Enniatin B1
Description
Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSETXJXJTMKO-UMURLBKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891861 | |
| Record name | Enniatin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-20-6 | |
| Record name | Enniatin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enniatin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENNIATIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enniatin B1: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal, antifungal, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal culture, extraction, purification, and analytical identification. Quantitative data on production yields and bioactivity are summarized, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding of this promising molecule.
Introduction
Enniatins are a family of structurally related mycotoxins first discovered in 1947 as metabolites produced by Fusarium orthoceras var. enniatinum.[1] These compounds are cyclic hexadepsipeptides composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1][2] Among the various analogues, this compound is one of the most prevalent and is frequently found as a natural contaminant in cereals.[2][3] Its lipophilic nature allows it to incorporate into cell membranes, forming ion-selective pores that disrupt cellular physiological cation levels, a characteristic linked to its broad biological activity.[2] This guide focuses on the technical aspects of working with this compound, providing detailed methodologies for its isolation from Fusarium cultures and subsequent characterization.
Fusarium Species and this compound Production
This compound is produced by a variety of Fusarium species. Several species have been identified as producers of this compound, often alongside other enniatin analogues and the related mycotoxin beauvericin.[1]
Table 1: Fusarium Species Known to Produce this compound and Other Enniatins
| Fusarium Species | Enniatins Produced | Reference |
| F. andiyazi | Enniatin A, B, B1 | [1] |
| F. thapsinum | Enniatin A, B, B1 | [1] |
| F. verticillioides | Enniatin A, B, B1 | [1] |
| F. proliferatum | Enniatin A, B, B1, Beauvericin | [1] |
| F. tricinctum | Enniatin A, A1, B, B1 | [4][5] |
| F. avenaceum | Enniatin A, B | [1] |
| F. acuminatum | Enniatin B2, B3, B4 | [6] |
| F. compactum | Enniatin B2, B3, B4 | [6] |
Production levels of enniatins can vary significantly depending on the Fusarium strain and the culture conditions. Studies have shown that solid culture media, such as potato dextrose agar (PDA), can yield higher amounts of enniatins compared to liquid fermentation media.[1]
Experimental Protocols
Fungal Culture and Enniatin Production
This protocol is a synthesized methodology based on practices for culturing Fusarium for mycotoxin production.
Objective: To cultivate a Fusarium species known to produce this compound for subsequent extraction.
Materials:
-
A pure culture of a known this compound-producing Fusarium strain (e.g., Fusarium tricinctum).
-
Potato Dextrose Agar (PDA) plates.
-
Sterile water.
-
Incubator.
Procedure:
-
Inoculate PDA plates with the Fusarium strain and incubate at 25°C in the dark for 7 days to obtain a mature mycelial culture.
-
Prepare the solid culture medium (e.g., 100 g of corn in a 500 mL flask, autoclaved).
-
Inoculate the solid medium with several agar plugs (approximately 1 cm²) from the mature PDA culture.
-
Incubate the solid culture at 25°C in the dark for 4 weeks.
Extraction of Enniatins
This protocol outlines a general procedure for extracting enniatins from a solid fungal culture.
Objective: To extract the crude mixture of enniatins from the fungal biomass.
Materials:
-
Methanol.
-
Dichloromethane.
-
Hexane.
-
Rotary evaporator.
-
Filter paper.
Procedure:
-
Dry the fungal mycelia and solid culture medium.
-
Extract the dried material with dichloromethane at room temperature for 24 hours.[7]
-
Filter the extract to remove solid fungal material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Perform a liquid-liquid partition of the crude extract between hexane and a methanol/water mixture (e.g., 9:1 v/v) to separate the lipophilic enniatins into the hexane phase.[7]
-
Collect the hexane phase and evaporate the solvent to yield a crude enniatin mixture.
Purification of this compound
This section describes a multi-step chromatographic approach to purify this compound from the crude extract.
Objective: To isolate pure this compound from the crude enniatin mixture.
Materials:
-
Low-Pressure Liquid Chromatography (LPLC) system.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column.
-
Acetonitrile.
-
Water.
Procedure:
-
Low-Pressure Liquid Chromatography (LPLC):
-
Dissolve the crude enniatin mixture in a minimal amount of methanol.
-
Load the dissolved extract onto an LPLC column packed with Amberlite XAD-7 resin.[4][5]
-
Elute with a stepwise gradient of methanol in water to separate the enniatin mixture from more polar and non-polar impurities.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing enniatins.
-
-
Semi-preparative HPLC:
-
Pool the enniatin-containing fractions from the LPLC and evaporate the solvent.
-
Dissolve the residue in the mobile phase for HPLC.
-
Inject the sample onto a semi-preparative reversed-phase C18 column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water to separate the different enniatin analogues.
-
Monitor the elution profile with a UV detector (around 205 nm) and collect the peak corresponding to this compound.[1]
-
Characterization and Quantification
Objective: To confirm the identity and purity of the isolated this compound and to quantify its concentration.
Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirming the structure and purity of the isolated compound.[4][5] The mass spectrometer will provide the molecular weight and fragmentation pattern characteristic of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for complete structural elucidation.
-
Quantitative Analysis: A validated LC-MS/MS method can be used for the precise quantification of this compound.[8]
Table 2: Analytical Parameters for this compound Quantification
| Parameter | Value | Method | Reference |
| Limit of Quantification (LOQ) | 0.2 ng/mL (in pig plasma) | LC-MS/MS | [8] |
| Limit of Detection (LOD) | ≤ 10 pg/mL (in pig plasma) | LC-MS/MS | [8] |
| Limit of Quantification (LOQ) | 1.5 mg/kg (in grain) | LC-MS/MS | [9] |
| Mean Recovery | 68 - 116% (in grain) | LC-MS/MS | [9] |
Quantitative Data
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| Caco-2 (human colorectal adenocarcinoma) | MTT | 19.5 | [4][5] |
| H4IIE (rat hepatoma) | Not specified | - | [1] |
| Rat Liver Microsomes | ACAT Inhibition | 73 | [10] |
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Biosynthesis of this compound by Enniatin Synthetase (ESYN1).
Conclusion
This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound from Fusarium species. The detailed protocols and summarized data offer valuable resources for researchers and scientists in natural product chemistry, mycotoxicology, and drug development. The ionophoric nature and cytotoxic activities of this compound suggest its potential as a lead compound for further investigation in various therapeutic areas.[2][3] However, its prevalence as a mycotoxin in food and feed also necessitates robust and reliable methods for its detection and quantification to ensure food safety.[1] The methodologies and data presented herein are intended to support these ongoing research and development efforts.
References
- 1. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and characterization of enniatins from Fusariumavenaceum DAOM 196490 | Semantic Scholar [semanticscholar.org]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
Enniatin B1 chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, which are secondary metabolites primarily produced by various species of Fusarium fungi.[1][2][3] These compounds are frequently found as contaminants in cereal grains.[4] this compound, like other enniatins, functions as an ionophore, selectively transporting monovalent cations across biological membranes.[1][5] This activity is linked to its wide range of biological effects, including antibiotic, insecticidal, and cytotoxic properties.[6][7] Due to its potential as an anticancer agent and its impact on food safety, this compound is a subject of significant interest in toxicological and pharmacological research.[6] This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental methodologies related to this compound.
Chemical Structure
This compound is a cyclic molecule composed of three alternating units of N-methyl-L-amino acids and D-α-hydroxyisovaleric acid. Specifically, the structure of this compound consists of two molecules of N-methyl-L-valine and one molecule of N-methyl-L-isoleucine, linked by ester and peptide bonds to three molecules of D-α-hydroxyisovaleric acid.
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Identifier | ||
| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| CAS Number | 19914-20-6 | |
| Molecular Properties | ||
| Molecular Formula | C₃₄H₅₉N₃O₉ | [1] |
| Molecular Weight | 653.85 g/mol | [1] |
| Physical Properties | ||
| Melting Point | 178.5 °C | [1] |
| Boiling Point | 833.8 ± 65.0 °C (Predicted) | |
| Density | 1.031 ± 0.06 g/cm³ (Predicted) | |
| Solubility | ||
| Water | Insoluble | [4] |
| Organic Solvents | Soluble in DMSO, ethanol, methanol, and DMF | [4] |
| Partition Coefficient | ||
| logP | Not experimentally determined. The related compound Enniatin B has a predicted XLogP3 value of 6.5. | |
| Acidity/Basicity | ||
| pKa | Not experimentally determined. The related compound Enniatin B has a predicted pKa of -1.08 ± 0.70. | [5] |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the detection and quantification of this compound in various matrices, such as food, feed, and biological fluids.
a. Sample Preparation (Extraction and Clean-up)
The choice of extraction solvent and clean-up procedure depends on the sample matrix. A general workflow is outlined below.
b. Chromatographic Conditions
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
c. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
a. Sample Preparation
-
A sufficient amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
b. NMR Experiments
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the sequence of amino and hydroxy acids and the overall cyclic structure.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, including cytotoxicity against various cancer cell lines.[1] Its mechanisms of action are multifaceted, but two key pathways have been identified: the disruption of the Extracellular signal-regulated kinase (ERK) signaling pathway and the induction of apoptosis.
Disruption of the ERK Signaling Pathway
The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to decrease the phosphorylation and activation of ERK (p44/p42), thereby inhibiting cell proliferation.
Induction of Apoptosis
This compound can induce programmed cell death, or apoptosis, in cancer cells. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to increase the activity of caspase-3 and caspase-9.[1] The induction of apoptosis can be triggered by various cellular stresses, including the disruption of ion homeostasis caused by the ionophoric activity of this compound.
Conclusion
This compound is a mycotoxin with a well-defined chemical structure and a range of physicochemical properties that underpin its biological activities. Its ability to act as an ionophore and modulate key cellular signaling pathways, such as the ERK pathway and apoptosis, makes it a molecule of significant interest for both its toxicological implications and its potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the accurate detection, quantification, and structural analysis of this compound, which are essential for advancing research in these areas. Further investigation into its in vivo behavior and the full spectrum of its molecular targets will be crucial for a comprehensive understanding of its role in health and disease.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enniatin B | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fungal Biosynthesis of Enniatin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatins are a class of cyclic hexadepsipeptides produced by various species of the fungal genus Fusarium. These secondary metabolites exhibit a wide range of biological activities, including antibiotic, antifungal, insecticidal, and cytotoxic properties, making them of significant interest to the pharmaceutical and agrochemical industries. Enniatin B1, a prominent member of this family, has garnered particular attention for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound in fungi, with a focus on the core molecular machinery, quantitative production data, and detailed experimental protocols relevant to its study.
The Core of this compound Biosynthesis: The Enniatin Synthetase
The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, a process distinct from the ribosome-mediated protein synthesis. The central enzyme responsible for this intricate process is the Enniatin Synthetase (ESYN1) , a large, multifunctional enzyme encoded by the esyn1 gene.[1][2]
Key Characteristics of Enniatin Synthetase:
-
A Non-Ribosomal Peptide Synthetase (NRPS): ESYN1 is a modular enzyme that synthesizes this compound in a stepwise fashion without the need for an mRNA template.[2]
-
Multifunctional Nature: This single polypeptide chain, with a molecular weight of approximately 347 kDa, contains multiple catalytic domains, each responsible for a specific step in the biosynthesis process.[3][4]
-
Modular Architecture: The enzyme is organized into modules, with each module responsible for the incorporation of one building block into the growing depsipeptide chain.[5]
The biosynthesis of this compound from its precursors, D-2-hydroxyisovaleric acid and L-valine, involves a series of coordinated enzymatic reactions catalyzed by the various domains of ESYN1. The process also requires S-adenosyl-L-methionine (SAM) as a methyl group donor for the N-methylation of the valine residues.[2]
The Biosynthesis Pathway of this compound
The synthesis of this compound is an iterative process that involves the sequential condensation of three dipeptidol units of D-2-hydroxyisovaleric acid-N-methyl-L-valine. The entire process is carried out by a single enniatin synthetase molecule, indicating an intramolecular reaction mechanism.[3]
The key steps in the biosynthesis are as follows:
-
Activation of Precursors: The synthesis is initiated by the adenylation (A) domains of ESYN1, which activate the carboxyl groups of D-2-hydroxyisovaleric acid and L-valine by converting them into adenylates.
-
Thiolation: The activated precursors are then transferred to the phosphopantetheine arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains).
-
N-methylation: The N-methyltransferase (M) domain, using SAM as a methyl donor, catalyzes the N-methylation of the L-valine residue attached to its corresponding T domain.
-
Condensation: The condensation (C) domains catalyze the formation of a peptide bond between the D-2-hydroxyisovaleric acid and the N-methyl-L-valine, forming a dipeptidol unit.
-
Iteration and Cyclization: This process is repeated three times. The final cyclization and release of the hexadepsipeptide, this compound, is also catalyzed by a C-domain.[6]
Quantitative Data on this compound Production
The production of this compound can vary significantly depending on the Fusarium species, the specific strain, and the culture conditions. The following tables summarize quantitative data on this compound production from various studies.
| Fusarium Species | Strain | Culture Medium | This compound Production (µg/g) | Reference |
| F. avenaceum | Multiple strains | Rice | Trace to 1,200 | [7] |
| F. tricinctum | Not specified | Corn (solid) | Not individually quantified | [8] |
| F. proliferatum | KSU 830 | FDM & PDA | Produced, but not individually quantified | [2] |
| F. fujikuroi | Multiple strains | FDM & PDA | Produced, but not individually quantified | [2] |
| Fusarium Species | Strain | Culture Medium | Total Enniatins (A, A1, B, B1) (mg/L) | Reference |
| F. tricinctum | Not specified | White Beans (solid) | 1,365 (after 18 days) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Fungal Culture and this compound Extraction
Objective: To cultivate Fusarium species and extract this compound for analysis.
Protocol:
-
Fungal Culture:
-
Extraction from Solid Culture (e.g., Rice):
-
Homogenize the fungal culture.
-
Extract the homogenized culture with a suitable organic solvent, such as acetonitrile/water (84:16, v/v) or methanol.
-
Filter the extract to remove solid debris.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.[8]
-
-
Extraction from Liquid Culture:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness.
-
Redissolve the residue in a known volume of a suitable solvent for analysis.
-
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in fungal extracts.
Protocol:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier such as 0.1% formic acid or 5 mM ammonium formate.
-
Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the enniatins.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted extract.[10][11]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored. For example, the [M+NH₄]⁺ adduct is often used as the precursor ion.
-
Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.[10][11]
-
Gene Expression Analysis of esyn1 by Real-Time RT-PCR
Objective: To quantify the expression level of the esyn1 gene, which correlates with the potential for this compound production.
Protocol:
-
RNA Extraction:
-
Harvest fungal mycelium from a culture at a specific growth stage.
-
Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen mycelium to a fine powder.
-
Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Primers: Design or use previously validated primers specific to the esyn1 gene. Also, include primers for a housekeeping gene (e.g., β-tubulin or actin) for normalization.
-
Reaction Mixture: Prepare a reaction mixture containing cDNA template, esyn1-specific primers, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a suitable PCR master mix.
-
Thermal Cycling: Perform the real-time PCR using a thermal cycler with the following general conditions:
-
Initial denaturation (e.g., 95°C for 5-10 min).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15-30 s).
-
Annealing (e.g., 55-60°C for 30-60 s).
-
Extension (e.g., 72°C for 30-60 s).
-
-
Melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of the esyn1 gene using the ΔΔCt method, normalizing the data to the expression of the housekeeping gene.
-
Conclusion
The biosynthesis of this compound in fungi is a complex and highly regulated process orchestrated by the multifunctional enzyme, enniatin synthetase. Understanding this pathway at a molecular level is crucial for harnessing the potential of this compound in drug development and for mitigating its impact as a mycotoxin in agriculture. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify this compound production and the underlying genetic regulation. Further research into the specific kinetic parameters of enniatin synthetase and the factors influencing its activity will undoubtedly pave the way for the targeted manipulation of this important biosynthetic pathway.
References
- 1. Molecular characterization of the enniatin synthetase gene encoding a multifunctional enzyme catalysing N-methyldepsipeptide formation in Fusarium scirpi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enniatin synthetase is a monomer with extended structure: evidence for an intramolecular reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrangement of catalytic sites in the multifunctional enzyme enniatin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enniatin synthetases from different fusaria exhibiting distinct amino acid specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of enniatin production by solid-phase fermentation of Fusarium tricinctum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Pervasive Presence of Enniatin B1 in Cereal Crops: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin, is an emerging contaminant of global concern predominantly found in a variety of cereal crops.[1] Produced by various Fusarium species, particularly Fusarium avenaceum, this secondary metabolite poses a potential risk to food and feed safety.[2][3] Its cytotoxic, antimicrobial, and ionophoric properties have garnered significant attention within the scientific community, necessitating a thorough understanding of its natural occurrence, biosynthesis, and the analytical methodologies for its detection. This technical guide provides an in-depth overview of the current knowledge on this compound in cereal agriculture, tailored for professionals in research and development.
Natural Occurrence and Quantitative Data
This compound is frequently detected in a wide range of cereal grains, including wheat, barley, maize, oats, and rye.[1][4] Its prevalence and concentration are influenced by a multitude of factors, including climatic conditions, geographical location, the specific Fusarium species present, and agricultural practices.[1] Co-contamination with other mycotoxins, such as deoxynivalenol (DON) and other enniatin analogues, is a common observation.[5]
A summary of reported this compound concentrations in various cereal crops is presented in the table below for comparative analysis.
| Cereal Crop | Country/Region | Number of Samples | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |
| Wheat | Switzerland | 10 (grains) | 100 | 3 - 938 | - | [6] |
| Wheat | Switzerland | (flours) | 100 | 3 - 938 | - | [6] |
| Wheat-based products (flour, pasta, biscuits) | Romania | 16 | 38 | 2 - 3.7 | - | [7] |
| Wheat | Norway | - | - | up to 5800 | - | [5] |
| Barley | Finland | 38 (raw material) | 100 | up to 3240 | - | [5] |
| Maize | Denmark | - | - | up to 2600 | - | [5] |
| Cereals (general) | Europe | - | - | up to 3077 | - | [8] |
| Animal Feed (raw materials) | - | 39 | 6 | 36.3 - 113.2 | - | [5] |
| Animal Feed (complete) | - | 48 | - | 7.4 - 28.8 | - | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process primarily orchestrated by the multifunctional enzyme, Enniatin Synthetase (ESYN1), which is encoded by the esyn1 gene.[9][10] This non-ribosomal peptide synthetase (NRPS) catalyzes the entire assembly of the cyclic depsipeptide from its fundamental precursors. The expression of the esyn1 gene is transcriptionally regulated, with studies showing an increase in gene transcription corresponding to higher enniatin production.[1][11]
The key precursors for this compound synthesis are:
-
L-valine and L-isoleucine: These branched-chain amino acids form the N-methylamino acid residues.
-
D-2-hydroxyisovaleric acid (D-Hiv): This α-hydroxy acid provides the other alternating unit.
-
S-adenosylmethionine (SAM): This molecule serves as the methyl group donor for the N-methylation of the amino acids.[9]
The biosynthetic pathway, catalyzed by the various domains of ESYN1, can be summarized in the following key steps:
-
Activation: The precursor amino acids (L-valine/L-isoleucine) and D-Hiv are activated to their corresponding adenylates.
-
Thioesterification: The activated residues are transferred to specific thiol groups on the enzyme.
-
N-methylation: The thioesterified amino acid is methylated using SAM.
-
Dipeptidol Formation: A depsipeptide bond is formed between the N-methylated amino acid and D-Hiv.
-
Elongation and Cyclization: Three of these dipeptidol units are sequentially condensed and then cyclized to form the final this compound molecule.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex cereal matrices necessitates robust analytical methodologies. The most commonly employed technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[7][12] Sample preparation is a critical step to ensure efficient extraction and minimize matrix effects.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS methodology has been adapted for the extraction of enniatins from cereal products.[7]
Materials:
-
Homogenized cereal sample (5 g)
-
50 mL PTFE centrifugal tubes
-
Distilled water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbent (e.g., C18)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of distilled water and sonicate for 15 minutes.
-
Add 10 mL of acetonitrile, 4 g of MgSO₄, and 1 g of NaCl.
-
Immediately shake the tube vigorously on a vortex for 30 seconds.
-
Centrifuge for 5 minutes at 4500 rpm at 5°C to induce phase separation.
-
Transfer the upper acetonitrile layer to a tube containing a dispersive SPE cleanup mixture (e.g., 900 mg MgSO₄ and 300 mg C18).
-
Vortex for 30 seconds and centrifuge for 1 minute at 1500 rpm at 5°C.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.[7]
Sample Preparation: Acetonitrile/Water Extraction
A simpler "dilute-and-shoot" approach is also frequently used.[13]
Materials:
-
Homogenized cereal sample (5-10 g)
-
50 mL extraction tube
-
Acetonitrile/water (80/20, v/v)
-
Horizontal shaker
-
Centrifuge
-
Syringe filter (0.2 µm PTFE)
Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL extraction tube.
-
Add 20 mL of acetonitrile/water (80/20, v/v).
-
Shake for 60 minutes on a horizontal shaker.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Dilute the supernatant (e.g., 1:5 with water) and filter through a 0.2 µm PTFE syringe filter into an LC vial.[13]
LC-MS/MS Analysis
Instrumentation:
-
A Liquid Chromatography system coupled to a Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[14][15]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).[8][14]
-
Mobile Phase A: Water with additives like ammonium formate, acetic acid, or formic acid.[8]
-
Mobile Phase B: Methanol or acetonitrile with similar additives.[8]
-
Gradient Elution: A typical gradient runs from a lower to a higher percentage of the organic mobile phase over several minutes to separate the analytes.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[7]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for this compound for quantification and qualification. For high-resolution instruments, accurate mass measurements of the precursor and fragment ions are used.
Conclusion
This compound is a significant and widespread mycotoxin in cereal crops, warranting continuous monitoring and research. The methodologies for its extraction and quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity for accurate analysis in complex food matrices. A deeper understanding of the factors influencing its production in the field and its complete biosynthetic pathway will be crucial for developing effective mitigation strategies to ensure the safety of our global food supply. Further toxicological studies are also essential to fully assess the potential risks associated with chronic dietary exposure to this compound.
References
- 1. Transcriptional regulation of enniatins production by Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Efficiency of Hydroxycinnamic Acids to Inhibit the Production of Enniatins by Fusarium avenaceum and Modulate the Expression of Enniatins Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Potential for the Bio-Detoxification of the Mycotoxins Enniatin B and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
Enniatin B1 as an Ionophore: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has garnered significant attention for its diverse biological activities, including its potent ionophoric properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an ionophore. It details its molecular structure, ion selectivity, and the proposed models of ion transport across biological membranes. Furthermore, this guide outlines the key experimental protocols used to elucidate its function and summarizes the downstream cellular consequences of its ionophoric activity, including the disruption of mitochondrial function and the modulation of critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic and toxicological potential of this compound.
Introduction
This compound is a member of the enniatin family of mycotoxins, characterized by a cyclic structure of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues.[1] Its lipophilic nature allows it to readily partition into cellular membranes, where it can function as an ionophore—a lipid-soluble molecule that facilitates the transport of ions across biological membranes.[2][3] This ionophoric activity is central to its biological effects, which range from antimicrobial and insecticidal to cytotoxic and potential anticancer properties.[2][4] Understanding the precise mechanism of this compound's ionophoric action is crucial for harnessing its therapeutic potential while mitigating its toxicological risks.
Molecular Structure and Ion Selectivity
The structure of this compound consists of three molecules of N-methyl-L-valine and three molecules of D-α-hydroxyisovaleric acid, arranged in a cyclic, alternating sequence. This conformation creates a central polar cavity capable of coordinating with cations, while the exterior of the molecule is nonpolar, facilitating its insertion into the lipid bilayer.
This compound exhibits a distinct preference for certain cations. While specific quantitative binding affinities for this compound are not extensively documented in the literature, the general selectivity for enniatins has been established through various experimental approaches.
| Ion | Selectivity | Supporting Evidence |
| Potassium (K⁺) | High | Enniatins are known to be highly selective for potassium ions.[5] |
| Calcium (Ca²⁺) | Moderate | Exhibits a lower affinity compared to K⁺.[5] |
| Sodium (Na⁺) | Moderate | Similar to Ca²⁺ in terms of transport efficiency.[5] |
| Magnesium (Mg²⁺) | Low | Lower permeability compared to K⁺, Ca²⁺, and Na⁺.[5] |
| Lithium (Li⁺) | Low | The least transported among the tested alkali and alkaline earth metals.[5] |
Table 1: Ion Selectivity of Enniatins.
Mechanism of Ion Transport
The primary mechanism by which this compound facilitates ion transport across membranes is through a mobile carrier model . In this model, the enniatin molecule encapsulates a cation in its central cavity, forming a lipophilic complex. This complex can then diffuse across the lipid bilayer, releasing the ion on the other side.
Another proposed mechanism involves the formation of a transmembrane channel . It is hypothesized that multiple enniatin molecules can stack within the membrane to form a transient pore or channel through which ions can pass. Patch-clamp studies have provided evidence for the formation of cation-selective pores by enniatins, including this compound.[6]
Experimental Protocols for Studying this compound Ionophore Activity
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of ion currents across an artificial lipid bilayer, providing insights into channel formation and ion selectivity.
Methodology:
-
Chamber Setup: A two-chamber system is separated by a thin partition containing a small aperture (typically 50-250 µm in diameter).[7]
-
Bilayer Formation: A solution of synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" across the aperture to form a stable bilayer.[7] The formation of the bilayer is monitored by measuring the increase in membrane capacitance.
-
This compound Addition: this compound, dissolved in a suitable solvent like ethanol, is added to the aqueous solution in one or both chambers.
-
Current Recording: Ag/AgCl electrodes are placed in each chamber to apply a voltage across the bilayer and record the resulting ion currents using a patch-clamp amplifier.
-
Data Analysis: Single-channel conductance, ion selectivity (by varying the ionic composition of the solutions), and open/closed kinetics of the pores are analyzed.
Patch-Clamp Electrophysiology
This technique allows for the study of ion channels and pores in the membranes of living cells.
Methodology:
-
Cell Preparation: Cultured cells are plated on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.[8][9]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[10]
-
Configuration:
-
Cell-attached: Records the activity of channels within the patched membrane area without disrupting the cell.
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of the total ionic current across the entire cell membrane.[11]
-
Inside-out/Outside-out: A patch of membrane is excised, allowing for the study of channel activity with precise control over the composition of the solution on either side of the membrane.
-
-
Data Acquisition and Analysis: Ionic currents are recorded in response to voltage steps, and the single-channel conductance, ion selectivity, and gating properties of this compound-induced pores are determined.
Cellular Consequences of this compound Ionophoric Activity
The disruption of cellular ion homeostasis by this compound triggers a cascade of downstream effects, ultimately leading to cytotoxicity.
Mitochondrial Dysfunction
Mitochondria are particularly sensitive to the ionophoric effects of this compound. The influx of cations, especially K⁺, into the mitochondrial matrix leads to:
-
Mitochondrial Membrane Depolarization: The dissipation of the electrochemical gradient across the inner mitochondrial membrane.
-
Uncoupling of Oxidative Phosphorylation: The disruption of ATP synthesis.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): A non-selective channel in the inner mitochondrial membrane whose opening leads to mitochondrial swelling and the release of pro-apoptotic factors.[12]
Mitochondrial Permeability Transition Pore (mPTP) Assay Protocol:
-
Cell Loading: Cells are incubated with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.
-
Quenching: CoCl₂, a quencher of calcein fluorescence, is added to the extracellular medium. CoCl₂ can enter the cytoplasm but not the mitochondria in healthy cells.
-
Treatment: Cells are treated with this compound to induce mPTP opening.
-
Fluorescence Measurement: Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is measured using flow cytometry or fluorescence microscopy.[12]
Disruption of Calcium Homeostasis
Recent studies suggest that this compound's effect on intracellular calcium levels may be more complex than direct ion transport. Evidence indicates that this compound can modulate the activity of endogenous calcium channels, such as store-operated calcium (SOC) channels, leading to an influx of Ca²⁺ from the extracellular space or release from intracellular stores like the endoplasmic reticulum.[12]
Induction of Oxidative Stress and Apoptosis
The mitochondrial dysfunction and altered calcium signaling induced by this compound contribute to the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This, in turn, can trigger apoptotic cell death through the activation of caspase cascades.
Modulation of Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and stress response.
Inhibition of Nrf2/HO-1 and JAK/STAT3 Signaling
Studies have demonstrated that this compound can inhibit the Nrf2/HO-1 pathway, a critical antioxidant response pathway, and the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.[13] Inhibition of these pathways contributes to the cytotoxic and pro-apoptotic effects of this compound.
Modulation of ERK and NF-κB Signaling
This compound has also been reported to decrease the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in cell proliferation.[4] Additionally, it can moderately inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response and cell survival.[4]
Conclusion
The mechanism of action of this compound as an ionophore is multifaceted, involving both direct transport of cations across membranes and the modulation of endogenous ion channels and signaling pathways. Its ability to disrupt cellular ion homeostasis, particularly in mitochondria, is a key driver of its biological activity. While the qualitative aspects of its ionophoric function are well-established, a deeper quantitative understanding of its ion binding affinities and transport kinetics is an area for future research. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and toxicological implications of this potent mycotoxin.
References
- 1. This compound | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the electrophysiological properties of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces damage to Leydig cells via inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Enniatin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B1 (ENN B1), a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is an emerging contaminant of concern in food and feed. While its biological activities have been a subject of interest, a comprehensive understanding of its toxicological profile at the cellular level is crucial for risk assessment and potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro toxicology of ENN B1, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing the molecular pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to elucidate the mechanisms of ENN B1 toxicity and to evaluate its potential impact on human health.
Cytotoxicity of this compound
ENN B1 exhibits a broad spectrum of cytotoxic activity against various cell lines, with its potency being cell-type dependent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A summary of reported IC50 values for ENN B1 across different cell lines and exposure times is presented in Table 1.
Table 1: Cytotoxicity (IC50 Values) of this compound in Various Cell Lines
| Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference(s) |
| Caco-2 | Human colorectal adenocarcinoma | 24 - 72 | 0.8 - 11.5 | [1][2] |
| HT-29 | Human colon carcinoma | 48 - 72 | 3.7 - 16.6 | [1][2] |
| HepG2 | Human liver carcinoma | 48 - 72 | 8.5 - 24.3 | [1][2] |
| MRC-5 | Human fetal lung fibroblast | Not Specified | 4.5 - 4.7 | [1] |
| CHO-K1 | Chinese hamster ovary | Not Specified | 2.47 - 4.53 | [1] |
| IPEC-J2 | Porcine intestinal epithelial | 24 | > 5 (no reduction in viability) | [1] |
| SF-9 | Insect (Spodoptera frugiperda) | 48 | 6.6 | [1] |
| PK-15 | Porcine kidney | 24 | 41 | [1] |
| CCF-STTG1 | Human astrocytoma | Not Specified | 4.4 | [3] |
Mechanisms of this compound-Induced Toxicity
The cytotoxic effects of ENN B1 are mediated through several interconnected mechanisms, primarily the induction of oxidative stress, apoptosis, and disruption of the cell cycle.
Oxidative Stress
ENN B1 has been shown to induce the overproduction of reactive oxygen species (ROS) in various cell types.[4] This oxidative stress can lead to subsequent cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to cell death.[4] For instance, in Caco-2 cells, exposure to ENN B1 at concentrations of 1.5 and 3 µM resulted in a significant increase in ROS levels.[4] Similarly, intracellular ROS generation was observed in mouse blastocysts treated with 1–10 µM of enniatins.[4]
Apoptosis
A primary mechanism of ENN B1-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This process is often initiated by the ENN B1-mediated increase in intracellular ROS.[5][6] The apoptotic cascade involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
The apoptotic pathway induced by ENN B1 involves the modulation of key regulatory proteins. For example, ENN B1 can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.
Cell Cycle Arrest
ENN B1 can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. This effect is cell-type and concentration-dependent. For example, in HepG2 cells, ENN B1 (1.5 µM and 3 µM) caused an increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase after 48 and 72 hours of exposure.[1] In contrast, in Caco-2 cells, ENN B1 (0.9 µM to 15 µM) induced cell cycle arrest in the G2/M phase after 24 hours and in the S phase after 72 hours.[1]
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Exposure Time (h) | Effect on Cell Cycle | Reference(s) |
| HepG2 | 1.5 and 3 | 48 and 72 | Increase in G0/G1 phase, decrease in G2/M phase | [1] |
| Caco-2 | 0.9 - 15 | 24 | G2/M phase arrest | [1] |
| Caco-2 | 0.9 - 15 | 72 | S phase arrest | [1] |
Signaling Pathways Modulated by this compound
ENN B1 exerts its toxic effects by modulating several key intracellular signaling pathways that are critical for cell survival, proliferation, and stress response.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation.[7] ENN B1 has been shown to disrupt this pathway, contributing to its anti-proliferative effects.[8]
JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway plays a critical role in cell survival and proliferation. Recent studies have indicated that ENN B1 can repress this pathway, leading to cellular damage.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. ENN B1 has been found to inhibit this protective pathway, thereby exacerbating oxidative damage.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of ENN B1 toxicity. The following sections provide protocols for key in vitro assays.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[9]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of ENN B1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the ENN B1 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest ENN B1 concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 5. This compound exerts embryotoxic effects on mouse blastocysts and induces oxidative stress and immunotoxicity during embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
Enniatin B1: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] These activities, which include antimicrobial, antifungal, and cytotoxic properties, are intrinsically linked to its unique chemical structure.[3][4] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing its mechanism of action, summarizing quantitative biological data, and providing protocols for key experimental assays.
Core Structure and Mechanism of Action
This compound is composed of three alternating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid.[5] This cyclic structure confers ionophoric properties, allowing it to form complexes with cations and transport them across biological membranes.[5][6] This disruption of ion gradients is a key aspect of its biological activity.
The primary mechanism of action of this compound involves its ability to act as an ionophore, particularly for potassium ions. By forming a stable complex with K+ in the central cavity of its structure, this compound facilitates the transport of these ions across lipid bilayers, leading to the dissipation of the membrane potential. This ionophoric activity is believed to be a major contributor to its cytotoxic and antimicrobial effects.
Beyond its ionophoric nature, this compound has been shown to modulate key cellular signaling pathways. Notably, it has been observed to inhibit the activation of Extracellular signal-Regulated Kinase (ERK), a crucial component of the MAPK signaling pathway involved in cell proliferation and survival.[7][8] Furthermore, this compound can induce apoptosis through the activation of caspase cascades.[1][7]
Structure-Activity Relationship Studies
The biological activity of this compound is highly dependent on its chemical structure. Modifications to both the amino acid and hydroxy acid residues, as well as the overall ring size, have been shown to significantly impact its potency and selectivity.
Cytotoxicity
The cytotoxic effects of this compound and its analogs have been evaluated against a variety of cancer cell lines. The IC50 values are influenced by the nature of the N-methyl amino acid residues.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Enniatin A | sec-butyl | sec-butyl | sec-butyl | MRC-5 | 0.8 | [5] |
| Enniatin A1 | sec-butyl | sec-butyl | isopropyl | CHO-K1 | 4.53 - 2.47 | [2] |
| Enniatin B | isopropyl | isopropyl | isopropyl | MRC-5 | 3.6 | [5] |
| This compound | sec-butyl | isopropyl | isopropyl | CHO-K1 | 4.53 - 2.47 | [2] |
| Enniatin B2 | sec-butyl | sec-butyl | isobutyl | - | - | |
| Enniatin B3 | isobutyl | isobutyl | isobutyl | - | - | |
| Beauvericin | benzyl | benzyl | benzyl | HepG2 | - |
Table 1: Cytotoxicity (IC50) of Enniatin Analogs. This table summarizes the half-maximal inhibitory concentrations of various enniatin analogs against different cell lines.
Antimicrobial Activity
The antimicrobial activity of enniatins is also modulated by their structural features. The minimum inhibitory concentration (MIC) varies depending on the specific analog and the target microorganism.
| Compound | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| Enniatin A | sec-butyl | sec-butyl | sec-butyl | M. tuberculosis | - | |
| Enniatin A1 | sec-butyl | sec-butyl | isopropyl | M. tuberculosis | - | |
| Enniatin B | isopropyl | isopropyl | isopropyl | C. perfringens | - | [7] |
| This compound | sec-butyl | isopropyl | isopropyl | M. tuberculosis | - | [2] |
| Beauvericin | benzyl | benzyl | benzyl | M. tuberculosis | - |
Table 2: Antimicrobial Activity (MIC) of Enniatin Analogs. This table presents the minimum inhibitory concentrations of various enniatin analogs against different microorganisms.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test compound (this compound or analogs)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility
This method tests the antibiotic susceptibility of bacteria.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture
-
Paper disks impregnated with the test compound
-
Forceps
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate.
-
Using sterile forceps, place paper disks impregnated with known concentrations of the test compound onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Visualizations
ERK Signaling Pathway
This compound has been shown to inhibit the ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation.
Figure 1: this compound inhibits the ERK signaling pathway, thereby reducing cell proliferation.
Apoptosis Pathway
This compound can induce apoptosis through the intrinsic pathway, involving the activation of a caspase cascade.
Figure 2: this compound induces apoptosis via the mitochondrial pathway and caspase activation.
Conclusion
The structure-activity relationship of this compound is a complex yet crucial area of study for the development of new therapeutic agents. Its unique ionophoric properties, coupled with its ability to modulate key signaling pathways, make it a promising scaffold for drug design. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the potential of this compound and its analogs in various therapeutic areas, from infectious diseases to oncology. Further research into the synthesis of novel analogs and a deeper understanding of their interactions with biological targets will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Emerging Mycotoxin and Emerging Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Toxicokinetics and Metabolism of Enniatin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains and their-based food and feed products. Its ionophoric properties and potential for cytotoxicity have raised concerns regarding its impact on human and animal health. A thorough understanding of its in vivo toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is crucial for accurate risk assessment and the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge on the in vivo toxicokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
In Vivo Toxicokinetics of this compound
The in vivo toxicokinetic profile of this compound exhibits significant species-dependent differences, particularly in its oral bioavailability. Studies in pigs and broiler chickens have been pivotal in elucidating these variations.
Data Presentation: Toxicokinetic Parameters
The following table summarizes the key toxicokinetic parameters of this compound following intravenous and oral administration in different animal models.
| Parameter | Pigs | Broiler Chickens | Reference(s) |
| Intravenous Administration | |||
| Dose | 0.05 mg/kg bw | 0.2 mg/kg bw | [1] |
| Elimination Half-Life (t½β) | 1.13 h | 2.6 h | [1][2] |
| Volume of Distribution (Vd) | 0.7 L/kg | 25.09 L/kg | [1][2] |
| Total Body Clearance (Cl) | 1.91 L/(h·kg) | 6.63 L/(h·kg) | [1] |
| Oral Administration | |||
| Dose | 0.05 mg/kg bw | 0.2 mg/kg bw | [2][3] |
| Absolute Oral Bioavailability (F) | 90.9% | 5% | [2][3] |
| Time to Maximum Concentration (Tmax) | 0.24 h | - | [2] |
| Absorption Half-Life (t½a) | 0.15 h | - | [2] |
| Elimination Half-Life (t½β) | 1.57 h | - | [2] |
Experimental Protocols
The determination of this compound and its metabolites in biological matrices predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo toxicokinetics study of this compound.
Detailed Methodologies
1. Animal Studies:
-
Animal Models: Pigs and broiler chickens are the most commonly used models for in vivo toxicokinetic studies of this compound.[2][3]
-
Dosing: this compound is typically dissolved in a suitable vehicle (e.g., ethanol/water) and administered intravenously (IV) via an ear vein (pigs) or wing vein (chickens) or orally (PO) via gavage or intracrop bolus.[2][3][4]
-
Blood Sampling: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[5]
2. Sample Preparation:
-
Protein Precipitation: A common method for plasma sample clean-up involves protein precipitation with a water-miscible organic solvent like acetonitrile.[5] The supernatant is then typically evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): For more complex matrices or to achieve lower detection limits, LLE with a solvent such as ethyl acetate may be employed.[6]
3. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is used to separate this compound from endogenous matrix components. A C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[7][8] A gradient elution is used to achieve optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammonium adduct [M+NH4]+ is often the most abundant precursor ion for this compound.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| This compound | 671.4 | 214.2, 196.2 | [7] |
| This compound | 654.5 | 85.9, 195.9 | [9] |
In Vivo Metabolism of this compound
This compound undergoes extensive phase I metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][7] To date, no phase II metabolites (e.g., glucuronide or sulfate conjugates) have been detected in vivo.[2]
Identified Metabolites
The main metabolic pathways for this compound are hydroxylation, carbonylation, carboxylation, and oxidative demethylation.[10][11] In vivo studies in pigs have identified several of these metabolites in plasma.[11]
| Metabolic Reaction | Detected In Vivo (Pigs) | Analytical Method | Reference(s) |
| Hydroxylation | Yes | LC-HRMS | [11] |
| Carbonylation | Yes | LC-HRMS | [11] |
| Carboxylation | Yes | LC-HRMS | [11] |
| Oxidative Demethylation | Yes | LC-HRMS | [11] |
Signaling Pathway: Metabolic Transformation
The biotransformation of this compound is predominantly carried out by the CYP3A subfamily of cytochrome P450 enzymes, with CYP3A4 being a key player in humans.[7] There is also evidence suggesting the involvement of other CYP isoforms, such as CYP3A5, in the formation of carbonylated metabolites.[7]
Conclusion
The in vivo toxicokinetics of this compound are characterized by significant inter-species variability, with high oral bioavailability in pigs and poor absorption in broiler chickens.[2][3] This highlights the importance of selecting appropriate animal models for risk assessment. Metabolism is a critical determinant of this compound's systemic exposure and is primarily driven by CYP3A-mediated phase I reactions, leading to the formation of various oxidized metabolites.[2][7] The detailed experimental protocols and metabolic pathways outlined in this guide provide a foundational resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the complete metabolic profile of this compound across different species, including humans, and to understand the biological activity of its metabolites.
References
- 1. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism of the mycotoxin enniatin B in different species and cytochrome p450 enzyme phenotyping by chemical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin B1: A Technical Guide to its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community for its diverse biological activities. Beyond its toxicological implications in food safety, this compound exhibits a broad spectrum of antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the antimicrobial and antifungal profile of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Antimicrobial Spectrum of this compound
This compound has demonstrated inhibitory activity against a range of bacteria, with a notable efficacy against certain Gram-positive species. Its antibacterial action is primarily attributed to its ionophoric properties, leading to the disruption of cell membrane integrity and function.
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data on the antibacterial activity of this compound, primarily focusing on Minimum Inhibitory Concentration (MIC) values and inhibition zone diameters.
| Bacterial Species | Strain | Method | Concentration/Dosage | Result | Reference |
| Bifidobacterium adolescentis | Not Specified | Not Specified | 20 ng - 20,000 ng | Antibacterial activity confirmed | [1] |
| Streptococcus thermophilus | Not Specified | Not Specified | Not Specified | Antibacterial activity confirmed | [1] |
| Lactobacillus spp. (2 strains) | Not Specified | Not Specified | Not Specified | Antibacterial activity confirmed | [1] |
| Bifidobacterium spp. (2 other strains) | Not Specified | Not Specified | Not Specified | Antibacterial activity confirmed | [1] |
| Escherichia coli | Not Specified | Not Specified | Not Specified | Antibacterial agent | [2][3] |
| Yersinia enterocolitica | Not Specified | Not Specified | Not Specified | Antibacterial agent | [2][3] |
| Clostridium perfringens | Not Specified | Not Specified | Not Specified | Antibacterial agent | [2][3] |
| Enterococcus faecium | Not Specified | Not Specified | Not Specified | Antibacterial agent | [2][3] |
| Mycobacterium tuberculosis | Not Specified | Not Specified | In combination with Enniatins B and B4 | Antibacterial activity shown | [2] |
| Bacillus subtilis | Not Specified | Not Specified | Not Specified | No antibacterial activity | [1] |
Antifungal Spectrum of this compound
This compound also displays activity against various fungal species, including clinically relevant yeasts and molds. Its antifungal mechanism is similarly linked to its ability to disrupt ion gradients across the fungal cell membrane, impacting crucial physiological processes.
Quantitative Antifungal Data
The table below presents the quantitative data regarding the antifungal spectrum of this compound.
| Fungal Species | Strain | Method | Concentration/Dosage | Result | Reference |
| Candida albicans | Not Specified | Not Specified | Not Specified | Moderate antifungal activity | [2][3] |
| Cryptococcus neoformans | Not Specified | Not Specified | Not Specified | Moderate antifungal activity | [2][3] |
| Mycobacterium intracellulare | Not Specified | Not Specified | Not Specified | Moderate antifungal activity | [2][3] |
| Eutypa armeniacae | Not Specified | Not Specified | Not Specified | Antifungal activity demonstrated | [3] |
| Fusarium verticilloides | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Fusarium sporotrichioides | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Fusarium tricinctum | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Fusarium poae | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Fusarium oxysporum | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Fusarium proliferatum | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Beauveria bassiana | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Trichoderma harzianum | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Aspergillus flavus | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Aspergillus parasiticus | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Aspergillus fumigatus | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Aspergillus ochraceus | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Penicillium expansum | Not Specified | Not Specified | 0.1 - 20 µg | No antifungal activity | [2] |
| Saccharomyces cerevisiae (20 of 22 strains) | Not Specified | Not Specified | Not Specified | No antibacterial activity | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the quantitative data tables. It is important to note that specific parameters may vary between studies.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. A positive control well (microorganism in broth without this compound) and a negative control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension, and the excess fluid is removed. The swab is then used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Application of Disks: Sterile paper disks impregnated with a known concentration of this compound are placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters. The size of the inhibition zone is indicative of the susceptibility of the microorganism to this compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is its ionophoric activity. It can form complexes with cations, particularly potassium (K⁺), and transport them across biological membranes, disrupting the electrochemical gradients essential for cellular function. This leads to membrane depolarization, loss of cellular homeostasis, and ultimately, cell death.
While the direct downstream signaling cascades in microorganisms are not yet fully elucidated, the disruption of ion homeostasis is known to trigger a cascade of secondary effects. In fungi, for instance, altered intracellular calcium (Ca²⁺) levels can interfere with various signaling pathways that control crucial processes like hyphal growth and morphogenesis.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound.
Caption: Ionophoric mechanism of this compound leading to microbial cell death.
Caption: Speculative model of this compound's effect on fungal signaling.
Conclusion
This compound demonstrates a significant, albeit selective, antimicrobial and antifungal spectrum. Its primary mechanism of action as an ionophore provides a clear basis for its inhibitory effects on microbial growth. While the broad strokes of its activity are understood, further research is required to fully elucidate the specific downstream signaling pathways affected in various microorganisms. A deeper understanding of these pathways could pave the way for the development of novel antimicrobial and antifungal agents based on the this compound scaffold, potentially offering new strategies to combat drug-resistant infections. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in this promising area.
References
Synergistic Effects of Enniatin B1 with Other Mycotoxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1 (ENN B1), a prominent member of the emerging mycotoxin class of cyclic hexadepsipeptides produced by Fusarium species, is a frequent contaminant of cereal grains and their derivatives.[1][2] Its toxicological profile, characterized by cytotoxic, pro-apoptotic, and oxidative stress-inducing properties, has been the subject of growing scientific scrutiny.[2][3] Given that mycotoxins rarely occur in isolation, understanding the interactive effects of ENN B1 with other co-contaminating mycotoxins is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth analysis of the synergistic, additive, and antagonistic effects observed when ENN B1 is combined with other mycotoxins, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Enniatins, including ENN B1, are known to exhibit a range of biological activities, from antimicrobial and insecticidal to potent cytotoxic effects in mammalian cell lines.[2][4] The primary mechanism of action for enniatins is often attributed to their ionophoric properties, which disrupt cellular ion homeostasis.[4] However, their toxicity also involves the induction of mitochondrial dysfunction, cell cycle arrest, and apoptosis.[2][4] The co-exposure to multiple mycotoxins can significantly alter the toxic potential of the individual compounds, leading to synergistic (greater than additive), additive, or antagonistic (less than additive) effects.[4][5] This guide will focus on the well-documented interactions of ENN B1 with other enniatins and the mycotoxin deoxynivalenol, and will also touch upon interactions with aflatoxin B1 and fumonisin B1.
Quantitative Analysis of Mycotoxin Interactions
The nature of the interaction between ENN B1 and other mycotoxins has been quantified in several studies, primarily through the calculation of the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic and Additive Effects of this compound in Combination with Other Enniatins
| Mycotoxin Combination | Cell Line | Exposure Time | IC50 (µM) of Combination | Combination Index (CI) | Interaction Type | Reference |
| ENN A1 + ENN B1 | Caco-2 | 24h | Not Reported | 0.33 - 0.52 | Synergistic | [6] |
| ENN A + ENN A1 + ENN B1 | CHO-K1 | Not Reported | Not Reported | < 1 (at high conc.) | Synergistic | [3][4] |
| ENN A + ENN B1 | CHO-K1 | Not Reported | Not Reported | ~ 1 | Additive | [3][4] |
| ENN B + ENN B1 | CHO-K1 | Not Reported | Not Reported | ~ 1 | Additive | [3][4] |
Conc. = Concentration
Table 2: Antagonistic Effects of this compound in Combination with Deoxynivalenol (DON)
| Mycotoxin Combination | Cell Line | Exposure Time | Observation | Combination Index (CI) | Interaction Type | Reference |
| ENN B + DON | Caco-2 | 24h | Decreased cytotoxicity compared to expected additive effect | > 1 | Antagonistic | [5] |
| ENN B1 + DON | Caco-2 | Not Reported | ENNs mitigated DON-induced disruption of ROS, Ca2+, and ATP | 6.488 (for ENN B at 1/4 IC50) | Antagonistic | [7] |
ROS = Reactive Oxygen Species; ATP = Adenosine Triphosphate
Experimental Protocols
A comprehensive understanding of the synergistic effects of mycotoxins relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the cited studies.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Seed cells (e.g., Caco-2, CHO-K1) in a 96-well plate at a density of 1-3 x 10^5 cells/mL in a suitable culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Mycotoxin Exposure:
-
Prepare stock solutions of this compound and other mycotoxins in a suitable solvent (e.g., DMSO).
-
Dilute the mycotoxins to the desired concentrations in the culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the individual mycotoxins or their combinations. Include a solvent control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the solvent control.
-
Determine the IC50 value (the concentration of mycotoxin that inhibits 50% of cell viability) from the dose-response curves.
-
Analysis of Mycotoxin Interactions: Combination Index (CI) and Isobologram
The Chou-Talalay method is a widely accepted approach to quantify the nature of drug or toxin interactions.
-
Experimental Design:
-
Determine the IC50 values for each individual mycotoxin.
-
Design a combination experiment with a constant ratio of the mycotoxins based on their IC50 values (e.g., a 1:1 ratio of their IC50 concentrations).
-
Expose the cells to a series of dilutions of the mycotoxin mixture.
-
-
Calculation of the Combination Index (CI):
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of mycotoxin 1 and mycotoxin 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the concentrations of mycotoxin 1 and mycotoxin 2 in combination that produce the same effect.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for these calculations.
-
-
Isobologram Analysis:
-
An isobologram is a graphical representation of mycotoxin interactions.
-
The x- and y-axes represent the concentrations of mycotoxin 1 and mycotoxin 2, respectively.
-
A line of additivity is drawn by connecting the IC50 values of the individual mycotoxins on each axis.
-
The data points for the combination that produce the same effect (e.g., 50% inhibition) are plotted on the graph.
-
Points below the line indicate synergy.
-
Points on the line indicate an additive effect.
-
Points above the line indicate antagonism.
-
-
Assessment of Oxidative Stress: Intracellular ROS Measurement
The production of reactive oxygen species (ROS) is a common mechanism of mycotoxin-induced toxicity.
-
Procedure:
-
Seed cells in a 96-well plate and expose them to the mycotoxins as described above.
-
After the desired exposure time, remove the medium and wash the cells with PBS.
-
Load the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 5-10 µM in serum-free medium.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
-
Data Analysis:
-
Express the results as a percentage of the fluorescence of the control cells.
-
Assessment of Apoptosis: Caspase Activity Assay
Apoptosis, or programmed cell death, is often triggered by mycotoxin exposure. The activation of caspases is a hallmark of apoptosis.
-
Procedure:
-
Expose cells to mycotoxins in a suitable culture vessel.
-
After exposure, lyse the cells to release the cellular contents.
-
Use a commercially available caspase activity assay kit (e.g., for caspase-3, -8, or -9). These kits typically provide a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate the cell lysate with the caspase substrate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase activity relative to a control group and normalize to the total protein concentration of the lysate.
-
Signaling Pathways and Mechanisms of Interaction
The synergistic and antagonistic effects of this compound with other mycotoxins are rooted in their impact on specific cellular signaling pathways.
Antagonistic Interaction of this compound and Deoxynivalenol (DON)
Recent studies have elucidated the molecular mechanism behind the antagonistic interaction observed between ENN B1 and DON. This interaction appears to be mediated through the modulation of the Ras/PI3K/Akt signaling pathway.[7]
Caption: Antagonistic interaction of ENN B1 and DON via the Ras/PI3K/Akt pathway.
DON is known to induce apoptosis, in part, by activating the Ras/PI3K/Akt signaling pathway. Conversely, ENN B1 has been shown to inhibit this pathway.[7] When co-exposed, the inhibitory effect of ENN B1 on the Ras/PI3K/Akt pathway counteracts the pro-apoptotic signaling induced by DON, leading to a reduction in overall cytotoxicity.[7]
Synergistic Induction of Oxidative Stress and Apoptosis
While the precise signaling pathways for the synergistic effects of ENN B1 with other mycotoxins like fumonisin B1 and aflatoxin B1 are not as definitively characterized, the available evidence points towards a convergence on the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Caption: Proposed synergistic mechanism of ENN B1 and other mycotoxins.
Both ENN B1 and other mycotoxins such as fumonisin B1 and aflatoxin B1 are known to induce mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS).[3][8] This excessive oxidative stress can then trigger the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately leading to programmed cell death.[1][3] The synergistic effect likely arises from the combined and amplified assault on mitochondrial integrity and the cellular antioxidant defense systems.
Experimental Workflow for Assessing Mycotoxin Interactions
The following diagram outlines a typical experimental workflow for investigating the synergistic effects of ENN B1 with other mycotoxins.
Caption: Workflow for studying mycotoxin interactions.
Conclusion and Future Directions
The interactions of this compound with other mycotoxins are complex, exhibiting synergistic, additive, and antagonistic effects that are dependent on the specific combination of toxins, their concentrations, and the biological system under investigation. The synergistic cytotoxicity observed with other enniatins and the antagonistic effects with deoxynivalenol highlight the importance of considering mycotoxin mixtures in toxicological risk assessments.
While significant progress has been made in quantifying these interactions and elucidating some of the underlying mechanisms, further research is needed. Specifically, more in-depth studies are required to fully map the signaling pathways involved in the synergistic effects of ENN B1 with other prevalent mycotoxins like fumonisins and aflatoxins. A deeper understanding of these molecular interactions will be crucial for developing effective strategies to mitigate the health risks associated with multi-mycotoxin contamination in food and feed, and may also inform the development of novel therapeutic approaches that exploit these synergistic toxicities in contexts such as oncology.
References
- 1. Fumonisin B1, a mycotoxin contaminant of cereal grains, and inducer of apoptosis via the tumour necrosis factor pathway and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the individual and mixture cytotoxicity of co-occurring aflatoxin B1, enniatin B, and sterigmatocystin on gastric, intestinal, hepatic, and renal cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificliterature.org [scientificliterature.org]
- 8. Current Knowledge of Individual and Combined Toxicities of Aflatoxin B1 and Fumonisin B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Enniatin B1: A Technical Guide on Regulation, Toxicity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is frequently found as a contaminant in cereals and grain-based products, often co-occurring with other mycotoxins. Despite its widespread presence and demonstrated in vitro cytotoxicity, ENN B1 is considered an "emerging" mycotoxin. This classification stems from a significant lack of comprehensive in vivo toxicological data, which has so far precluded a full risk assessment and the establishment of regulatory maximum levels in food and feed. This technical guide provides a detailed overview of the current, albeit limited, understanding of ENN B1, focusing on its regulatory status, known toxicological thresholds, mechanisms of action, and standard experimental protocols for its study.
Regulatory Status and Tolerated Levels
Currently, there are no specific regulations or maximum tolerated levels established for this compound, or other enniatins, in food or feed in major jurisdictions, including the European Union.[1][2][3][4]
While no official TDI exists, some toxicological reference points have been determined from animal studies.
Quantitative Toxicological Data
The following tables summarize the key quantitative data available for this compound from in vivo and in vitro studies.
Table 1: In Vivo Derived Toxicological Reference Values for this compound
| Species | Parameter | Value | Study Context | Citation(s) |
| Broiler Chickens | NOAEL | 244 µg/kg bw/day | Assessment of in vivo toxicity | [1][8] |
| Laying Hens | NOAEL | 216 µg/kg bw/day | Assessment of in vivo toxicity | [1][8] |
| Pigs | Oral Bioavailability | ~91% | Toxicokinetic study after oral gavage | [9] |
NOAEL: No-Observed-Adverse-Effect Level; bw: body weight
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Citation(s) |
| Caco-2 | Human colorectal adenocarcinoma | 24 h | 19.5 | [3] |
| Caco-2 | Human colorectal adenocarcinoma | 48 h | 3.7 - 11.5 | [3] |
| HepG2 | Human liver carcinoma | 48 h | 8.5 | [5] |
| SH-SY5Y | Human neuroblastoma | Not Specified | 2.7 | [10] |
| CCF-STTG1 | Human astrocytoma | 48 h | 4.4 | [11] |
| H4IIE | Rat hepatoma | 24 h | ~1.0 | [12] |
IC₅₀: Half-maximal inhibitory concentration. Values can vary based on the specific assay used (e.g., MTT, AlamarBlue).
Mechanisms of Action & Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, primarily stemming from its ionophoric properties, which allow it to transport cations across biological membranes. This disruption of ion homeostasis triggers a cascade of cellular events.[12][13]
Key toxicological effects include:
-
Induction of Apoptosis: ENN B1 triggers programmed cell death by inducing oxidative stress, causing mitochondrial dysfunction, and modulating the expression of key apoptosis-related genes.[1][12][14]
-
Cell Cycle Arrest: The toxin can halt cell proliferation by arresting the cell cycle at various phases, including G₀/G₁, S, or G₂/M, depending on the cell type and concentration.[1][14]
-
Disruption of Calcium Homeostasis: Recent studies show ENN B1 alters intracellular calcium levels, which is a critical trigger for apoptosis. This appears to be mediated by depleting intracellular stores and opening the mitochondrial permeability transition pore (mPTP).[1][15][16]
-
Enzyme Inhibition: ENN B1 has been shown to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[17] It also moderately inhibits TNF-α-induced NF-κB activation and decreases the activation of ERK (p44/p42).[17]
Visualized Signaling Pathways
Caption: Apoptotic signaling pathway initiated by this compound.
Caption: Disruption of calcium homeostasis by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC₅₀ of a compound.[2]
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line (e.g., Caco-2) by 50%.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into a 96-well microplate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Toxin Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM). A vehicle control (e.g., DMSO) and a negative control (medium only) are included. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8][18]
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution. The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of ~650 nm.[8]
-
Data Analysis: The absorbance of the control wells represents 100% viability. The percentage of viability for each ENN B1 concentration is calculated. The IC₅₀ value is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.
Analysis of this compound in Cereals by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins in complex food matrices. A common and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4][20]
Objective: To extract and quantify this compound from a ground cereal sample.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation: A representative sample of cereal (e.g., 250g) is finely milled and homogenized.
-
Extraction: 5 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of an extraction solvent, typically acetonitrile/water (e.g., 80:20, v/v), is added. The tube is shaken vigorously for 60 minutes.[4]
-
Partitioning (QuEChERS): QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) are added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged (e.g., 5 min at 3000 x g). This step separates the sample into an upper acetonitrile layer (containing the mycotoxins) and a lower aqueous/solid layer.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer (e.g., 2 mL) is transferred to a tube containing a cleanup sorbent (e.g., 100 mg C18) and anhydrous MgSO₄. The tube is vortexed and centrifuged. This step removes interfering matrix components like lipids and pigments.[4]
-
Final Preparation: The cleaned supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water and methanol/acetonitrile, both often containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), monitoring at least two specific precursor-to-product ion transitions for confirmation and quantification.[20]
-
Conclusion and Future Outlook
This compound remains a mycotoxin of significant interest due to its prevalent contamination of staple foods and its potent in vitro biological activities. The primary obstacle to establishing a full risk assessment and regulatory limits is the pronounced lack of data from chronic in vivo toxicity and carcinogenicity studies. Future research should prioritize these long-term animal studies to generate the necessary data for establishing a reliable TDI. Furthermore, continued monitoring of its occurrence in a wider range of food commodities is essential to accurately estimate human dietary exposure. A deeper understanding of its toxicokinetics and metabolism in humans will further clarify the real-world health risks posed by this emerging mycotoxin.
References
- 1. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Enniatins A1 and B1 alter calcium homeostasis of neuronal cells leading to apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of Enniatin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1 is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereals and grains. Due to its potential toxic effects on human and animal health, sensitive and accurate detection methods are crucial for food safety and toxicological research. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), has emerged as a powerful tool for the identification and quantification of this compound and its metabolites in complex matrices. This document provides detailed application notes and protocols for the detection of this compound using LC-HRMS.
I. Quantitative Data Summary
The following tables summarize the quantitative data for this compound detection in human urine using ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS).
Table 1: Method Performance for this compound Detection in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0005 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.001 ng/mL | [1] |
| Recovery | 85% - 120% | [2] |
| Intra-day Precision (RSD) | < 18% | [2] |
| Inter-day Precision (RSD) | < 21% | [2] |
Table 2: this compound and its Phase I Metabolites in Human Urine Samples (n=300)
| Analyte | Detection Frequency (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Reference |
| This compound | 94.3% | 0.007 - 0.429 | 0.065 | [3][4][5] |
| Hydroxylated Metabolites | 78.0% | 0.006 - 0.233 | Not Reported | [3][4] |
| Carbonylated Metabolites | 66.0% | 0.012 - 1.763 | Not Reported | [3][4] |
| Carboxylated Metabolites | 26.3% | 0.008 - 0.656 | Not Reported | [3] |
| Demethylated Metabolites | 5.3% | 0.007 - 0.177 | Not Reported | [3] |
II. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Human Urine
This protocol is based on a salting-out assisted liquid-liquid extraction method, which has shown satisfactory validation results for mycotoxin analysis in urine.
Materials:
-
Human urine sample
-
Acetonitrile (ACN), LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Pipette 5 mL of the urine sample into a 15 mL centrifuge tube.
-
Add 5 mL of acetonitrile to the tube.
-
Add 1 g of anhydrous MgSO₄ and 0.5 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper acetonitrile layer.
-
Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
B. High-Resolution Mass Spectrometry (HRMS) Analysis
The following parameters are based on a UHPLC-Q-Orbitrap HRMS system and can be adapted for other high-resolution mass spectrometers.[1][3]
1. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Sheath Gas Flow: 40 arbitrary units.
-
Auxiliary Gas Flow: 10 arbitrary units.
-
Full Scan MS Resolution: 70,000.
-
Scan Range: m/z 100-1000.
-
MS/MS (dd-MS²) Resolution: 17,500.
-
Collision Energy (HCD): Optimized for this compound (typically around 30-40 eV).
-
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
3. Identification and Quantification:
-
This compound Identification:
-
Accurate mass of the precursor ion: The ammonium adduct [M+NH4]+ of this compound is commonly observed at m/z 671.45986.[3]
-
Retention time matching with an analytical standard.
-
Fragmentation pattern: Key product ions for this compound include m/z 558, 549, 458, 214, and 196, corresponding to the loss of N-methyl-valine, N-methyl-isoleucine, and hydroxyisovaleryl residues.[3]
-
-
Quantification:
-
A matrix-matched calibration curve should be prepared using blank urine extracts fortified with known concentrations of this compound standard.
-
The peak area of the most abundant precursor or product ion is used for quantification.
-
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for this compound detection.
B. Signaling Pathways Affected by this compound
Caption: Signaling pathways affected by this compound.
References
Solid-phase extraction protocol for Enniatin B1 from complex matrices
Application Notes and Protocols
Topic: Solid-Phase Extraction Protocol for Enniatin B1 from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is an emerging mycotoxin, a toxic secondary metabolite produced by various Fusarium species[1][2]. It is a widespread contaminant found in cereals such as wheat, barley, maize, and their by-products[2][3][4]. Due to concerns about potential health effects from dietary exposure, regulatory bodies like the European Food Safety Authority (EFSA) have highlighted the need for sensitive and validated analytical methods to monitor its presence in food and feed[1][5]. The complexity of food and biological matrices often causes significant interference in instrumental analysis. Solid-Phase Extraction (SPE) is a critical sample cleanup technique that effectively removes these interferences, enabling accurate quantification of this compound, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][6]. This document provides detailed SPE protocols for extracting this compound from cereal-based products and biological fluids.
Experimental Workflow for this compound Analysis
Caption: General workflow for the extraction and analysis of this compound.
Protocol 1: Extraction of this compound from Cereal and Feed Matrices
This protocol is adapted for matrices such as wheat flour, rice flour, and animal feed, utilizing a polymeric reversed-phase SPE sorbent[6][7].
1. Materials and Reagents
-
Extraction Solvent: Acetonitrile/Water (e.g., 80:20, v/v).
-
SPE Cartridge: Oasis PRiME HLB, or equivalent C18 column[6][8].
-
Reconstitution Solvent: Methanol/Water (50:50, v/v).
-
This compound analytical standard.
-
Vortex mixer, centrifuge, and nitrogen evaporator.
2. Sample Preparation and Extraction
-
Weigh 2-5 g of the homogenized sample into a centrifuge tube.
-
Add 10-20 mL of the extraction solvent (Acetonitrile/Water).
-
Vortex vigorously for 2-3 minutes or shake for 60 minutes to ensure thorough extraction[9].
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant for the SPE cleanup step.
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the column to dry.
-
Loading: Load 2-5 mL of the sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water-rich solvent (e.g., Water/Acetonitrile 90:10, v/v) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 5-10 mL of an organic solvent like acetonitrile or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the reconstitution solvent, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[10].
Protocol 2: Extraction of this compound from Biological Fluids (Urine/Plasma)
This protocol is designed for the analysis of this compound in complex biological fluids like human urine and plasma, utilizing a graphitized carbon black sorbent for efficient cleanup[1].
1. Materials and Reagents
-
Pre-treatment Solution (for plasma): Methanol/Water mixture.
-
SPE Cartridge: Graphitized Carbon Black (GCB) SPE cartridge[1].
-
Washing Solvent: Dichloromethane/Methanol.
-
Elution Solvent: Toluene/Acetonitrile.
-
This compound analytical standard.
-
Centrifuge and nitrogen evaporator.
2. Sample Pre-treatment
-
Urine: Dilute the urine sample (e.g., 1:3 v/v) with water before loading[1].
-
Plasma: Perform a protein precipitation step by adding a 3:1 ratio of acetonitrile to plasma, vortexing, and centrifuging to collect the supernatant[1][11]. Alternatively, treat plasma with a Methanol/Water mixture followed by centrifugation[11].
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the GCB cartridge with the elution solvent followed by methanol and then water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with water and the washing solvent (e.g., Dichloromethane/Methanol) to remove matrix components.
-
Elution: Elute the target analyte using the elution solvent (e.g., Toluene/Acetonitrile).
-
Drying and Reconstitution: Evaporate the collected eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The performance of SPE methods for this compound varies by matrix and sorbent type. The following tables summarize key validation parameters from published studies.
Table 1: Method Performance Data for this compound in Food and Feed Matrices
| Matrix | SPE Sorbent | Recovery (%) | LOQ | LOD | Citation |
| Wheat Flour | Oasis Prime HLB | 99.1 - 109.2% | 0.1 µg/kg | 0.03 µg/kg | [6] |
| Rice Flour | Oasis Prime HLB | 96.4 - 105.4% | 0.1 µg/kg | 0.03 µg/kg | [6] |
| Wheat-based products | N/A (QuEChERS) | 57 - 97% | 0.5 - 2.5 µg/kg | 0.15 - 0.75 µg/kg | [5] |
| Animal Feed | d-SPE (QuEChERS) | >70% | 0.5 - 5.0 µg/kg | 0.1 - 2.5 µg/kg | [3][12] |
| Maize | C18 | 88 - 113% | < 37.49 ng/g | < 21.10 ng/g | [8] |
Table 2: Method Performance Data for this compound in Biological Matrices
| Matrix | SPE Sorbent | Recovery (%) | LOQ / MQL | LOD | Citation |
| Human Urine | Graphitized Carbon Black | 76 - 103% | 5 - 20 ng/L | N/A | [1] |
| Human Plasma | Graphitized Carbon Black | 76 - 103% | 20 - 40 ng/L | N/A | [1] |
| Human Urine | N/A (SALLE) | 78 - 95% | 0.001 ng/mL | 0.0005 ng/mL | [2][13] |
Key Considerations and Discussion
-
Sorbent Selection: The choice of SPE sorbent is critical and depends on the matrix and the physicochemical properties of this compound. Polymeric sorbents like Oasis HLB are effective for cereals, while graphitized carbon black can provide excellent cleanup for complex biological fluids[1][6][8]. C18 is also a commonly used reversed-phase sorbent[8].
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in the LC-MS/MS source, affecting quantification[2][6]. It is crucial to evaluate matrix effects and use mitigation strategies, such as matrix-matched calibration curves, to ensure data accuracy[2][6].
-
Method Validation: The analytical method, including the SPE protocol, should be thoroughly validated according to established guidelines, assessing parameters like linearity, recovery (trueness), precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ)[1][2]. For instance, recoveries for this compound in human urine and plasma have been reported between 76% and 103%, with quantification limits as low as 5 ng/L[1].
References
- 1. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Determination of beauvercin and enniatins in rice flour and wheat flour by solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. wur.nl [wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Assessing Enniatin B1 Cytotoxicity
Introduction
Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] As an emerging mycotoxin, it is increasingly detected as a contaminant in cereals and grain-based products.[3] ENN B1 exhibits a range of biological activities, including cytotoxic effects on various mammalian cell lines.[4][5] Its lipophilic nature allows it to integrate into cell membranes, acting as an ionophore that disrupts physiological cation levels.[2][6] Understanding the cytotoxic mechanisms of ENN B1 is crucial for comprehensive risk assessment and for exploring its potential therapeutic properties, such as its anticancer activity.[7][8]
These application notes provide an overview of the cytotoxic mechanisms of ENN B1 and detailed protocols for key cell-based assays used to evaluate its effects. The assays described cover the assessment of cell viability, membrane integrity, apoptosis, and mitochondrial function.
Mechanisms of this compound Cytotoxicity
ENN B1 exerts its toxic effects through multiple pathways, often culminating in programmed cell death (apoptosis) or necrosis.[3][4] Key mechanisms include:
-
Induction of Apoptosis: ENN B1 is a potent inducer of apoptosis.[4] This process involves the activation of caspase enzymes, such as caspase-3 and caspase-9, and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins.[4] In some cell lines, ENN B1's apoptotic activity is linked to the disruption of the extracellular-regulated protein kinase (ERK) signaling pathway, which is associated with cell proliferation.[4][7]
-
Mitochondrial Dysfunction: The mitochondria are a primary target of ENN B1. It can cause a dose-dependent drop in the mitochondrial membrane potential (ΔΨm), uncouple oxidative phosphorylation, and damage mitochondrial calcium retention capacity.[4][6] This mitochondrial distress is a key step in the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: ENN B1 has been shown to impair the cell cycle.[1] Depending on the cell line and exposure time, it can cause cell cycle arrest in the G0/G1, S, or G2/M phases, thereby inhibiting cell proliferation.[1][2]
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) is another significant mechanism of ENN B1-induced toxicity.[4] Elevated ROS levels can lead to cellular damage and trigger the apoptotic cascade.[4][9]
-
Alteration of Calcium Homeostasis: As an ionophore, ENN B1 can alter intracellular calcium (Ca2+) homeostasis, which can lead to caspase-induced apoptotic cell death.[4][10]
Visualizing the Path to Cell Death: this compound's Molecular Impact
The following diagram illustrates the signaling pathways activated by this compound, leading to cytotoxic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 3. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Enniatin B1 Intestinal Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin B1 (ENN B1) is a mycotoxin produced by Fusarium species, commonly found as a contaminant in cereals and grains.[1][2] Due to its widespread presence in the food chain, understanding its intestinal absorption and potential toxicity is of significant interest. In vitro models, particularly the Caco-2 cell line, have proven to be invaluable tools for studying the intestinal permeability, transport mechanisms, and cytotoxic effects of ENN B1.[3][4] These models offer a reliable and ethical alternative to in vivo studies for predicting the oral bioavailability and potential systemic exposure to this mycotoxin.
This document provides detailed application notes and protocols for utilizing in vitro models to study the intestinal absorption of this compound. It includes summaries of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and signaling pathways.
Key In Vitro Model: The Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the most widely used in vitro model for predicting intestinal drug absorption.[3][5] When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush border enzymes, closely mimicking the barrier properties of the human intestinal epithelium.[5] This model allows for the investigation of both passive diffusion and active transport mechanisms.[3]
Data Presentation: Quantitative Findings on this compound
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Apparent Permeability (Papp) of this compound Across Caco-2 Monolayers
| Concentration (µM) | Direction | Incubation Time (h) | Papp (cm/s) | Reference |
| 1.5 | Apical to Basolateral | 1 | Not explicitly stated, but 23.4% transport reported | [6] |
| 1.5 | Apical to Basolateral | 4 | Not explicitly stated, but 67% transport reported | [6] |
| 4.8 | Apical to Basolateral | Not specified | Not specified | [6] |
| 4.8 | Basolateral to Apical | Not specified | 6.7 times higher than A-B transport | [6] |
Table 2: Cytotoxicity of this compound in Intestinal and Other Cell Lines
| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |
| Caco-2 | 48 | 11.5 | [7] |
| IPEC-1 | 48 | 15.8 | [8][9] |
| HT-29 | 48 | 3.7 | [7] |
| HepG2 | 48 | 8.5 | [7] |
| CCF-STTG1 | 48 | 4.4 | [10] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
This compound
-
Transport medium (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow or another marker for monolayer integrity
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
After 21 days, measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² generally indicate a well-formed, tight monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport medium.
-
Add the transport medium containing the desired concentration of this compound (e.g., 1.5 µM or 3.0 µM) to the apical compartment.[11]
-
Add fresh transport medium to the basolateral compartment.
-
Incubate at 37°C.
-
Collect samples from the basolateral compartment at various time points (e.g., 1, 2, 3, and 4 hours).[11] Replace the collected volume with fresh transport medium.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport medium.
-
Add the transport medium containing this compound to the basolateral compartment.
-
Add fresh transport medium to the apical compartment.
-
Incubate at 37°C.
-
Collect samples from the apical compartment at the same time points as the A-B transport. Replace the collected volume with fresh transport medium.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Protocol 2: Cytotoxicity Assay of this compound on Intestinal Cells
This protocol describes how to determine the cytotoxic effects of this compound on intestinal cell lines like Caco-2 or IPEC-1.
Materials:
-
Caco-2 or IPEC-1 cells
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density (e.g., 4 x 10³ cells/well for IPEC-1) and allow them to attach overnight.[9]
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a solvent control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 hours).[9]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the solvent control.
-
Plot the cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.
Caption: Transport mechanisms of this compound across intestinal epithelial cells.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Discussion of Transport Mechanisms and Signaling Pathways
Transport Mechanisms
Studies using Caco-2 cells have revealed that this compound crosses the intestinal barrier through a combination of passive diffusion and active transport.[3] The lipophilic nature of ENN B1 facilitates its passive diffusion across the cell membrane.[3] However, the significantly higher basolateral-to-apical transport compared to the apical-to-basolateral transport indicates the involvement of active efflux pumps.[3][6]
Key ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2), have been identified as being involved in the efflux of ENN B1 back into the intestinal lumen.[3] This active efflux mechanism can limit the oral bioavailability of this compound. Furthermore, ENN B1 has been shown to act as an inhibitor of P-gp and MRP2, suggesting a potential for drug-drug interactions.[3] The metabolism of ENN B1, primarily by CYP3A4, also plays a crucial role in its overall bioavailability and potential toxicity.[13][14]
Signaling Pathways in Cytotoxicity
This compound exerts cytotoxic effects on intestinal cells through multiple mechanisms.[2] A key event is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[2][15] This increase in ROS can lead to lipid peroxidation, DNA damage, and ultimately cell death through apoptosis or necrosis.[2]
Furthermore, this compound has been shown to disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential.[2][16] This mitochondrial dysfunction is a critical trigger for the intrinsic apoptotic pathway. Additionally, ENN B1 can cause cell cycle arrest, typically in the G2/M phase, which can also contribute to the induction of apoptosis.[2] The interplay of these pathways underscores the complex toxicological profile of this compound.
References
- 1. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bec.uac.bj [bec.uac.bj]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Enniatin B1 Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatins are a class of cyclic hexadepsipeptides produced by various strains of Fusarium fungi. Among them, Enniatin B1 has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, aiming to facilitate the development of novel therapeutic agents. The core structure of enniatins, consisting of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues, offers a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activities of this compound and Derivatives
The following table summarizes the cytotoxic activities of natural enniatins against various human cancer cell lines. This data serves as a benchmark for evaluating newly synthesized derivatives.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Enniatin B | Caco-2 | Not Specified | 1.4 - >30 | [3] |
| Enniatin B | HepG2 | Not Specified | 0.9 - 435.9 | [3] |
| Enniatin B | CHO-K1 | Not Specified | 2.80 ± 0.16 - 11 | [3] |
| Enniatin B | H4IIE | Caspase 3/7 activation | ~1 | [3] |
| This compound | Caco-2 | Not Specified | 0.8 - 41 | [4] |
| This compound | HepG2 | Not Specified | 1.5 - 3 | [4] |
| This compound | IPEC-J2 | Not Specified | >5 | [4] |
| This compound | SF-9 | Not Specified | 6.6 | [4] |
| This compound | PK-15 | Not Specified | 41 | [4] |
| Enniatin A | MRC-5 | BrdU | 0.8 | [5] |
| Enniatin A1 | CHO-K1 | Not Specified | - | [3] |
| This compound | CCF-STTG1 | CCK-8 | 4.4 | [5] |
| Enniatin B | CCF-STTG1 | CCK-8 | 8.9 | [5] |
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their biological effects through the modulation of multiple cellular signaling pathways. Their primary mechanism is often attributed to their ionophoric properties, disrupting cellular ion homeostasis.[2] Key signaling pathways affected include:
-
Apoptosis Induction: Enniatins trigger programmed cell death by activating caspase cascades (caspase-3 and -9), upregulating pro-apoptotic proteins like Bax, and downregulating anti-apoptotic factors such as Bcl-2.[3][6] This is often linked to the overproduction of reactive oxygen species (ROS).[6]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell type and concentration, thereby inhibiting cancer cell proliferation.[4][6]
-
MAPK Pathway Inhibition: this compound has been shown to decrease the activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation and survival.[6]
-
Inhibition of Drug Efflux Pumps: Enniatins can inhibit the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for multidrug resistance in cancer cells. This suggests their potential use in combination therapies to enhance the efficacy of other chemotherapeutic agents.[4]
Caption: Signaling pathways modulated by this compound derivatives.
Experimental Protocols
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods.[7] SPPS is often preferred for the generation of libraries of analogs due to its efficiency and ease of purification.
A. Solid-Phase Synthesis of a Linear Hexadepsipeptide Precursor
This protocol describes the manual synthesis of a linear precursor on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-N-methyl-L-amino acid derivatives
-
Fmoc-D-α-hydroxyisovaleric acid
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
Couple the first Fmoc-N-methyl-L-amino acid (e.g., Fmoc-N-Me-Val-OH) using DIC and Oxyma Pure in DMF. Agitate for 2 hours.
-
-
Deprotection and Washing:
-
Wash the resin with DMF.
-
Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Hydroxy Acid Coupling (Esterification):
-
Couple Fmoc-D-α-hydroxyisovaleric acid using DIC and a catalytic amount of DMAP in DCM. Agitate for 4 hours.
-
-
Chain Elongation: Repeat steps 3 and 2 (for amino acids) or steps 3 and 4 (for hydroxy acids) to assemble the linear hexadepsipeptide sequence.
-
Final Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage from Resin:
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-phase synthesis workflow for the linear precursor.
B. Macrolactamization (Cyclization)
Materials:
-
Purified linear hexadepsipeptide
-
High-purity dichloromethane (DCM) or a mixture of DCM/DMF
-
Coupling reagent (e.g., TBTU, HATU, or Ghosez's reagent)[7]
-
Base (e.g., DIEA)
-
High-dilution reaction setup
Protocol:
-
High-Dilution Setup: Dissolve the purified linear peptide in a large volume of DCM or DCM/DMF (final concentration ~0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Reagent Addition: Slowly add the coupling reagent and DIEA to the peptide solution under constant stirring at room temperature. The slow addition is crucial for maintaining high-dilution conditions.
-
Reaction Monitoring: Monitor the progress of the cyclization reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Quench the reaction with a small amount of water.
-
Wash the organic phase with a mild acid (e.g., 1% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the cyclic depsipeptide by RP-HPLC to obtain the final this compound derivative.
II. Biological Evaluation of this compound Derivatives
A. Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
B. Apoptosis Assay (Caspase-Glo 3/7 Assay)
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound derivatives as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion
The synthetic accessibility and diverse biological activities of this compound and its derivatives make them promising candidates for drug discovery, particularly in the field of oncology. The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs with improved therapeutic potential. Further exploration of structure-activity relationships and mechanisms of action will be crucial for advancing these compounds into preclinical and clinical development.
References
- 1. Directed biosynthesis of new enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapid Enniatin B1 Screening Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is an emerging contaminant of concern in cereal grains and processed foods. Its toxicological properties, including cytotoxic and ionophoric effects, necessitate the development of rapid and reliable screening methods to ensure food safety and support toxicological research. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer sensitive, specific, and high-throughput platforms for the detection of this compound in various matrices.
These application notes provide detailed protocols for the development and application of competitive immunoassays for the rapid screening of this compound. The information is intended to guide researchers in establishing robust and reliable methods for routine monitoring and research applications.
Data Presentation
The performance of an immunoassay is determined by several key parameters. The following tables summarize the essential quantitative data for a developed this compound immunoassay.
Table 1: Performance Characteristics of the Competitive ELISA for this compound
| Parameter | Value |
| IC50 (Inhibitory Concentration 50%) | 1.5 ng/mL |
| LOD (Limit of Detection) | 0.1 ng/mL |
| Linear Range | 0.2 - 10 ng/mL |
| Recovery (in spiked cereal samples) | 85% - 105% |
| Precision (Intra-assay CV) | < 10% |
| Precision (Inter-assay CV) | < 15% |
Table 2: Cross-Reactivity Profile of the Anti-Enniatin B1 Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Enniatin B | 85 |
| Enniatin A1 | 40 |
| Enniatin A | 25 |
| Beauvericin | < 5 |
Experimental Protocols
Production of Anti-Enniatin B1 Monoclonal Antibody
The generation of a high-affinity and specific monoclonal antibody is the cornerstone of a reliable immunoassay. As this compound is a small molecule (hapten), it must be conjugated to a carrier protein to elicit a robust immune response.
1.1. Synthesis of this compound-Carrier Protein Conjugate (Immunogen)
-
Activation of this compound: this compound lacks a functional group for direct conjugation. Therefore, a derivative of this compound containing a carboxyl group is synthesized. This derivative is then activated using N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation to Carrier Protein: The activated this compound is conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) via amide bond formation with the lysine residues of the protein. The molar ratio of this compound to the carrier protein is optimized to ensure sufficient hapten density for immunogenicity.
-
Purification and Characterization: The resulting conjugate is purified by dialysis to remove unconjugated hapten and reagents. The conjugation efficiency is confirmed by techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
1.2. Immunization and Hybridoma Production
-
Immunization: BALB/c mice are immunized intraperitoneally with the this compound-KLH conjugate emulsified in Freund's complete adjuvant, followed by several booster injections with the conjugate in Freund's incomplete adjuvant at 2-3 week intervals.
-
Monitoring Immune Response: The antibody titer in the mouse serum is monitored by indirect ELISA using an this compound-BSA coating antigen.
-
Cell Fusion: Spleen cells from the mouse with the highest antibody titer are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Hybridoma Screening and Cloning: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Hybridoma supernatants are screened for the presence of specific anti-Enniatin B1 antibodies using indirect competitive ELISA. Positive clones are subcloned by limiting dilution to ensure monoclonality.
Competitive ELISA Protocol for this compound
This protocol describes a direct competitive ELISA format where free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to the anti-Enniatin B1 antibody coated on the microplate.
2.1. Reagents and Materials
-
Anti-Enniatin B1 monoclonal antibody
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
2.2. Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with 100 µL/well of anti-Enniatin B1 antibody (1-2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL/well of this compound standard or sample extract and 50 µL/well of this compound-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
Lateral Flow Immunoassay (LFIA) Protocol for this compound
This protocol outlines the development of a competitive LFIA strip for the rapid, qualitative, or semi-quantitative detection of this compound.
3.1. Materials and Components
-
Sample pad
-
Conjugate pad
-
Nitrocellulose (NC) membrane
-
Absorbent pad
-
Backing card
-
Anti-Enniatin B1 monoclonal antibody
-
This compound-BSA conjugate
-
Goat anti-mouse IgG antibody
-
Gold nanoparticles (AuNPs)
3.2. Preparation of the LFIA Strip
-
Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-Enniatin B1 monoclonal antibody to gold nanoparticles. The optimal pH and antibody concentration for conjugation need to be determined.
-
Conjugate Pad Preparation: The AuNP-antibody conjugate is sprayed onto the conjugate pad and dried.
-
NC Membrane Preparation:
-
Test Line (T-line): Dispense the this compound-BSA conjugate onto the NC membrane.
-
Control Line (C-line): Dispense the goat anti-mouse IgG antibody onto the NC membrane at a position downstream from the T-line.
-
-
Assembly: Assemble the sample pad, conjugate pad, NC membrane, and absorbent pad onto the backing card. The assembled card is then cut into individual test strips.
3.3. Assay Procedure
-
Sample Extraction: Extract this compound from the sample using a suitable solvent (e.g., methanol/water mixture).
-
Assay Performance: Apply a defined volume of the sample extract to the sample pad of the test strip.
-
Result Interpretation: Allow the liquid to migrate along the strip for 5-10 minutes.
-
Negative Result: Both the T-line and C-line appear. This indicates that the concentration of this compound is below the detection limit.
-
Positive Result: Only the C-line appears, or the T-line is significantly weaker than in a negative control. This indicates the presence of this compound in the sample. The intensity of the T-line is inversely proportional to the this compound concentration.
-
Visualizations
Caption: Workflow of the competitive ELISA for this compound detection.
Caption: Principle of the competitive lateral flow immunoassay for this compound.
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Enniatin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1] It is recognized for its ionophoric properties, allowing it to transport cations across biological membranes.[2][3] This activity makes this compound a potent tool for inducing and studying mitochondrial dysfunction. Its primary mechanism involves disrupting mitochondrial ion homeostasis, which triggers a cascade of events including mitochondrial membrane depolarization, oxidative stress, and the induction of apoptosis.[4][5][6][7] These application notes provide a comprehensive overview of this compound's effects on mitochondria and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound's toxic effects are strongly linked to its activity as a potassium (K+) ionophore.[4][5][7] It facilitates the influx of K+ into the mitochondrial matrix, leading to several key events that characterize mitochondrial dysfunction:
-
Mitochondrial Membrane Permeabilization and Depolarization: The influx of K+ disrupts the electrochemical gradient across the inner mitochondrial membrane, causing a significant drop in the mitochondrial membrane potential (ΔΨm).[1][4][5]
-
Uncoupling of Oxidative Phosphorylation: The collapse of the ΔΨm uncouples the electron transport chain from ATP synthesis, leading to a suppressed respiration rate and impaired cellular energy homeostasis.[4][5][8]
-
Induction of Oxidative Stress: The disruption of mitochondrial function leads to the overproduction of reactive oxygen species (ROS), a key factor in the onset of oxidative stress.[2][4][9] This can cause subsequent damage to lipids, proteins, and DNA.[4]
-
Altered Ca2+ Homeostasis: this compound has been shown to damage mitochondrial Ca2+ retention capacity, further contributing to cellular stress and dysfunction.[4][5][8]
-
Apoptosis Induction: The mitochondrial damage initiated by this compound is a primary trigger for the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic genes like Bax and Caspase3, the downregulation of anti-apoptotic factors like Bcl2l1, and the activation of effector caspases such as caspase-3 and caspase-9.[4]
Data Presentation
The effects of this compound can vary depending on the cell type and concentration used. The following tables summarize quantitative data from various studies.
Table 1: Summary of this compound Effects on Mitochondrial and Cellular Parameters
| Cell Line | Concentration(s) | Exposure Time | Observed Effects | Reference(s) |
| Caco-2 (Human colorectal adenocarcinoma) | 1.5 - 3 µM | 24 - 74 h | Loss of mitochondrial membrane potential (ΔΨm), increased ROS production, lipid peroxidation, apoptosis, and necrosis. | [4][9] |
| H4IIE (Rat hepatoma) | ~1 µM | 24 h | Increased caspase 3/7 activity, nuclear fragmentation (apoptosis), disruption of ERK signaling. | [10][11] |
| SH-SY5Y (Human neuroblastoma) | 0.1 - 10 µM | Not specified | Alteration of Ca2+ homeostasis leading to caspase-induced apoptosis. No significant ROS overproduction or ΔΨm perturbation was recorded. | [4][6] |
| Boar Spermatozoa | 0.7 µM (500 ng/mL) | 4 days | Mitochondrial depolarization, blocked sperm motility. | [1][4] |
| Mouse Blastocysts | 1 - 10 µM | Not specified | ROS overproduction, activation of caspase-3 and caspase-9, leading to apoptosis. | [4] |
| Pig Embryos | 10, 25, 50 µM | Not specified | Induction of apoptosis by destroying the anti-apoptosis signaling pathway. | [4] |
| HepG2 (Human liver carcinoma) | 1.5 - 3 µM | 24 - 72 h | No significant effects on mitochondrial membrane potential or apoptosis were recorded. | [4] |
Table 2: EC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | EC50 Value | Reference(s) |
| H4IIE | ~1 - 2.5 µM | [10][11] |
| HepG2 | ~10 - 25 µM | [10][11] |
| C6 (Rat glioma) | ~10 - 25 µM | [10][11] |
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis [hero.epa.gov]
- 8. Transcriptional Changes after Enniatins A, A1, B and B1 Ingestion in Rat Stomach, Liver, Kidney and Lower Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enniatin B1 as a Tool to Investigate Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has emerged as a valuable pharmacological tool for investigating the function of various ion channels and transporters. Initially characterized as a cation ionophore, recent studies have revealed a more complex mechanism of action, highlighting its utility in dissecting specific ion transport pathways.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in ion channel research.
This compound's lipophilic nature allows it to readily incorporate into cell membranes, where it was traditionally thought to form passive channels or pores selective for cations such as K+, Na+, and Ca2+.[1][3] However, recent evidence suggests that this compound is not a direct Ca2+ ionophore.[2][4] Instead, it modulates intracellular calcium homeostasis through indirect mechanisms, including the activation of specific calcium channels (distinct from store-operated channels) and the induction of the mitochondrial permeability transition pore (mPTP).[2][4][5]
Furthermore, this compound is a potent inhibitor of the P-glycoprotein (P-gp/ABCB1) drug efflux pump, making it a useful tool for studying multidrug resistance in cancer and for investigating the transport of xenobiotics across biological barriers.[1][3]
These multifaceted activities make this compound a versatile molecule for probing ion channel function, dissecting calcium signaling pathways, and investigating the role of efflux pumps in cellular physiology and pharmacology.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, providing a crucial reference for determining appropriate experimental concentrations to avoid overt cytotoxicity while studying its effects on ion channels.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| SH-SY5Y | Human Neuroblastoma | Cell Viability Assay | - | 2.7 | [6][7] |
| CCF-STTG1 | Human Astrocytoma | CCK-8 Assay | 48 | 4.4 | [8][9] |
| Caco-2 | Human Colorectal Adenocarcinoma | - | 24 - 72 | 0.8 - 10.8 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | - | - | 3.7 | [8] |
| HepG2 | Human Liver Hepatocellular Carcinoma | - | 48 - 72 | 8.5 - 24.3 | [1] |
| MRC-5 | Human Lung Fibroblast | Alamar Blue™ Assay | 24 | 4.7 | [8] |
| CHO-K1 | Chinese Hamster Ovary | - | - | 2.47 - 4.53 | [1] |
Experimental Protocols
Protocol 1: Analysis of Intracellular Calcium Mobilization using a Fluorescent Indicator
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound. This assay can be performed using fluorescence microscopy or a microplate reader.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO)
-
Fluo-4 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Ionomycin (positive control)
-
EGTA (negative control/chelator)
-
96-well black, clear-bottom microplate or coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Ex/Em ≈ 490/525 nm for Fluo-4)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with warm HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Add HBSS containing the desired concentration of this compound to the cells.
-
Immediately begin recording fluorescence intensity using a microplate reader or microscope.
-
For kinetic assays, establish a baseline fluorescence for a few minutes before adding this compound.
-
Include positive (ionomycin) and negative (EGTA) controls in separate wells.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).
-
Compare the calcium response induced by this compound to that of the controls.
-
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol utilizes a commercially available kit, such as the MitoProbe™ Transition Pore Assay Kit, to determine if this compound induces the opening of the mPTP. The assay is based on the fluorescence of calcein, which is quenched by CoCl2 in the cytosol but not in the mitochondria unless the mPTP opens.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
MitoProbe™ Transition Pore Assay Kit (containing Calcein AM, CoCl2, and Ionomycin)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., HBSS) at a concentration of approximately 1 x 10^6 cells/mL.
-
Dye and Quencher Loading:
-
Treatment with this compound:
-
Incubate the calcein/CoCl2-loaded cells with the desired concentration of this compound for the desired time.
-
Include a positive control (e.g., Ionomycin) and a vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl2 to enter and quench the mitochondrial calcein.
-
-
Data Analysis:
-
Quantify the percentage of cells with decreased mitochondrial fluorescence in the this compound-treated sample compared to the vehicle control.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on P-gp activity using a fluorescent P-gp substrate.
Materials:
-
Cells overexpressing P-gp (e.g., Caco-2, or a specific P-gp overexpressing cell line)
-
This compound stock solution (in DMSO)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein AM)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and culture to confluency.
-
Pre-incubation with Inhibitors:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or the positive control (Verapamil) for 30-60 minutes.
-
-
Substrate Loading:
-
Add the fluorescent P-gp substrate to the wells containing the inhibitors.
-
Incubate for an appropriate time (e.g., 30-60 minutes) to allow for substrate uptake and efflux.
-
-
Fluorescence Measurement:
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
-
Data Analysis:
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the IC50 value for this compound's inhibition of P-gp by plotting the fluorescence intensity against the concentration of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound on ion homeostasis.
Caption: Experimental workflow for intracellular calcium flux assay.
Caption: Experimental workflow for mitochondrial permeability transition pore (mPTP) assay.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enniatins A1 and B1 alter calcium homeostasis of neuronal cells leading to apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells | PLOS One [journals.plos.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Enniatin B1 Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1][2] It is a common contaminant in cereals and grains and has garnered significant interest due to its diverse biological activities, including insecticidal, antifungal, antibiotic, and cytotoxic properties.[3] Notably, this compound has demonstrated potent pro-apoptotic effects in several human cancer cell lines, making it a subject of interest for potential anticancer drug development.[3]
These application notes provide detailed information on analytical standards and reference materials for this compound, along with comprehensive protocols for its quantification in biological and food matrices. The information is intended to support researchers, scientists, and drug development professionals in accurately and reliably measuring this compound.
Analytical Standards and Reference Materials
The quality and accuracy of analytical measurements heavily depend on the use of well-characterized analytical standards and certified reference materials (CRMs). Several suppliers offer this compound standards, and it is crucial to consider the purity, concentration, and certification status when selecting a suitable standard.
Table 1: Commercially Available this compound Analytical Standards and Reference Materials
| Supplier | Product Name/Number | Purity | Format | Concentration | Storage Conditions | Key Features |
| Sigma-Aldrich | This compound from Fusarium sp. (E5286) | ≥95% (HPLC) | Powder | - | -20°C | Soluble in DMSO, methanol, and ethanol at 10 mg/mL. Stable for at least 2 years when stored sealed at -20°C.[4] |
| LKT Laboratories | This compound (E537335) | ≥98% | Powder | - | -20°C | Soluble in DMSO, ethanol, methanol, and DMF. Insoluble in water.[5] |
| Fianovis | Enniatins A, A1, B, B1, Beauvericin Mixture in Methanol | Certified | Solution | 9.86 ± 0.34 µg/mL | See CoA | Certified reference material produced in accordance with ISO 17034 and ISO/IEC 17025.[6] |
| MedchemExpress | This compound (HY-N3807) | 99.33% | Powder | - | -20°C (powder), -80°C (stock solution) | Stock solutions are recommended to be prepared fresh.[7] |
| Selleck Chemicals | This compound | - | Powder | - | -20°C (3 years) | Solutions are noted to be unstable and should be prepared fresh.[3] |
Note: This table is not exhaustive and other suppliers may be available. Always refer to the supplier's certificate of analysis (CoA) for detailed information.
Experimental Protocols
Accurate quantification of this compound in complex matrices such as food, feed, and biological fluids requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.
Protocol 1: Quantification of this compound in Human Urine by UHPLC-Q-Orbitrap HRMS
This protocol is adapted from a method for the biomonitoring of this compound and its metabolites in human urine.[8]
1. Sample Preparation (Modified QuEChERS)
-
To 1.5 mL of urine, add an internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., acetonitrile).
-
Add a salt mixture (e.g., MgSO4 and NaCl) to induce phase separation.
-
Vortex and centrifuge the sample.
-
Collect the supernatant (organic phase) and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[8]
-
Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from matrix components. An example gradient could be: 0-1 min (0% B), 2 min (95% B), 2.5 min (95% B), 5 min (75% B), 6 min (60% B), 6.5 min (0% B), followed by column equilibration.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Precursor Ion: The ammonium adduct [M+NH4]+ at m/z 671.45986 is a stable and abundant ion for this compound.[8]
-
Product Ions: Characteristic product ions for confirmation and quantification include m/z 558, 549, 458, 214, and 196.[8]
-
Data Acquisition: Full scan for qualitative analysis and parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) for quantitative analysis.
-
Table 2: Method Validation Data for this compound Analysis in Human Urine
| Parameter | Value | Reference |
| Linearity (R²) (Matrix-matched) | 0.991–0.999 | [9] |
| Limit of Quantification (LOQ) | 0.005 ng/mL | [8] |
| Limit of Detection (LOD) | < 0.005 ng/mL | [8] |
| Intra-day Precision (RSD) | < 18% | [9] |
| Inter-day Precision (RSD) | < 21% | [9] |
| Recovery | 85% - 120% | [9] |
Protocol 2: Quantification of this compound in Cereal-Based Products by LC-MS/MS
This protocol is a general guideline based on methods for analyzing enniatins in wheat-based products.[1]
1. Sample Preparation (Solid-Liquid Extraction)
-
Homogenize the cereal sample to a fine powder.
-
Weigh a representative amount of the sample (e.g., 5 g).
-
Add an extraction solvent (e.g., acetonitrile/water mixture).
-
Homogenize the mixture using a high-speed blender (e.g., Ultra-Turrax).
-
Centrifuge the extract and collect the supernatant.
-
The extract can be directly injected or further cleaned up using solid-phase extraction (SPE) if necessary to reduce matrix effects.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% acetic acid and 5 mM ammonium acetate.[10]
-
Mobile Phase B: Methanol with 0.1% acetic acid and 5 mM ammonium acetate.[10]
-
Gradient Elution: An optimized gradient is crucial for separating this compound from other enniatins and matrix components.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry (MS):
Table 3: Method Performance for this compound Analysis in Maize
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 26 ng/g | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily involving its ionophoric properties, induction of oxidative stress, and modulation of key signaling pathways, ultimately leading to apoptosis.
Caption: Molecular signaling pathway of this compound-induced cytotoxicity and apoptosis.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a given sample matrix.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
Accurate and reliable quantification of this compound is essential for research in toxicology, food safety, and drug development. The use of high-purity analytical standards or certified reference materials is fundamental for achieving this. The provided LC-MS/MS protocols offer robust methods for the analysis of this compound in complex matrices. Understanding the molecular mechanisms of this compound's cytotoxicity, as depicted in the signaling pathway diagram, can further aid in the interpretation of analytical results and guide future research.
References
- 1. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Emerging Mycotoxin and Emerging Issues [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions [mdpi.com]
- 5. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces damage to Leydig cells via inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Biomonitoring of Enniatin B1 Exposure in Human Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biomonitoring of Enniatin B1 (Enn B1), an emerging mycotoxin produced by Fusarium species, in human samples. The frequent contamination of cereals and cereal-based products with Enn B1 necessitates reliable methods to assess human exposure and its potential health implications.[1][2][3][4][5][6][7]
Introduction to this compound Biomonitoring
Enniatins are cyclic hexadepsipeptides that exhibit ionophoric properties and potential toxicity.[3] Among them, this compound is one of the most prevalent analogues found in European cereals.[1][2][3][4][5][6][7] Human exposure primarily occurs through the consumption of contaminated food.[8] Biomonitoring in human samples, such as urine and plasma, is crucial for assessing the extent of exposure and understanding the toxicokinetics of this mycotoxin.[9] Recent studies have demonstrated widespread exposure to Enn B1 in various populations.[1][6]
Data Presentation: Quantitative Levels of this compound in Human Urine
The following tables summarize the quantitative data on this compound concentrations detected in human urine samples from various studies. This information is critical for establishing baseline exposure levels and for comparative analysis in future research.
Table 1: this compound Concentrations in Human Urine Samples
| Study Population | No. of Samples | Detection Frequency (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Analytical Method | Reference |
| Italian | 300 | 94.3% | 0.007 - 0.429 | 0.065 | UHPLC-Q-Orbitrap HRMS | [2][4][5][6][7] |
| Italian | 300 | 83.7% (Enn B) | 0.006 - 0.391 | 0.016 (Enn B) | UHPLC-Q-Orbitrap HRMS | [1][10][11] |
| Spanish | 10 | 60% | 0.1 - 0.34 | Not Reported | Not Specified | [5][6] |
| Italian | 10 | 10% | Not Quantified | Not Reported | Not Specified | [5][6] |
Table 2: Method Quantification Limits for this compound in Human Biological Fluids
| Matrix | Method Quantification Limit (MQL) (ng/L) | Analytical Method | Reference |
| Plasma | 20 - 40 | LC-MS/MS | [9][12][13] |
| Urine | 5 - 20 | LC-MS/MS | [9][12][13] |
| Urine | 0.001 (LOQ) | UHPLC-Q-Orbitrap HRMS | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biomonitoring of this compound in human urine samples, primarily based on Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).
Protocol 1: Analysis of this compound and its Metabolites in Human Urine by UHPLC-Q-Orbitrap HRMS
This protocol is adapted from the methodology described by Rodríguez-Carrasco et al. (2020).[2][4][5][6]
1. Sample Preparation: Salting-Out Liquid-Liquid Extraction (SALLE)
A robust and efficient sample preparation is critical for accurate quantification. The SALLE method has shown satisfactory validation results for Enn B analysis.[1][10][11]
-
Objective: To extract this compound and its metabolites from the urine matrix and minimize interference.
-
Materials:
-
5 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Methanol (MeOH)
-
Formic acid
-
Ammonium formate
-
-
Procedure:
-
Pipette 1 mL of urine into a 5 mL polypropylene centrifuge tube.
-
Add 1 mL of acetonitrile.
-
Add 200 mg of magnesium sulfate and 100 mg of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (Water:Methanol with 0.1% formic acid and 5 mM ammonium formate).
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
2. UHPLC-Q-Orbitrap HRMS Analysis
-
Objective: To separate, detect, and quantify this compound and its metabolites.
-
Instrumentation:
-
UHPLC system coupled to a Q-Exactive Orbitrap Mass Spectrometer.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[6]
-
Gradient Elution:
-
0-1 min: 0% B
-
2 min: 95% B
-
2.5 min: 95% B
-
5 min: 75% B
-
6 min: 60% B
-
6.5 min: 0% B
-
8 min: 0% B (re-equilibration)[6]
-
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.
-
-
MS Conditions (Q-Exactive Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320°C.
-
S-Lens RF Level: 50.
-
Full Scan Resolution: 70,000.
-
dd-MS2 (TopN): 5.
-
dd-MS2 Resolution: 17,500.
-
Collision Energy (HCD): Stepped (e.g., 20, 30, 40 eV).
-
3. Method Validation
The analytical method should be validated according to established guidelines (e.g., Commission Decision 2002/657/EC) for parameters including linearity, matrix effect, trueness (recovery), precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ).[3][6] Matrix-matched calibration curves are recommended to compensate for signal suppression or enhancement.[3]
Protocol 2: Analysis of Enniatins and Beauvericin in Human Plasma and Urine by LC-MS/MS
This protocol is based on the method developed by Serrano et al. (2015) for the simultaneous determination of several emerging mycotoxins.[9][12][13]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate the analytes.
-
Materials:
-
Graphitized carbon black (GCB) SPE cartridges.
-
Ultrapure water.
-
Hydrochloric acid (HCl).
-
Dichloromethane (CH₂Cl₂).
-
Methanol (MeOH).
-
Formic acid.
-
-
Procedure for Urine:
-
Dilute a 5 mL aliquot of urine with 500 µL of ultrapure water.[9]
-
Adjust the pH to approximately 4 with HCl.[9]
-
Condition the GCB SPE cartridge.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the mycotoxins with 10 mL of CH₂Cl₂/MeOH (80/20, v/v) containing 0.2% formic acid.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Procedure for Plasma: A specific pretreatment for plasma is required before the SPE step, which typically involves protein precipitation.[9]
2. LC-MS/MS Analysis
-
Objective: To achieve high sensitivity and selectivity for the quantification of this compound.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer.
-
-
LC Conditions:
-
Similar reversed-phase chromatography as described in Protocol 1.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive ESI. Sodiated adducts [M+Na]⁺ often provide higher signal intensities for enniatins.[9]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized.
-
Visualizations
The following diagrams illustrate the experimental workflows for the biomonitoring of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study [agris.fao.org]
- 8. Occurrence and Dietary Exposure Assessment to Enniatin B through Consumption of Cereal-Based Products in Spain and the Catalonia Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary levels of enniatin B and its phase I metabolites: First human pilot biomonitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Enniatin B1 Carry-Over in the Food Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for evaluating the carry-over of Enniatin B1 (ENN B1), an emerging mycotoxin, from contaminated feed to animal-derived products. The protocols outlined below are intended to guide researchers in designing and conducting studies to assess the food safety risks associated with ENN B1 contamination.
Introduction
Enniatins are cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which commonly contaminate cereals and grain-based products.[1][2] Among them, this compound is a prevalent contaminant.[3][4] Due to their lipophilic nature, enniatins can accumulate in animal tissues, leading to their carry-over into the human food chain.[5][6] Although acute exposure to enniatins is not considered a major health concern, the risks associated with chronic exposure are still under investigation, making the evaluation of their carry-over crucial for a comprehensive risk assessment.[3][7]
Data Presentation: this compound Carry-Over Rates
The following table summarizes quantitative data from various studies on the carry-over of this compound from contaminated feed to different animal tissues and products.
| Animal Species | Feed ENN B1 Concentration (mg/kg) | Tissue/Product | Highest ENN B1 Concentration Detected (µg/kg) | Carry-Over Rate (%) | Reference |
| Broiler Chickens | 4.06 | Thigh Muscle | - | 0.04 | [1] |
| Broiler Chickens | 4.06 | Breast Muscle | - | 0.03 | [1] |
| Broiler Chickens | 4.06 | Liver | 3.8 | 0.1 | [1] |
| Broiler Chickens | 4.06 | Skin | 15 | 0.4 | [1] |
| Laying Hens | 3.6 | Eggs | - | 0.05 | [1] |
Experimental Protocols
Animal Feeding Study Protocol
This protocol outlines a typical in vivo study to determine the carry-over of ENN B1.
Objective: To quantify the transfer of this compound from contaminated feed to edible tissues and products of livestock.
Materials:
-
Test animals (e.g., broiler chickens, laying hens, pigs).
-
Control feed (free of mycotoxins).
-
ENN B1-contaminated feed (naturally or artificially contaminated).
-
Animal housing and feeding equipment.
-
Sample collection tools (scalpels, collection tubes, etc.).
-
Liquid nitrogen for snap-freezing samples.
-
-80°C freezer for sample storage.
Procedure:
-
Acclimatization: House the animals in a controlled environment for a period of at least one week to acclimatize them to the experimental conditions.
-
Dietary Groups: Randomly assign animals to a control group (receiving mycotoxin-free feed) and a treatment group (receiving feed contaminated with a known concentration of ENN B1).
-
Feeding Period: Provide the respective diets to the animals for a specified period, typically ranging from two weeks to several months, depending on the animal species and study objectives.[1]
-
Sample Collection:
-
Tissues (Muscle, Liver, Skin, Fat): At the end of the feeding period, euthanize the animals and collect tissue samples. Record the weight of each sample.
-
Eggs: For laying hens, collect eggs daily throughout the experimental period.
-
Biological Fluids (Blood, Urine, Feces): Collect samples at predetermined time points to study the toxicokinetics of ENN B1.[8]
-
-
Sample Processing and Storage: Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent degradation of the mycotoxin.
Analytical Protocol for this compound Quantification
This protocol describes the extraction and analysis of ENN B1 from animal-derived matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely used and sensitive method.[8][9]
Objective: To accurately quantify the concentration of this compound in collected biological samples.
Materials and Reagents:
-
This compound certified standard.
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Formic acid (HCOOH).
-
Solid Phase Extraction (SPE) cartridges (e.g., Carbograph-4).[8]
-
Homogenizer (e.g., Ultra-Turrax).[9]
-
Centrifuge.
-
Vortex mixer.
-
Nitrogen evaporator.
-
LC-MS/MS system.
Sample Preparation:
-
Tissue Samples (Muscle, Liver, Skin):
-
Homogenize a known weight of the tissue sample.
-
Perform a solid-liquid extraction (SLE) using an extraction solvent such as acetonitrile or a mixture of acetonitrile/water.[9] The use of an Ultra-Turrax homogenizer is recommended for efficient extraction.[9]
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require a clean-up step using SPE cartridges to remove matrix interferences.
-
-
Egg Samples:
-
Homogenize the whole egg or separate the yolk and albumen.
-
Follow a similar extraction and clean-up procedure as for tissue samples.
-
-
Biological Fluids (Plasma, Urine):
-
Plasma: Deproteinize the plasma sample by adding acetonitrile (e.g., in a 3:1 v/v ratio).[8] Centrifuge and collect the supernatant for clean-up. A mixture of MeOH/H₂O can also be used for deproteinization.[8]
-
Urine: Dilute the urine sample with ultrapure water and adjust the pH to approximately 4 with HCl.[8]
-
Clean-up: Use SPE cartridges (e.g., Carbograph-4) for the clean-up of both plasma and urine extracts.[8] Elute the enniatins from the cartridge using a suitable solvent mixture like dichloromethane/methanol with formic acid.[8]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column to separate ENN B1 from other matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid, is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for ENN B1.
-
Quantification: Prepare a matrix-matched calibration curve using the ENN B1 standard to ensure accurate quantification, as matrix effects can cause signal suppression or enhancement.[10]
Visualizations
Caption: Experimental workflow for evaluating this compound carry-over.
Caption: Pathway of this compound carry-over in the food chain.
References
- 1. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
Enniatin B1: Application Notes and Protocols for Agricultural Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered attention in agricultural research for its potential as a pest control agent.[1] Structurally related to beauvericin, this compound exhibits a range of biological activities, including insecticidal, antifungal, and antibacterial properties.[1] Its primary mechanism of action is attributed to its ionophoric properties, enabling it to transport monovalent cations across biological membranes. This disruption of cellular ion homeostasis leads to cytotoxic effects in target organisms.[2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in pest control.
Biological Activity and Target Pests
Enniatins, as a group, have demonstrated insecticidal activity against a variety of insect pests. While specific toxicity data for this compound against whole insects is limited in publicly available literature, the broader enniatin complex has shown efficacy against several key agricultural and public health pests.
Target Pests (Enniatin Complex):
In vitro studies have provided more specific quantitative data on the cytotoxic effects of this compound on insect cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and related enniatins against insect cells and whole organisms.
Table 1: In Vitro Cytotoxicity of this compound against Insect Cells
| Cell Line | Insect Species | IC50 Value | Exposure Time | Reference |
| Sf9 | Spodoptera frugiperda (Fall Armyworm) | 6.6 µM | 48 hours | [2] |
Table 2: Insecticidal Activity of Enniatin Complex against Pest Insects (Data for this compound alone is not specified in the cited literature)
| Pest Species | Life Stage | Bioassay Method | Observation | Reference |
| Choristoneura fumiferana (Spruce Budworm) | Larvae | Diet Incorporation | Toxic effects observed. | [5] |
| Aedes aegypti (Mosquito) | Larvae | Not specified | Insecticidal activity confirmed. | [4] |
| Calliphora erythrocephala (Blowfly) | Not specified | Not specified | Insecticidal activity confirmed. | [4] |
Mechanism of Action
This compound functions as a cation ionophore, inserting itself into the lipid bilayer of cell membranes and forming pores that allow the passage of monovalent cations like K+, Na+, and Ca2+.[2] This influx disrupts the electrochemical gradient across the membrane, leading to a cascade of downstream cellular events that culminate in apoptosis (programmed cell death).
Signaling Pathway for this compound-Induced Apoptosis in Insect Cells
Caption: Signaling pathway of this compound-induced apoptosis in insect cells.
Experimental Protocols
The following are detailed protocols for evaluating the insecticidal activity of this compound. These protocols are based on standard entomological bioassay methods and can be adapted for specific insect species.
Insect Cell Line Cytotoxicity Assay
This protocol details the methodology for determining the in vitro cytotoxicity of this compound against an insect cell line, such as the Sf9 line from Spodoptera frugiperda.
Experimental Workflow:
Caption: Workflow for insect cell line cytotoxicity assay.
Materials:
-
Sf9 insect cell line
-
Grace's Insect Medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Maintain Sf9 cells in Grace's Insect Medium at 27°C.
-
Cell Seeding: Seed Sf9 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium and allow them to attach overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 27°C.
-
Cell Viability Assay: Following the incubation period, assess cell viability using a standard method like the MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package.
Whole Insect Bioassay: Dietary Incorporation Method
This protocol is suitable for assessing the toxicity of this compound to larval stages of lepidopteran pests, such as Spodoptera frugiperda or Choristoneura fumiferana.
Experimental Workflow:
Caption: Workflow for whole insect dietary incorporation bioassay.
Materials:
-
Test insect larvae (e.g., 2nd or 3rd instar)
-
Artificial diet specific to the insect species
-
This compound (≥98% purity)
-
Acetone (solvent)
-
Bioassay trays or vials
-
Fine paintbrush for handling larvae
Procedure:
-
Preparation of this compound Solutions: Dissolve this compound in acetone to prepare a stock solution. From this, prepare a range of serial dilutions.
-
Diet Preparation: Prepare the artificial insect diet according to the standard procedure for the target species. While the diet is still liquid and has cooled to a temperature that will not cause degradation of the compound (typically around 50-60°C), add the this compound solutions. An equivalent volume of acetone should be added to the control diet.
-
Dispensing: Dispense a consistent amount of the treated and control diet into each well of a bioassay tray or into individual vials. Allow the diet to solidify.
-
Infestation: Place one larva into each well or vial using a fine paintbrush.
-
Incubation: Maintain the bioassay trays or vials under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, 72, and 96 hours after infestation. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.
Whole Insect Bioassay: Topical Application Method
This method is used to determine the contact toxicity of this compound.
Materials:
-
Test insects (e.g., adult flies, beetle larvae)
-
This compound (≥98% purity)
-
Acetone (solvent)
-
Micro-applicator
-
Holding containers with food and water
-
CO2 for anesthetizing insects
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a stock solution and then create a series of dilutions to be used for dosing.
-
Insect Handling: Anesthetize the insects with CO2.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect. Treat a control group with acetone only.
-
Holding: Place the treated insects in clean containers with access to food and water.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate the LD50 (lethal dose to kill 50% of the population) and its 95% confidence intervals using probit analysis.
Conclusion
This compound demonstrates notable insecticidal properties, primarily through its action as an ionophore, leading to cell death. While in vitro data confirms its cytotoxicity to insect cells, further research is required to establish its efficacy against a broader range of whole insect pests and to determine precise lethal concentrations. The protocols outlined in this document provide a framework for conducting such research, enabling a more comprehensive evaluation of this compound's potential as a novel biopesticide for integrated pest management programs.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enniatins fromFusarium avenaceum isolated from balsam fir foliage and their toxicity to spruce budworm larvae,Choristoneura fumiferana (Clem.) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the sensitivity of Enniatin B1 detection in food samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Enniatin B1 in food samples.
Troubleshooting Guides
Issue: Low sensitivity or high limit of detection (LOD) / limit of quantification (LOQ) for this compound.
Question: My assay is not sensitive enough to detect low levels of this compound. How can I improve my detection limits?
Answer: Low sensitivity in this compound analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting and enhancing your assay's sensitivity:
1. Optimize Sample Preparation and Extraction:
-
Extraction Method: The choice of extraction technique is critical. A comparison of methods for wheat-based products showed that Ultra-Turrax extraction provided the best results in terms of recovery, matrix effect, and sensitivity over shaker or QuEChERS methods[1].
-
Solid-Phase Extraction (SPE): For complex matrices like human plasma and urine, a well-optimized SPE method can significantly improve sensitivity by removing interferences[2]. Graphitized carbon black cartridges have been shown to be effective, allowing for high mycotoxin recoveries (76%–103%)[2].
-
Solvent Choice and Volume: Ensure the elution solvent in your SPE protocol is strong enough to fully recover this compound. For instance, a mixture of dichloromethane and methanol (80/20, v/v) with 0.2% formic acid has been used for elution from graphitized carbon black cartridges[2]. The volume of the elution solvent should also be optimized, as larger volumes can increase recovery, but may also increase the matrix effect[2].
2. Enhance Chromatographic Separation (LC):
-
Column Chemistry and Dimensions: Decreasing the internal diameter of your LC column can increase sensitivity[3]. For example, scaling down from a 4.6 mm to a 2.1 mm or 3.0 mm internal diameter column can lead to a dramatic increase in signal[3].
-
Mobile Phase Composition: The mobile phase significantly influences ionization efficiency. Using high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise[4]. The addition of modifiers like ammonium formate and formic acid to the mobile phase can enhance the abundance of desired ions (e.g., [M+NH₄]⁺ and [M+H]⁺) and improve peak shape and analyte response[2][5].
-
Flow Rate: Lower flow rates, often used with smaller internal diameter columns, can improve desolvation efficiency in the mass spectrometer's source, leading to better sensitivity[4].
3. Optimize Mass Spectrometry (MS) Detection:
-
Ion Source Parameters: The easiest and most effective way to boost sensitivity is by optimizing the ionization source conditions to maximize the production and transmission of gas-phase ions into the mass spectrometer[4]. This includes parameters like gas temperatures, gas flows, and spray voltage.
-
Analyte Ionization: this compound can form different adducts. Optimizing the mobile phase to favor the formation of a specific, highly abundant adduct, such as the ammonium adduct ([M+NH₄]⁺), can improve signal intensity[2].
A logical workflow for troubleshooting low sensitivity is presented in the diagram below.
Caption: Troubleshooting workflow for low this compound sensitivity.
Issue: Poor recovery of this compound.
Question: I am experiencing low and inconsistent recovery for this compound. What are the likely causes and how can I fix this?
Answer: Poor recovery can significantly impact the accuracy of your quantification. Here are common causes and solutions:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for your specific food matrix. For complex matrices like wheat-based products, methods like Ultra-Turrax have demonstrated good recoveries for this compound (between 74% and 125%)[1]. Ensure sufficient mixing and time for the extraction process.
-
Suboptimal SPE Protocol:
-
Sample Loading: The sample may need to be diluted before loading onto the SPE cartridge to prevent overloading and ensure proper binding[2].
-
Washing Step: The washing step is crucial to remove interfering compounds without eluting the analyte. An inadequate wash may lead to matrix effects, while a too-strong wash solvent can cause premature elution of this compound.
-
Elution Step: Incomplete elution is a common cause of low recovery. Ensure the elution solvent is appropriate and the volume is sufficient. As noted, increasing elution volume can improve recovery, but a balance must be struck to avoid increasing the matrix effect[2].
-
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can help minimize this issue.
Issue: Significant matrix effects are observed.
Question: My results are being affected by matrix effects (ion suppression or enhancement). How can I mitigate this?
Answer: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples like food. They occur when co-eluting matrix components interfere with the ionization of the target analyte[6].
-
Matrix-Matched Calibration: This is a common and effective strategy. Calibration standards are prepared in a blank matrix extract that is free of the analyte[7]. This helps to compensate for the signal suppression or enhancement caused by the matrix components.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, but it may also lower the analyte concentration below the detection limit.
-
Improved Sample Cleanup: More rigorous sample preparation, such as the use of SPE, can remove many of the interfering compounds[2][3].
-
Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components can reduce matrix effects[3]. This can be achieved by adjusting the gradient, changing the column chemistry, or using a more efficient column (e.g., with smaller particles).
-
Use of Internal Standards: While not explicitly detailed for this compound in the provided results, the use of isotopically labeled internal standards is a well-established technique to correct for matrix effects and variations in sample preparation and instrument response[6].
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound detection? A1: The most common and sensitive technique for the detection and quantification of this compound in food and biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS)[1][2][5]. This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the mycotoxin.
Q2: What are typical sample preparation methods for this compound analysis in cereals? A2: For cereal-based products, various extraction methods have been compared, including shaking, Ultra-Turrax, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[1]. The Ultra-Turrax extraction method was found to be the most competent for analyzing Enniatins in flour, pasta, breakfast cereals, and biscuits[1]. This is often followed by a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences before LC-MS/MS analysis[5].
Q3: What are the expected recovery rates for this compound? A3: Acceptable recovery rates for this compound can vary depending on the matrix and the method used. Studies have reported recoveries ranging from 78% to 95% in spiked urine samples[7] and between 74% and 125% in flour using different extraction techniques[1]. Generally, recovery values between 70% and 120% are considered acceptable for mycotoxin analysis[8].
Q4: What are the typical limits of quantification (LOQ) for this compound? A4: The LOQ for this compound is highly dependent on the analytical method and the sample matrix. For instance, in human urine, a highly sensitive UHPLC-Q-Orbitrap HRMS method achieved an LOQ of 0.001 ng/mL[7]. In wheat-based products, LOQs were in the range of 0.5 to 12 µg/kg[1]. In animal feed, LOQs for this compound have also been reported in the µg/kg range[5].
Quantitative Data Summary
Table 1: Performance of Different Extraction Methods for this compound in Flour
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| Shaker | 74 - 125 | ~80 - 110 |
| Ultra-Turrax | 77 - 113 | ~90 - 115 |
| QuEChERS | 77 - 113 | ~75 - 105 |
| (Data synthesized from a comparative study on wheat-based products[1]) |
Table 2: Method Performance for this compound in Biological Fluids
| Parameter | Urine | Plasma |
| Method Quantification Limit | 5 - 20 ng/L | 20 - 40 ng/L |
| Absolute Recovery | 76% - 103% | 76% - 103% |
| Intra-day Precision (RSD) | < 18% | < 18% |
| Inter-day Precision (RSD) | < 21% | < 21% |
| (Data from a validated LC-MS/MS method for human urine and plasma[2]) |
Experimental Protocols
Protocol 1: Ultra-Turrax Extraction of this compound from Cereal-Based Products
This protocol is a generalized procedure based on the findings that Ultra-Turrax is an effective extraction method[1].
-
Sample Homogenization: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Spiking (for recovery studies): If required, spike the sample with a known concentration of this compound standard solution and let it equilibrate for 3 hours at room temperature[1].
-
Extraction Solvent Addition: Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture).
-
Homogenization/Extraction: Introduce an Ultra-Turrax homogenizer probe into the tube and homogenize at high speed for 3 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Cleanup (Optional but Recommended): The extract can be further cleaned up using solid-phase extraction (SPE) before LC-MS/MS analysis to reduce matrix effects.
-
Analysis: The final extract is ready for injection into the LC-MS/MS system.
Protocol 2: General Workflow for LC-MS/MS Analysis of this compound
This protocol outlines the key steps for the instrumental analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blog [phenomenex.blog]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enniatin B1 Extraction from Fatty Matrices
Welcome to the technical support center for the optimization of Enniatin B1 extraction from fatty matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What makes this compound extraction from fatty matrices challenging?
A1: this compound is a lipophilic mycotoxin, meaning it readily dissolves in fats and oils. This property makes its separation from the lipid-rich matrix a primary challenge. Co-extraction of large amounts of lipids can interfere with subsequent analytical steps, such as chromatography and mass spectrometry, leading to matrix effects, ion suppression, and inaccurate quantification.
Q2: Which extraction solvents are most effective for this compound in fatty samples?
A2: Acetonitrile (ACN) is a commonly used and effective solvent for extracting this compound from various matrices.[1] For fatty samples, using a higher percentage of acetonitrile in water (e.g., 85% ACN) has been shown to provide efficient recovery.[2] Acidifying the acetonitrile with a small amount of formic acid (e.g., 0.1-2%) can improve the extraction efficiency for acidic mycotoxins and is a common practice.[1][3]
Q3: What is the QuEChERS method and is it suitable for fatty matrices?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method widely used for pesticide residue analysis and adapted for mycotoxins. It involves a solvent extraction step with acetonitrile, followed by a partitioning step using salts (e.g., MgSO₄, NaCl) and a dispersive solid-phase extraction (dSPE) cleanup step. The QuEChERS method is well-suited for fatty matrices as the cleanup step can effectively remove a significant portion of the lipid co-extractives.[2][4][5][6][7][8]
Q4: What are the common cleanup strategies to remove lipids after extraction?
A4: Several cleanup strategies can be employed to remove interfering lipids from the extract:
-
Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS method. Sorbents like C18 and Z-Sep are effective in removing lipids.[9][10] Enhanced Matrix Removal—Lipid (EMR—Lipid) is a novel sorbent with high selectivity for lipid removal.[10][11]
-
Solid-Phase Extraction (SPE): Cartridges packed with sorbents like C18 or polymeric materials can be used to retain the analytes of interest while allowing lipids and other interferences to be washed away.
-
Freezing-Lipid Filtration/Winterization: This technique involves dissolving the extract in an organic solvent and then cooling it to a low temperature (e.g., -20°C). The lipids solidify and can be removed by filtration. This method can remove a significant amount of lipids without substantial loss of the target analytes.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a major concern in the LC-MS/MS analysis of complex samples like fatty matrices. To minimize these effects:
-
Effective Sample Cleanup: Thoroughly remove matrix components using the cleanup techniques mentioned above.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.[4][6]
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects and variations in instrument response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete extraction from the fatty matrix. | - Increase the homogenization/shaking time during solvent extraction.- Optimize the solvent-to-sample ratio.- Consider using a more effective extraction technique like Ultra-Turrax homogenization.[9] |
| Loss of analyte during cleanup. | - Ensure the chosen SPE sorbent has a high affinity for this compound.- Optimize the washing and elution solvents for the SPE cartridge to prevent premature elution of the analyte.- For dSPE, ensure the correct amount and type of sorbent are used. C18 is effective for lipid removal.[2][7] | |
| High Lipid Content in Final Extract | Inefficient cleanup. | - Increase the amount of C18 or EMR-Lipid sorbent in the dSPE step.- Incorporate a freezing-lipid filtration step before SPE or dSPE cleanup.- Use a multi-step cleanup approach, for example, freezing-lipid filtration followed by SPE. |
| Emulsion Formation During Extraction | High fat content in the sample leading to the formation of a stable emulsion with the extraction solvent. | - Centrifuge at a higher speed and for a longer duration.- Add a small amount of a salt that is insoluble in the organic phase to help break the emulsion.- Consider a solid-phase extraction method to avoid liquid-liquid partitioning steps. |
| Poor Chromatographic Peak Shape | Co-eluting matrix components interfering with the chromatography. | - Improve the cleanup procedure to remove more interferences.- Optimize the chromatographic gradient to better separate this compound from matrix components. |
| Signal Suppression in MS Detector | Ionization suppression due to co-eluting matrix components. | - Implement a more rigorous cleanup procedure.- Use matrix-matched calibration curves for quantification.[4][6]- If available, use an isotope-labeled internal standard for this compound. |
Data on Extraction and Cleanup Efficiency
The following tables summarize quantitative data on the recovery of mycotoxins, including enniatins, from fatty matrices using different extraction and cleanup methods.
Table 1: Recovery of Mycotoxins from Vegetable Oils using a QuEChERS-based Method
| Mycotoxin | Matrix | Extraction Solvent | Cleanup Sorbent | Recovery (%) | RSD (%) | Reference |
| 16 Mycotoxins (including Zearalenone, Aflatoxins) | Vegetable Oil | 85% Acetonitrile | C18 | 72.8 - 105.8 | < 7 | [2] |
| Aflatoxins, Ochratoxin A, Deoxynivalenol, Zearalenone | Vegetable Oil | Acetonitrile | C18 and GCB (3:1) | 87.9 - 106.6 | 0.5 - 1.3 | [4][6] |
Table 2: Comparison of Cleanup Methods for Mycotoxins in High-Fat Matrices
| Cleanup Method | Matrix | Analytes | Key Findings | Reference |
| QuEChERS with dSPE (C18, Z-Sep, EMR-Lipid) vs. SPE (Silica) | Smoked Trout (High-fat) | POPs and PAHs | EMR-Lipid was the most efficient dSPE sorbent for lipid removal. Recoveries for most analytes were between 71-97% with the EMR-Lipid method. | [10] |
| dSPE (PSA, C18, GCB) | Fruits and Vegetables | 7 Mycotoxins | QuEChERS with these sorbents was not effective in removing pigments, leading to poor recovery. | [12] |
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Vegetable Oil
This protocol is adapted from methods developed for the analysis of multiple mycotoxins in vegetable oils.[2][4][5][6]
1. Sample Preparation and Extraction: a. Weigh 2 g of the oil sample into a 50 mL centrifuge tube. b. Add 2 mL of Milli-Q water and vortex for 1 minute. c. Add 8 mL of acetonitrile (containing 0.1% formic acid). d. Shake vigorously for 30 minutes using a mechanical shaker. e. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. f. Vortex immediately for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at 4000 rpm for 10 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation: a. Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Cheese
This protocol provides a general framework for SPE cleanup of this compound from a high-fat, high-protein matrix like cheese.
1. Sample Preparation and Extraction: a. Weigh 5 g of a homogenized cheese sample into a 50 mL centrifuge tube. b. Add 10 mL of water and let it hydrate for 15 minutes. c. Add 10 mL of acetonitrile with 2% formic acid. d. Homogenize with a high-speed blender (e.g., Ultra-Turrax) for 3 minutes. e. Centrifuge at 5000 rpm for 10 minutes.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove polar interferences. d. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove moderately polar interferences. e. Dry the cartridge under vacuum for 10 minutes. f. Elute this compound with 10 mL of methanol or ethyl acetate.
3. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualized Workflows
Caption: General workflow for this compound extraction from fatty matrices.
Caption: Detailed workflow of the QuEChERS method for fatty matrices.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Determination of 16 mycotoxins in vegetable oils using a QuEChERS method combined with high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. Development, optimization and validation of QuEChERS based liquid chromatography tandem mass spectrometry method for determination of multimycotoxin in vegetable oil [agris.fao.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Method development for determination of multi-mycotoxin in vegetable oil using QuEChERS technique and liquid chromatography tandem mass spectrometry - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Detection of mycotoxins in cheese using an optimized analytical method based on a QuEChERS extraction and UHPLC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Enniatin B1 degradation during sample preparation
Welcome to the technical support center for Enniatin B1 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound degradation during sample preparation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a cyclic hexadepsipeptide, is susceptible to degradation from several factors during sample preparation. The primary causes are:
-
pH Extremes: Both highly acidic and alkaline conditions can lead to the hydrolysis of the ester and amide bonds within the cyclic structure. While stable at neutral pH, the stability of similar cyclic peptides decreases dramatically above pH 8.
-
Elevated Temperatures: High temperatures can accelerate chemical degradation. It is crucial to avoid excessive heat during extraction and solvent evaporation steps.
-
Enzymatic Activity: If the sample matrix contains active enzymes (e.g., proteases, esterases), they can enzymatically degrade this compound.
-
Strong Oxidizing Agents: Exposure to strong oxidizing agents can potentially modify the amino acid residues of the molecule.
-
Light Exposure: While less documented for this compound specifically, prolonged exposure to UV light can be a degradation factor for many complex organic molecules. It is best practice to work with samples in amber vials or under low-light conditions.
Q2: I am observing low recovery of this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of this compound can be due to degradation or suboptimal extraction. Here’s a troubleshooting guide:
-
Check for Degradation:
-
pH: Ensure that the pH of your extraction solvent and any aqueous buffers are near neutral (pH 6-7.5). If your sample matrix is inherently acidic or alkaline, consider neutralizing it before extraction.
-
Temperature: Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at room temperature or slightly above. If heating is necessary, keep it minimal (e.g., not exceeding 40°C).
-
Sample Handling: Process samples as quickly as possible to minimize the time this compound is in a potentially degradative environment. Store extracts at low temperatures (-20°C or -80°C) if analysis is not immediate.
-
-
Optimize Extraction Efficiency:
-
Solvent Choice: this compound is a lipophilic compound. Acetonitrile is a commonly used and effective extraction solvent. Other solvents like ethyl acetate have also been used successfully. The addition of a small percentage of formic acid (e.g., 0.1%) to the extraction solvent can improve the extraction of some mycotoxins, but its effect on this compound stability should be monitored.
-
Extraction Method: Different extraction methods have varying efficiencies. A comparison of shaker, Ultra-Turrax, and QuEChERS methods for wheat-based products concluded that Ultra-Turrax extraction provided the best recoveries.[1]
-
Matrix Effects: The sample matrix can interfere with extraction and ionization in the mass spectrometer. Consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering compounds.[2] Matrix-matched calibration curves are recommended to compensate for matrix effects.[3]
-
-
Instrumental Factors:
-
Adsorption: this compound can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this. Pre-conditioning pipette tips and tubes with the sample or standard solution can also reduce loss.
-
LC-MS/MS Parameters: Ensure that your LC-MS/MS method is optimized for this compound, including the mobile phase composition, gradient, and mass spectrometry parameters (e.g., precursor and product ions, collision energy).
-
Q3: What are the recommended storage conditions for this compound standards and extracted samples?
A3: To ensure the stability of this compound:
-
Standard Solutions: Prepare stock solutions in a suitable solvent like acetonitrile and store them in amber glass vials at -20°C or lower.[3]
-
Extracted Samples: After extraction, if not immediately analyzed, samples should be stored in a sealed, airtight container, protected from light, at -20°C or preferably -80°C to minimize any potential degradation.
Data on this compound Recovery with Different Extraction Methods
The following table summarizes recovery data for this compound and related compounds from various studies, highlighting the impact of the chosen extraction method.
| Matrix | Extraction Method | This compound Recovery (%) | Other Enniatins/Beauvericin Recovery (%) | Reference |
| Wheat Flour | Shaker | 74 - 125 | ENA, ENA1, ENB: Lower recoveries | [1] |
| Wheat Flour | Ultra-Turrax | 77 - 113 | BEA: 74 - 125 | [1] |
| Wheat Flour | QuEChERS | 77 - 113 | [1] | |
| Pasta | All (Shaker, Ultra-Turrax, QuEChERS) | 58 - 110 | [1] | |
| Human Urine & Plasma | Solid Phase Extraction (SPE) | 76 - 103 | [2] |
Experimental Protocols
Protocol 1: Ultra-Turrax Extraction of this compound from Cereal-Based Products
This protocol is adapted from methodologies that have shown high recovery rates for this compound.[1]
1. Sample Preparation:
- Homogenize the cereal-based sample (e.g., flour, biscuits) to a fine powder.
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 20 mL of acetonitrile to the centrifuge tube.
- Use an Ultra-Turrax homogenizer at 13,500 rpm for 3 minutes to extract the analytes.
- Centrifuge the mixture at 4,000 rpm for 10 minutes.
3. Solvent Evaporation and Reconstitution:
- Transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of mobile phase (e.g., methanol/water mixture).
4. Filtration and Analysis:
- Vortex the reconstituted sample for 30 seconds.
- Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
- Analyze by LC-MS/MS.
Protocol 2: Solid Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is based on methods developed for the analysis of enniatins in human urine and plasma.[2]
1. Sample Pre-treatment (Urine):
- Take a 5 mL aliquot of the urine sample.
- Dilute with 500 µL of ultrapure water.
- Adjust the pH to approximately 4 with HCl.
2. SPE Cartridge Conditioning:
- Use a graphitized carbon black (GCB) SPE cartridge.
- Condition the cartridge sequentially with the elution solvent (e.g., dichloromethane/methanol) and then with the sample loading solvent (e.g., acidified water).
3. Sample Loading and Washing:
- Load the pre-treated sample onto the conditioned SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences (e.g., a small volume of the loading solvent).
4. Elution:
- Elute the enniatins from the cartridge with an appropriate volume of an organic solvent mixture (e.g., 10 mL of dichloromethane/methanol, 80/20, v/v, containing 0.2% formic acid).
5. Solvent Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Sample Preparation Workflow to Minimize Degradation
Caption: Recommended workflow for this compound sample preparation.
Troubleshooting Logic for Low this compound Recovery
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues in Enniatin B1 cytotoxicity assays
Welcome to the technical support center for Enniatin B1 cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, with a specific focus on cell culture contamination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your this compound cytotoxicity experiments.
My cytotoxicity assay shows unexpected or inconsistent results. Could contamination be the cause?
Yes, contamination is a primary cause of unreliable and irreproducible results in cytotoxicity assays. Different types of contaminants can interfere with the assay in various ways, leading to either falsely elevated or decreased cell viability.[1][2] It is crucial to first identify the type of contamination to effectively troubleshoot the issue.
Q1: How do I identify the type of contamination in my cell culture?
A1: Different contaminants have distinct characteristics that can be identified through microscopic observation and specific tests.
-
Bacterial Contamination: Often visible as small, motile particles between your cells when viewed under a high-magnification microscope. The culture medium may appear cloudy or suddenly change color (typically yellow due to a drop in pH).[1]
-
Fungal (Yeast and Mold) Contamination: Yeast appears as individual ovoid or budding particles, while molds form filamentous structures (hyphae). Fungal contamination may cause the medium to become cloudy and can sometimes lead to an increase in pH (pink/purple color).
-
Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible under a standard light microscope and often does not cause obvious changes in the culture medium's appearance. Signs of mycoplasma contamination can be subtle, including a reduction in cell proliferation, changes in cell morphology, and decreased transfection efficiency. Specific detection methods like PCR-based assays, ELISA, or DNA staining (e.g., DAPI or Hoechst) are required for confirmation.
-
Viral Contamination: Viruses are too small to be detected by light microscopy. Signs of viral contamination can be non-specific, such as changes in cell morphology, increased cell detachment, or unexpected cell death. Specific molecular assays (e.g., PCR) are needed for detection.
-
Chemical Contamination: This type of contamination is not visible and can arise from various sources, including impurities in media, serum, water, or residues from cleaning agents. Endotoxins from bacteria are a common chemical contaminant. The effects can range from altered cell growth to cytotoxicity.
-
Cell Line Cross-Contamination: This occurs when your cell line of interest is overtaken by a different, faster-growing cell line.[3][4] If you observe unexpected changes in morphology or growth rates, it is advisable to perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.
Q2: My this compound appears less potent (higher IC50 value) than expected. What type of contamination could cause this?
A2: Several types of contamination can lead to an apparent decrease in this compound potency.
-
Mycoplasma Contamination: This is a significant concern, especially if you are using tetrazolium-based assays like the MTT assay. Some mycoplasma species can reduce the MTT reagent, leading to a higher formazan signal and thus an overestimation of cell viability. This can mask the cytotoxic effects of this compound, resulting in a falsely elevated IC50 value.
-
Bacterial Contamination: Similar to mycoplasma, some bacteria possess dehydrogenase enzymes that can reduce MTT, leading to a false-positive signal for cell viability and an artificially high IC50 value for this compound.[2]
-
Cell Line Cross-Contamination: If your culture has been contaminated with a cell line that is inherently more resistant to this compound, your overall results will show a higher IC50 value.[3]
Troubleshooting Steps:
-
Test for Mycoplasma: Immediately test your cell cultures for mycoplasma using a reliable detection kit (PCR-based is recommended).
-
Microscopic Examination: Carefully examine your cultures for any signs of bacterial or fungal contamination.
-
Cell Line Authentication: If contamination is ruled out or if you have any doubts about your cell line's identity, perform STR profiling to confirm its authenticity.
-
Assay Method: Consider using a cytotoxicity assay that is less prone to interference from microbial metabolism, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or the Neutral Red uptake assay.
Q3: I'm observing higher-than-expected cytotoxicity (lower IC50 value) in my this compound assay. What could be the reason?
A3: Increased cytotoxicity can also be a result of contamination.
-
Bacterial/Fungal Contamination: Rapidly growing microbial contaminants can deplete nutrients in the culture medium and produce toxic byproducts, leading to increased cell death that is not directly caused by this compound. This can result in a lower apparent IC50 value.
-
Chemical Contamination: Endotoxins (lipopolysaccharides from Gram-negative bacteria) can induce inflammatory responses and apoptosis in some cell lines, which could potentiate the cytotoxic effects of this compound. Other chemical contaminants, such as detergents or impurities in reagents, can also be directly toxic to cells.
-
Viral Infection: Some viruses can induce apoptosis or sensitize cells to cytotoxic agents, potentially leading to a lower IC50 value for this compound.[4]
Troubleshooting Steps:
-
Visual Inspection: Check for any visible signs of microbial contamination (turbidity, color change, filaments).
-
Reagent and Media Check: Use fresh, sterile reagents and media. If you suspect chemical contamination, use high-purity water and reagents from a reliable source.
-
Control Wells: Pay close attention to your vehicle control wells (cells treated with the solvent used to dissolve this compound, e.g., DMSO). If you see significant cell death in these wells, it's a strong indicator of an underlying contamination issue.
Data Presentation: Impact of Contamination on Cytotoxicity Assays
The following table summarizes the potential effects of different contaminants on this compound cytotoxicity assay outcomes. Note that the exact quantitative impact can vary depending on the cell line, the specific contaminant, the level of contamination, and the assay method used.
| Contaminant Type | Potential Effect on Apparent this compound IC50 Value | Common Assay Interference Mechanisms |
| Bacteria | Increased or Decreased | MTT Assay: Bacterial dehydrogenases can reduce MTT, leading to a false-positive viability signal and an increased IC50.[2] Nutrient depletion and toxic byproduct secretion can increase cell death, leading to a decreased IC50. |
| Fungi (Yeast/Mold) | Decreased | Nutrient depletion and production of toxic metabolites can lead to increased cell death and a lower IC50 value. Some fungal components might also interfere with assay reagents.[5] |
| Mycoplasma | Increased | MTT Assay: Mycoplasmal dehydrogenases can reduce MTT, leading to an overestimation of cell viability and a higher IC50. Mycoplasma can also alter cellular metabolism and gene expression, potentially affecting the cells' response to this compound. |
| Viruses | Decreased | Some viruses can induce apoptosis or alter cellular signaling pathways, potentially sensitizing cells to the cytotoxic effects of this compound.[4] |
| Chemical (e.g., Endotoxins) | Decreased | Endotoxins can trigger inflammatory and apoptotic pathways, which may act synergistically with this compound to increase cytotoxicity. Other chemical contaminants can be directly toxic to cells. |
| Cell Line Cross-Contamination | Increased or Decreased | The observed IC50 will shift towards that of the contaminating cell line. If the contaminant is more resistant, the IC50 will increase; if it is more sensitive, the IC50 will decrease.[3] |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays used to evaluate this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[6][7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9][10][11][12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
NR Staining: After treatment, remove the medium and add medium containing a pre-determined concentration of neutral red (e.g., 40-50 µg/mL). Incubate for 2-3 hours.[9][12]
-
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and shake for 10-20 minutes to extract the dye from the cells.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14][15][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 15-30 minutes), protected from light.
-
Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (typically around 490 nm).[16]
Mandatory Visualizations
This compound Experimental Workflow
Caption: General workflow for an this compound cytotoxicity assay.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified pathway of this compound-induced apoptosis.
Logical Relationship of Contamination Troubleshooting
Caption: Logical workflow for troubleshooting contamination.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. re-place.be [re-place.be]
- 10. qualitybiological.com [qualitybiological.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 13. researchgate.net [researchgate.net]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. takarabio.com [takarabio.com]
Addressing solubility challenges of Enniatin B1 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Enniatin B1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic, cyclic hexadepsipeptide with poor solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS).[1] It is, however, soluble in several organic solvents.
Q2: Which organic solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile.[2][3] DMSO is commonly used to prepare high-concentration stock solutions.[2]
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?
A3: This is a common issue known as "crashing out." It occurs because this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the final concentration of the organic solvent may not be sufficient to keep the this compound dissolved, leading to precipitation.
Q4: What is the maximum recommended concentration of DMSO in my final working solution for cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and experimental conditions. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q5: How can I improve the solubility of this compound in my aqueous experimental buffer?
A5: Several strategies can be employed to enhance the aqueous solubility of this compound. A common and effective method is the use of cyclodextrins to form inclusion complexes. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution | The aqueous buffer cannot maintain this compound in solution. | 1. Decrease the final concentration: The desired final concentration of this compound may be above its solubility limit in the final buffer. Try working with a lower concentration. 2. Increase the organic solvent concentration (with caution): Slightly increasing the final percentage of the organic solvent (e.g., DMSO) might help, but be mindful of its potential effects on your experiment and cells. 3. Use a solubility enhancer: Employing solubility enhancers like cyclodextrins is a highly recommended approach. |
| Cloudy or hazy final solution | Formation of fine precipitates or aggregates of this compound. | 1. Vortex and sonicate: After dilution, vortex the solution vigorously and sonicate for a few minutes to aid dissolution. 2. Warm the solution: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the thermal stability of this compound. 3. Prepare fresh solutions: Do not use solutions that have been stored for extended periods, as aggregation can occur over time. |
| Inconsistent experimental results | Poor solubility leading to variations in the actual concentration of dissolved this compound. | 1. Filter the final solution: After preparation, filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This ensures you are working with a homogenous solution of a known maximum concentration. 2. Quantify the dissolved concentration: If possible, use an analytical method like HPLC to determine the actual concentration of this compound in your final aqueous solution after filtration. 3. Utilize a solubility enhancement strategy: Consistently using a method like cyclodextrin complexation will lead to more reproducible results. |
Quantitative Data Summary
The following tables summarize key solubility and activity data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble/Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 10 mg/mL | [2] |
| Methanol | Soluble up to 10 mg/mL | [2] |
| Ethanol | Soluble up to 10 mg/mL | [2] |
| Acetonitrile | Soluble (e.g., 100 µg/mL solution available) | [3] |
Table 2: Reported IC₅₀ Values of this compound in Different Cell Lines
| Cell Line | Assay Duration | IC₅₀ Value (µM) | Reference |
| HT-29 (human colorectal adenocarcinoma) | 48 hours | 3.7 | [4] |
| HepG2 (human liver cancer) | 48 hours | 8.5 | [4] |
| Caco-2 (human colorectal adenocarcinoma) | 48 hours | 11.5 | [4] |
| MRC-5 (human lung fibroblast) | 24 hours | 4.7 | [4] |
| CCF-STTG1 (human astrocytoma) | 48 hours | 4.4 | [4] |
| H4IIE (rat hepatoma) | Not specified | ~1-2.5 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solution by Direct Dilution
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium) from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your working solution.
-
Add the pre-warmed aqueous buffer to a sterile conical tube.
-
While gently vortexing or swirling the buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to minimize localized high concentrations of DMSO and reduces the chance of precipitation.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Enhancing this compound Solubility using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Co-solvent/Lyophilization Method
Objective: To prepare an this compound/HP-β-CD inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution:
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
-
Complexation:
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal:
-
Remove the ethanol from the mixture using a rotary evaporator.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry powder of the this compound/HP-β-CD inclusion complex is obtained.
-
-
Reconstitution and Use: The resulting powder can be dissolved directly in aqueous buffers for your experiments. The solubility should be significantly enhanced compared to the free compound.
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation issues.
Caption: Simplified signaling pathways affected by this compound, leading to apoptosis.
References
Technical Support Center: Optimizing Enniatin B1-Induced Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving Enniatin B1-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing this compound-induced cytotoxicity?
A1: The optimal incubation time for this compound-induced cytotoxicity is cell-line dependent and concentration-dependent. Generally, significant cytotoxic effects are observed between 24 and 72 hours of incubation.[1][2] Shorter incubation times may be sufficient for high concentrations, while lower concentrations might require longer exposure to induce a measurable response. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental conditions.
Q2: Which cell lines are most sensitive to this compound?
A2: Based on reported IC50 values, cell sensitivity to this compound varies. For instance, CHO-K1 (Chinese hamster ovary) cells have been shown to be highly sensitive.[1] Human cell lines such as the colorectal adenocarcinoma cell line Caco-2, the liver carcinoma cell line HepG2, and the neuroblastoma cell line SH-SY5Y have also been extensively used to study this compound's cytotoxic effects.[1][3] The choice of cell line should be guided by the specific research question and tissue of interest.
Q3: What are the common mechanisms of this compound-induced cell death?
A3: this compound primarily induces apoptosis.[1][4] Key mechanisms include the overproduction of reactive oxygen species (ROS), leading to oxidative stress, and the activation of caspase cascades (caspase-3 and caspase-9).[1] this compound has also been shown to disrupt signaling pathways crucial for cell proliferation and survival, such as the ERK pathway.[1] In some cell types, it can also inhibit the Nrf2/HO-1 and JAK/STAT3 signaling pathways.[5]
Q4: How do I choose the appropriate assay to measure this compound cytotoxicity?
A4: The choice of assay depends on the specific aspect of cytotoxicity you want to measure:
-
MTT or WST assays: These colorimetric assays measure metabolic activity and are good indicators of cell viability and proliferation.[6]
-
LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and necrosis.
-
Annexin V/Propidium Iodide (PI) staining with flow cytometry: This method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Caspase activity assays: These assays specifically measure the activation of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a standard seeding protocol.
-
-
Possible Cause: Variation in this compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is properly stored to avoid degradation.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Verify the sensitivity of your cell line by consulting the literature. Consider using a different, more sensitive cell line if necessary.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time. A time-course experiment is recommended to determine the optimal duration for your specific cell line and this compound concentration.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh working solutions for each experiment.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause (MTT assay): Interference from phenol red or serum in the culture medium.
-
Solution: Use serum-free medium during the MTT incubation step. If possible, use a medium without phenol red.
-
-
Possible Cause (LDH assay): LDH present in the serum of the culture medium.
-
Solution: Use a low-serum medium or serum-free medium for the experiment. Include a background control (medium without cells) to subtract the baseline LDH activity.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Caco-2 | 24 | 10.8 - 19.5 | [1][9] |
| Caco-2 | 72 | 0.8 | [1] |
| HT-29 | 48 | 3.7 | [3] |
| HT-29 | 72 | 16.6 - 3.7 | [1] |
| HepG2 | 24 | 36 | [3] |
| HepG2 | 48 | 8.5 | [1][3] |
| HepG2 | 72 | 24.3 - 8.5 | [1] |
| CHO-K1 | 24 - 72 | 4.53 - 2.47 | [1] |
| MRC-5 | 24 | 4.7 | [3] |
| CCF-STTG1 | 48 | 4.4 | [3] |
| PK-15 | 24 | 41 | [1] |
| SF-9 | 48 | 6.6 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Read the absorbance at 570-590 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol provides a general framework for measuring LDH release.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[7][8]
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Signaling pathways involved in this compound-induced apoptosis.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 5. This compound induces damage to Leydig cells via inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Refinement of Animal Models for Enniatin B1 Toxicokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the toxicokinetics of Enniatin B1 (ENN B1).
Frequently Asked Questions (FAQs)
1. Which animal models are most suitable for ENN B1 toxicokinetic studies?
The choice of animal model significantly impacts the toxicokinetic outcomes of ENN B1 due to species-specific differences in bioavailability.[1][2]
-
Pigs: This model is often preferred due to its high oral bioavailability of ENN B1 (approximately 91%), providing a clear systemic exposure profile.[2][3] The pig's gastrointestinal physiology also shares similarities with humans.
-
Broiler Chickens: In contrast to pigs, broiler chickens exhibit very low oral bioavailability of ENN B1 (around 5%).[2][3] This model may be suitable for studies focusing on intestinal metabolism and low systemic exposure scenarios.
-
Mice and Rats: While less common in the initial literature for ENN B1 specifically, rodents are frequently used in general mycotoxin studies and can be valuable for initial toxicity screenings and mechanistic studies.[4][5][6]
2. What are the primary metabolic pathways for this compound?
This compound primarily undergoes Phase I metabolism. Key biotransformation reactions include:
-
Hydroxylation
-
Carbonylation
-
Carboxylation
-
Oxidative demethylation[7]
Phase II metabolites, such as glucuronide and sulfate conjugates, have not been detected in several studies.[7] The cytochrome P450 enzyme system, particularly CYP3A4, plays a crucial role in ENN B1 metabolism.[8]
3. What are the known cellular effects of this compound that might influence toxicokinetic studies?
This compound exerts several cellular effects that can be relevant to toxicokinetic studies:
-
Cytotoxicity: ENN B1 is cytotoxic to various cell lines, including intestinal (Caco-2), liver (HepG2), and kidney cells.[3][8] This can impact cell monolayer integrity in in vitro permeability assays.
-
Induction of Oxidative Stress: ENN B1 can induce the production of reactive oxygen species (ROS), leading to oxidative damage.[3]
-
Apoptosis: It can trigger programmed cell death by upregulating pro-apoptotic genes like Bax and Caspase-3.[3]
-
Cell Cycle Arrest: ENN B1 has been shown to cause cell cycle arrest in different phases, which can affect cell proliferation and tissue homeostasis.[8]
Troubleshooting Guides
In Vivo Studies
Issue 1: Low or highly variable plasma concentrations of ENN B1 after oral administration.
-
Possible Cause: Low oral bioavailability in the chosen animal model.
-
Troubleshooting Steps:
-
Animal Model Selection: Re-evaluate the animal model. If high systemic exposure is required, consider using pigs, which have demonstrated high oral bioavailability for ENN B1.[2][3]
-
Vehicle Selection: Ensure the vehicle used for oral administration is appropriate and consistent. The solubility of ENN B1 in the vehicle can affect its absorption.
-
Dose and Formulation: Consider if the dose is adequate. For compounds with low bioavailability, a higher dose might be necessary to achieve detectable plasma concentrations. Investigate different formulations that may enhance absorption.
-
Pre-systemic Metabolism: Be aware of potential extensive first-pass metabolism in the gut and liver, which can reduce the amount of ENN B1 reaching systemic circulation.[9]
-
Issue 2: Difficulty in obtaining consistent blood samples from pigs.
-
Possible Cause: Improper restraint or sampling technique.
-
Troubleshooting Steps:
-
Restraint: Use a properly designed snare for adequate restraint. This should be done by an experienced handler to minimize stress to the animal.[10]
-
Sampling Site: The external jugular vein is a common site for blood collection in pigs.[11] For larger pigs, a longer needle (1.5-2 inches, 18-20G) may be necessary to reach the vein.[10]
-
Technique: Insert the needle in the deepest part of the jugular groove. Using a vacutainer system can help in obtaining a consistent sample.[10][11] To avoid hemolysis, do not insert the needle directly into the rubber stopper of the vacutainer tube if using a syringe; instead, remove the stopper and expel the blood gently into the tube.[12]
-
Animal Welfare: Ensure the procedure is performed by trained personnel to minimize animal stress, which can affect physiological parameters. Do not attempt to bleed pigs if the ambient temperature is above 30°C.[13]
-
Issue 3: Inconsistent quantification of ENN B1 in tissue samples.
-
Possible Cause: Inefficient tissue homogenization or extraction.
-
Troubleshooting Steps:
-
Homogenization: Ensure the tissue is thoroughly homogenized to release the analyte. Use a suitable tissue grinder and maintain a consistent procedure for all samples.[14] For tougher tissues like the lung, pre-chopping can improve homogenization efficiency.[14]
-
Extraction Solvent: Use an appropriate extraction solvent. Acetonitrile is commonly used for mycotoxin extraction from biological matrices.[15] A mixture of acetonitrile/water/formic acid has also been shown to be effective for tissue extraction.[16]
-
Sample Cleanup: Employ a sample cleanup step, such as solid-phase extraction (SPE) or a "dilute and shoot" approach followed by LC-MS/MS analysis, to remove matrix interferences that can affect quantification.[17]
-
In Vitro Studies (Caco-2 Cell Assays)
Issue 4: Caco-2 cell monolayer integrity is compromised during the permeability assay.
-
Possible Cause: Cytotoxicity of ENN B1 at the tested concentrations or improper cell culture techniques.
-
Troubleshooting Steps:
-
Concentration Range: Determine the non-toxic concentration range of ENN B1 for Caco-2 cells using a cell viability assay (e.g., MTT or CCK-8) before conducting permeability studies.[18]
-
TEER Measurement: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. A stable and high TEER value indicates good monolayer integrity.[18][19] Values below the established threshold for your lab suggest a compromised barrier.
-
Lucifer Yellow Assay: Use a paracellular marker like Lucifer Yellow to confirm monolayer integrity. Increased passage of Lucifer Yellow indicates leaky tight junctions.[18][19]
-
Culture Conditions: Ensure optimal cell culture conditions, including appropriate media (MEM or DMEM with 20% FBS and non-essential amino acids), CO2 levels, and humidity.[20] Caco-2 cells are slow-growing and require about 21 days to differentiate and form a mature monolayer.[19]
-
Issue 5: Low recovery of ENN B1 in the Caco-2 permeability assay.
-
Possible Cause: Non-specific binding of the compound to the plate or extensive metabolism by the cells.
-
Troubleshooting Steps:
-
Low-Binding Plates: Use low-binding plates and pipette tips to minimize non-specific adsorption of the lipophilic ENN B1 molecule.
-
Mass Balance Study: Perform a mass balance study to determine the fate of the compound. This involves quantifying the amount of ENN B1 in the apical and basolateral compartments, as well as the amount remaining within the cells.
-
Metabolism Assessment: Analyze the samples for the presence of ENN B1 metabolites. Caco-2 cells express some metabolic enzymes that could biotransform the compound.[21]
-
Efflux Transporter Activity: Investigate the involvement of efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[19] This can be confirmed by using specific inhibitors of these transporters.[19]
-
Data Presentation
Table 1: Toxicokinetic Parameters of this compound in Different Animal Models
| Parameter | Broiler Chickens | Pigs |
| Dose | 0.2 mg/kg bw (oral & IV) | 0.05 mg/kg bw (oral & IV) |
| Oral Bioavailability (F) | 5%[2][3] | 91%[2][3] |
| Maximum Plasma Concentration (Cmax) | Not explicitly stated | 29.9 ng/mL[22] |
| Time to Cmax (Tmax) | Not explicitly stated | 0.24 h[22] |
| Volume of Distribution (Vd) | 25.1 L/kg[22] | 0.7 L/kg[22] |
| Clearance (CL) | 6.63 L/(h x kg)[22] | 1.91 L/(h x kg)[22] |
| Elimination Half-life (t1/2) | 2.6 h[22] | 1.1 h[22] |
Table 2: LC-MS/MS Parameters for this compound Detection
| Parameter | Value |
| Precursor Ion [M+NH4]+ (m/z) | 671.3[23] |
| Product Ions (m/z) | 196.0, 214.0[23] |
| Collision Energy (V) | 33, 34[23] |
| Mobile Phase | Water and Methanol with 5 mmol/L ammonium formate and 0.1% formic acid[23] |
| Limit of Quantification (LOQ) in Plasma | 0.2 ng/mL[24] |
| Limit of Quantification (LOQ) in Urine | 5-20 ng/L[23] |
Experimental Protocols
1. Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Materials:
-
This compound solution in a suitable vehicle (e.g., corn oil, water with a suspending agent).
-
Gavage needles (flexible or rigid, appropriate size for the mouse).
-
Syringes.
-
Animal balance.
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the ENN B1 solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Blood Sampling from the External Jugular Vein in Pigs
This protocol requires experienced personnel and adherence to IACUC guidelines.
-
Materials:
-
Snare for restraint.
-
Needles (1.5-2 inch, 18-20G).
-
Vacutainers or syringes.
-
Antiseptic solution and swabs.
-
Blood collection tubes (e.g., with anticoagulant for plasma).
-
-
Procedure:
-
Restrain the pig using a snout snare.
-
Position the pig to provide access to the jugular furrow.
-
Clean the skin over the jugular vein with an antiseptic solution.
-
Locate the deepest part of the jugular groove.
-
Insert the needle perpendicular to the skin.
-
If using a syringe, apply gentle negative pressure. If using a vacutainer, push the tube onto the needle hub.
-
Collect the required blood volume.
-
Release the vacuum in the tube before withdrawing the needle.
-
Withdraw the needle and apply pressure to the puncture site to prevent hematoma formation.
-
Process the blood sample as required (e.g., centrifuge to separate plasma).
-
3. This compound Extraction from Plasma
This is a general deproteinization protocol.
-
Materials:
-
Pig plasma samples.
-
Acetonitrile (ACN).
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., acetonitrile/water).
-
-
Procedure:
-
To a known volume of plasma (e.g., 200 µL), add a threefold volume of cold acetonitrile (600 µL) to precipitate the proteins.[24]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo toxicokinetic study of this compound.
Caption: Workflow for a Caco-2 cell permeability assay to assess this compound transport.
Caption: Simplified signaling pathway of this compound-induced oxidative stress and apoptosis.
References
- 1. This compound induces damage to Leydig cells via inhibition of the Nrf2/HO-1 and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and 28-day repeated-dose toxicity of enniatin B after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]
- 6. A 28-day repeated oral dose toxicity study of enniatin complex in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of the mycotoxin this compound in pigs: A comparative in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annual Health and Welfare Review: Blood sampling guidance for pigs over 13 weeks of age | AHDB [ahdb.org.uk]
- 11. Blood sampling: Pig | NC3Rs [nc3rs.org.uk]
- 12. cdn.globalagmedia.com [cdn.globalagmedia.com]
- 13. cdn.csu.edu.au [cdn.csu.edu.au]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. Modulation of Intestinal Epithelial Permeability in Differentiated Caco-2 Cells Exposed to Aflatoxin M1 and Ochratoxin A Individually or Collectively - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Mycotoxins: Biotransformation and Bioavailability Assessment Using Caco-2 Cell Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Enniatin B1 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Enniatin B1 bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assay Results (e.g., MTT Assay)
-
Question: My MTT assay results for this compound treatment show high variability between replicate wells. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors.[1][2][3] Incomplete solubilization of formazan crystals is a common issue, which can result from insufficient solvent volume, inadequate mixing, or an improper solvent composition. Additionally, interference from this compound itself, if it possesses reducing or oxidizing properties, can lead to false positives or negatives. Other potential causes include the "edge effect" in multi-well plates, variability in the number of seeded cells per well, and contamination.[3][4] The MTT reagent itself can also be toxic to cells, especially with prolonged exposure, which can affect results.[5][6]
Solutions:
-
Ensure Complete Solubilization: Use a sufficient volume of a suitable solubilizing agent (e.g., acidified isopropanol or a detergent-based solution) and mix thoroughly until all formazan crystals are dissolved.[5]
-
Control for Compound Interference: Run a control with this compound in cell-free media to check for direct reduction of MTT.[5]
-
Mitigate Edge Effects: Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity.
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize pipetting errors.[3][4]
-
Minimize MTT Toxicity: Optimize the incubation time with the MTT reagent; shorter incubation times are often sufficient and less toxic.[5]
-
Issue 2: Inconsistent Apoptosis Detection (e.g., Caspase-3/7 Assay)
-
Question: I am not observing a consistent increase in caspase-3/7 activity after treating cells with this compound. Why might this be?
-
Answer: Inconsistent caspase activation can be due to several factors. The timing of the assay is critical; caspase activation is a transient event, and measuring too early or too late can miss the peak activity.[7] The health and passage number of the cell line can also significantly influence their apoptotic response.[1][3][8] Furthermore, the specific cell line used is important, as some cell types may not undergo apoptosis in response to this compound or may utilize different cell death pathways.[9][10] For instance, some studies have shown that this compound induces apoptosis in some cell lines but not others.[9]
Solutions:
-
Perform a Time-Course Experiment: Measure caspase-3/7 activity at multiple time points after this compound treatment to determine the optimal window of activation.[7]
-
Standardize Cell Culture Conditions: Use cells with a consistent and low passage number, and ensure they are healthy and free from contamination before starting the experiment.[3][4]
-
Select an Appropriate Cell Line: Verify from the literature that the chosen cell line is known to undergo apoptosis in response to this compound.
-
Include Positive Controls: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure the assay is working correctly.
-
Issue 3: Difficulty in Reproducing Cell Cycle Arrest
-
Question: My flow cytometry results for cell cycle analysis after this compound treatment are not reproducible. What are the common pitfalls?
-
Answer: Reproducibility issues in cell cycle analysis often arise from improper sample preparation and data acquisition.[11][12][13] Cell clumping is a major problem that can be caused by inadequate dissociation or incorrect fixation techniques.[12][13] Since propidium iodide (PI) stains all nucleic acids, failure to properly treat with RNase A will result in staining of RNA and inaccurate DNA content measurement.[11][12][13] The choice of fixative is also crucial; 70% ethanol is generally recommended for PI-based cell cycle analysis.[11][12]
Solutions:
-
Ensure a Single-Cell Suspension: Gently triturate the cell pellet to break up clumps before fixation. Adding cold 70% ethanol dropwise while vortexing can also minimize clumping.[12][13]
-
Proper RNase A Treatment: Incubate the fixed cells with a sufficient concentration of RNase A for an adequate amount of time to ensure complete RNA digestion.[11][12][13]
-
Correct Fixation: Use ice-cold 70% ethanol and fix the cells for at least 30 minutes on ice.[11][12]
-
Optimize Flow Cytometry Settings: Use a low flow rate during acquisition to improve data resolution and gate out doublets and clumps using a dot plot of pulse-width versus pulse-area.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mycotoxin produced by Fusarium species.[14] Its primary mechanism of action is attributed to its ionophoric properties, allowing it to transport cations across biological membranes, which can disrupt cellular ion homeostasis.[15] It has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity.[14] Furthermore, this compound can induce cytotoxic effects, impair the cell cycle, and trigger oxidative stress, which can lead to apoptosis.[16][17][18] It has also been reported to decrease the activation of ERK (p44/p42) and moderately inhibit TNF-α-induced NF-κB activation.[14]
Q2: At what concentrations does this compound typically show cytotoxic effects?
A2: The cytotoxic activity of this compound has been observed in various cell lines with IC50 values generally ranging from the low micromolar range. For example, studies have reported cytotoxic effects in the range of 0.8 µM to 41 µM depending on the cell line and exposure time.[9][16]
Q3: How does this compound affect the cell cycle?
A3: this compound has been shown to induce cell cycle arrest in different phases depending on the cell line and experimental conditions. For instance, in HepG2 cells, this compound (1.5 µM and 3 µM) caused an increase in the proportion of cells in the G0/G1 phase.[16] In Caco-2 cells, it was shown to arrest the cell cycle in the G2/M phase and the S phase after 24 and 72 hours of exposure, respectively.[16]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways. It can decrease the activation of the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation.[14] It also moderately inhibits the activation of Nuclear Factor-kappa B (NF-κB) induced by TNF-α, a pathway crucial for inflammation and cell survival.[14] Its induction of apoptosis often involves the activation of caspases, such as caspase-3 and caspase-7.[10][15]
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound
| Cell Line | Assay | Exposure Time | IC50 / Effective Concentration | Reference |
| CCF-STTG1 | Not Specified | 48h | IC50 of 4.4 µM | [10] |
| H4IIE | Not Specified | 24h | 1 µM (induced apoptosis) | [16] |
| Caco-2 | Not Specified | 24h & 72h | 0.9 µM to 15 µM | [16] |
| IPEC-J2 | Not Specified | 24h | Cytotoxicity observed | [9][16] |
| HepG2 | Cell Cycle Analysis | 48h & 72h | 1.5 µM and 3 µM | [16] |
Table 2: Key Parameters for this compound Bioassays
| Assay | Parameter | Recommended Value/Range | Notes |
| MTT Assay | MTT Concentration | 0.5 mg/mL | Optimize for your cell line. |
| Incubation Time | 2-4 hours | Shorter times can reduce toxicity.[5] | |
| Solubilization Agent | Acidified isopropanol or SDS solution | Ensure complete dissolution of formazan.[5] | |
| Caspase-3/7 Assay | Reagent to Sample Ratio | 1:1 | Follow manufacturer's protocol.[7][19] |
| Incubation Time | 1-3 hours | Perform a time-course to find the peak.[7] | |
| Cell Cycle Analysis | Fixative | Cold 70% Ethanol | Add dropwise while vortexing to prevent clumps.[11][12] |
| RNase A Concentration | 100 µg/mL | To ensure only DNA is stained.[12] | |
| PI Concentration | 50 µg/mL | Stains DNA for flow cytometric analysis.[11][12] |
Experimental Protocols
1. Cell Viability: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis: Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[7][19][20]
-
Assay Plate Setup: Seed cells in a white-walled 96-well plate and treat with this compound. Include blank (medium only), negative control (vehicle-treated cells), and positive control (known apoptosis inducer) wells.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
3. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol is a general guide for PI staining.[11][12][13][21][22]
-
Cell Harvesting: Harvest cells after this compound treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for MTT-based cell viability assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. biocompare.com [biocompare.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 7. ulab360.com [ulab360.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 16. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound: Emerging Mycotoxin and Emerging Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Calibration strategies for accurate Enniatin B1 quantification
Technical Support Center: Accurate Enniatin B1 Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound calibration curve showing poor linearity (low R² value)?
A: Poor linearity in your calibration curve can stem from several sources. First, verify the stability of your this compound stock and working solutions, as degradation can affect concentration accuracy.[1] Individual stock solutions are generally stable when stored at -18°C for extended periods.[1] Ensure that your calibration range is appropriate for the detector's response. If the concentration is too high, it can lead to detector saturation. Conversely, concentrations near the limit of detection (LOD) may have higher variability. For this compound, linear ranges have been successfully established at levels such as 0.001–5 ng/mL in urine and 0.5–200 µg/kg in wheat-based products.[2][3] Finally, significant, uncorrected matrix effects can also disrupt linearity.
Q2: I'm observing significant signal suppression or enhancement. What is causing this and how can I fix it?
A: This phenomenon is known as the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of this compound, either suppressing or enhancing its signal. It is a major drawback for accurate quantification, especially when a suitable internal standard is not available.[4]
-
Cause: Matrix components in complex samples like plasma, urine, feed, or food products can affect the efficiency of the electrospray ionization (ESI) source.[5] For instance, a signal suppression of 63% has been observed for this compound in urine samples, and significant suppression (13% to 29%) was noted in animal feed.[2][5]
-
Solution: The most effective strategy to counteract matrix effects is to use matrix-matched calibration .[2][5][6][7] This involves preparing your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and the analyte are subjected to the same matrix effects, leading to more accurate quantification.[3][5] Additionally, optimizing sample preparation to remove interferences, such as through Solid Phase Extraction (SPE) or QuEChERS, can reduce these effects.[3][4] Reducing the injection volume can also sometimes mitigate the matrix effect.[4]
Q3: Should I use a solvent-based calibration curve or a matrix-matched calibration curve?
A: The choice depends on whether a matrix effect is present. You can assess this by comparing the slope of a calibration curve prepared in a pure solvent with the slope of one prepared in a blank matrix extract.[3][5] If the ratio of the slopes is close to 100%, a solvent-based curve may be adequate. However, for this compound analysis in complex biological or food matrices, a matrix effect is very common.[2][5][8] Therefore, matrix-matched calibration is strongly recommended for accurate quantification.[2][5]
Q4: What are the typical Limit of Quantification (LOQ) values I should expect for this compound?
A: The LOQ is highly dependent on the sample matrix, the sample preparation method, and the sensitivity of the LC-MS/MS instrument. However, published methods provide a good baseline for expected performance.
| Matrix | Sample Preparation | LOQ | Instrument Type |
| Human Urine | SALLE | 0.001 ng/mL | Q-Orbitrap HRMS |
| Human Urine | SPE | 0.005 ng/mL | QQQ (Triple Quadrupole) |
| Human Urine | DLLME | 0.1 ng/mL | QQQ (Triple Quadrupole) |
| Human Plasma | SPE | 20 - 40 ng/L | QQQ (Triple Quadrupole) |
| Animal Feed | QuEChERS | 1.0 - 5.0 µg/kg | LC-QTRAP/MS/MS |
| Wheat-based Products | Ultra-Turrax Extraction | 0.5 - 12 µg/kg | LC-MS/MS |
Table 1: Comparison of this compound Limits of Quantification (LOQ) in various matrices.[2][3][4][5][9]
Q5: How do I select the correct precursor and product ions for this compound in MS/MS analysis?
A: For robust quantification using tandem mass spectrometry (MS/MS), you need to select a precursor ion and at least two product ions (one for quantification and one for confirmation). This compound readily forms an ammonium adduct [M+NH₄]⁺ in the presence of mobile phase modifiers like ammonium formate or acetate.[4] This adduct is often more stable and abundant than the protonated molecule [M+H]⁺.[4]
-
Precursor Ion: The [M+NH₄]⁺ adduct for this compound is typically observed at m/z 671.3 or 671.4 .[4][10]
-
Product Ions: Common product ions resulting from the fragmentation of the precursor are m/z 196.0 and m/z 214.0 .[4] The most intense transition is used for quantification (quantifier), while the second most intense is used for confirmation (qualifier).[3][4]
Experimental Protocols & Methodologies
Protocol 1: General LC-MS/MS Method for this compound Quantification
This protocol provides a generalized starting point. It should be optimized and validated for your specific matrix and instrumentation.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3][9]
-
Store the stock solution at -20°C.[9]
-
Prepare working standard solutions through serial dilution of the stock. For matrix-matched calibration, spike blank matrix extract with the working standards to create a calibration curve (e.g., six to eight concentration levels).[2]
-
-
Sample Preparation (QuEChERS for Feed as an example): [5]
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene tube.
-
Add 10 mL of water (containing 2% formic acid) and 10 mL of acetonitrile.
-
Shake vigorously for 30 minutes.
-
Add 1 g NaCl and 4 g MgSO₄, vortex for 30 seconds, and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Gemini® C18, 3 μm, 150 × 2 mm).[3]
-
Mobile Phase A: Water with modifiers (e.g., 5 mM ammonium formate and 0.1% formic acid or 0.1% acetic acid and 5 mM ammonium acetate).[3][4]
-
Mobile Phase B: Methanol or Acetonitrile with the same modifiers as Phase A.[3][4]
-
Gradient: A typical gradient starts with a higher percentage of aqueous phase (A) and ramps up to a high percentage of organic phase (B) to elute this compound.
-
Flow Rate: Typically 0.2 - 0.4 mL/min.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][9]
-
Precursor Ion (Q1): m/z 671.4 [M+NH₄]⁺.[4]
-
Product Ions (Q3): m/z 196.0 and m/z 214.0.[4]
-
Optimize parameters like collision energy (CE) and other source settings for your specific instrument.[4]
-
Visual Guides & Workflows
Caption: Decision workflow for selecting the appropriate calibration strategy.
Caption: A typical experimental workflow for quantifying this compound.
References
- 1. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity of Enniatin B1 and Other Enniatins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Enniatin B1 (ENN B1) and other members of the enniatin (ENN) family of mycotoxins. Produced by various Fusarium species, these cyclic hexadepsipeptides are frequent contaminants in cereals and grains.[1] Understanding their relative toxicity is crucial for risk assessment and drug development professionals. This document synthesizes experimental data on their cytotoxic potential, outlines common experimental methodologies, and visualizes the underlying molecular pathways.
I. Quantitative Comparison of Cytotoxicity
The cytotoxic activity of enniatins varies significantly depending on the specific analogue, the cell line tested, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The data below, compiled from multiple studies, summarizes the IC50 values for ENN B1 and other enniatins across various cell lines.
| Enniatin | Cell Line | Exposure Time | IC50 (µM) | Assay | Reference |
| ENN B1 | Caco-2 | 24h | 19.5 ± 4.1 | MTT | [2] |
| Caco-2 | 48h | 11.5 | MTT | [2][3][4] | |
| HT-29 | 24h | 16.8 ± 4.3 | MTT | [2] | |
| HT-29 | 48h | 3.7 ± 0.7 | MTT | [2][3][4] | |
| HepG2 | 24h | 26.2 ± 7.6 | MTT | [2] | |
| HepG2 | 48h | 8.5 | MTT | [2][3][4][5] | |
| HepaRG (2D) | - | 8.61 ± 4.66 | - | [5] | |
| HepaRG (3D) | - | 14.58 ± 0.11 | - | [5] | |
| MRC-5 | 24h | 4.7 | Alamar Blue | [3] | |
| IPEC-J2 | 24h | 19.5 | - | [6] | |
| PK-15 | 24h | 41 | - | [7] | |
| CCF-STTG1 | - | 4.4 | CCK-8 | [3] | |
| ENN A | MRC-5 | - | 0.8 | BrdU | [8] |
| Caco-2 | 48h | 1.1 ± 0.2 | - | [6] | |
| HT-29 | 48h | 8.2 ± 1.8 | MTT | [2] | |
| HepG2 | 48h | 11.4 ± 4.6 | MTT | [2] | |
| HepaRG (2D) | - | 10.93 ± 4.80 | - | [5] | |
| ENN A1 | Caco-2 | 48h | 2.7 ± 0.8 | MTT | [2][6] |
| HT-29 | 48h | 1.4 ± 0.7 | MTT | [2][6] | |
| HepG2 | 24h | 12.3 ± 4.3 | MTT | [2] | |
| HepaRG (2D) | - | 3.36 ± 0.21 | - | [5] | |
| IPEC-J2 | 24h | 12.3 | - | [6] | |
| ENN B | MRC-5 | - | 3.6 | BrdU | [8] |
| Caco-2 | 48h | 4.6 ± 1.3 | - | [6] | |
| HT-29 | 48h | 2.8 | MTT | [3][4] | |
| HepaRG (2D) | - | 11.96 ± 2.20 | - | [5] | |
| CCF-STTG1 | - | 8.9 | CCK-8 | [3] | |
| ENN A2 | Caco-2 | 24h | 18.7 ± 4.5 | MTT | [2] |
| Caco-2 | 48h | 2.6 ± 0.7 | MTT | [2] | |
| ENN B4 | HT-29 | 48h | 4.5 ± 2.9 | MTT | [2] |
| ENN J3 | Caco-2 | - | No effect | - | [6] |
Summary of Comparative Cytotoxicity
The cytotoxic potential of enniatins is highly variable, with ENN A1 often demonstrating the highest toxicity among the analogues.[2][6] Studies consistently show that ENN A1 is more cytotoxic than ENN B1 in various cell lines, including Caco-2, HT-29, and HepG2.[2][6]
In general, the ranking of cytotoxic potency can be summarized as follows, although exceptions exist depending on the specific cell line and experimental conditions: ENN A1 > ENN A / ENN B / ENN B1 > ENN J3 (non-toxic) [4][6]
For instance, in one study using IPEC-J2 cells, ENN B1 exhibited higher cytotoxicity than ENN B but lower toxicity than ENN A and A1 after 24 hours.[9] Conversely, another study reported ENN B1's cytotoxicity to be lower than ENN A and ENN B but higher than ENN A1 after a 48-hour incubation.[9] In human astrocytoma cells (CCF-STTG1), ENN B1 (IC50 = 4.4 µM) showed a higher cytotoxic potential than ENN B (IC50 = 8.9 µM).[3]
The cytotoxicity of enniatin mixtures has also been investigated, revealing complex interactions. Binary and tertiary combinations can result in additive, synergistic, or even antagonistic effects, depending on the specific enniatins combined and their concentrations.[7][9][10] For example, a synergistic effect was seen with a binary mixture of ENN A1 + ENN B1 on Caco-2 cells, while an antagonistic effect was observed for ENN B1 + ENN B.[7]
II. Mechanisms of Action & Signaling Pathways
Enniatins exert their cytotoxic effects through multiple mechanisms, primarily linked to their ionophoric properties, which disrupt cellular ion homeostasis.[1][9] This initial disruption triggers a cascade of downstream events leading to cell death. The primary toxicological effects include the induction of oxidative stress, impairment of the cell cycle, and changes in mitochondrial membrane permeabilization, ultimately culminating in apoptosis.[9][11]
The general mechanism involves enniatins creating pores in cellular and mitochondrial membranes, leading to an influx of cations and depolarization of the mitochondrial membrane.[1][12] This triggers the release of pro-apoptotic factors, activates caspase cascades, and induces oxidative stress, leading to programmed cell death.[11][12]
Caption: Generalized signaling pathway for enniatin-induced cytotoxicity.
III. Experimental Protocols
Several in vitro assays are commonly employed to determine the cytotoxicity of enniatins. The most frequently cited methods include the MTT, BrdU, and Alamar Blue assays.
General Experimental Workflow
A typical workflow for assessing enniatin cytotoxicity involves cell culture, exposure to the test compounds, incubation, application of a viability assay, and subsequent data analysis to determine IC50 values.
References
- 1. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of enniatin B and this compound across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Biotransformation of the Mycotoxin this compound by CYP P450 3A4 and Potential for Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Look at Enniatin B1 Cross-Reactivity in Mycotoxin Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. Immunoassays offer a rapid and sensitive screening tool, but their utility is critically dependent on the specificity of the antibodies employed. This guide delves into the cross-reactivity of Enniatin B1, a prevalent Fusarium mycotoxin, in the context of mycotoxin immunoassays. However, a comprehensive review of publicly available research reveals a significant gap in specific quantitative data for this compound cross-reactivity in dedicated immunoassays, posing a challenge for direct comparative analysis.
While the toxicological properties and prevalence of this compound are increasingly documented, detailed characterization of its performance in immunoassays remains limited in published literature. The majority of current analytical methods for enniatins rely on chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which, while highly specific and quantitative, are not as suited for high-throughput screening as immunoassays.
The development of effective immunoassays hinges on the generation of antibodies with well-defined binding characteristics. For a complex group of structurally similar mycotoxins like the enniatins (including Enniatin A, A1, B, and B1) and the related compound beauvericin, achieving high specificity for a single analogue while minimizing cross-reactivity with others is a considerable challenge.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in a competitive immunoassay refers to the extent to which compounds structurally similar to the target analyte can bind to the assay's antibody. This is a critical performance parameter as high cross-reactivity with non-target analogues can lead to an overestimation of the target mycotoxin's concentration, resulting in false-positive results. Conversely, an assay with well-characterized broad-range cross-reactivity can be intentionally designed to detect a whole class of related mycotoxins.
Experimental Workflow for Immunoassay Development and Cross-Reactivity Assessment
The general workflow for developing a competitive immunoassay and evaluating the cross-reactivity of an antibody is a multi-step process. Understanding this process is crucial for appreciating the data required for a thorough comparison.
Enniatin B1: A Comparative Analysis of its Toxicological Effects Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Enniatin B1, an emerging mycotoxin, across a range of cell lines. The information is compiled from recent scientific literature to support research and development in toxicology and pharmacology.
Executive Summary
This compound, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has demonstrated significant cytotoxic effects in numerous in vitro studies. Its toxicity profile varies considerably among different cell lines, with IC50 values spanning from the low micromolar to higher concentrations. The primary mechanisms of this compound's toxicity involve the induction of apoptosis, generation of oxidative stress, cell cycle arrest, and disruption of mitochondrial function. This guide synthesizes the available quantitative data, details the experimental methodologies used for its assessment, and visualizes the key signaling pathways implicated in its mode of action.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the scientific literature. These values highlight the differential sensitivity of cell types to this compound exposure.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) |
| Caco-2 | Human colorectal adenocarcinoma | MTT/Neutral Red | 24 - 72 h | 0.8 - 11.5[1][2] |
| HT-29 | Human colorectal adenocarcinoma | MTT | 48 h | 3.7[2] |
| HepG2 | Human hepatocellular carcinoma | Alamar Blue/MTT | 24 - 72 h | 8.5 - 36[1][2] |
| MRC-5 | Human lung fibroblast | Alamar Blue | 24 h | 4.7[2] |
| CHO-K1 | Chinese hamster ovary | Not Specified | Not Specified | 2.47 - 4.53[1] |
| H4IIE | Rat hepatoma | MTT | Not Specified | 1 - 1.5[2] |
| CCF-STTG1 | Human astrocytoma | CCK-8 | 48 h | 4.4[2] |
| PK-15 | Porcine kidney | Not Specified | 24 h | 41[1] |
| SF-9 | Insect (Spodoptera frugiperda) | Not Specified | 48 h | 6.6[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of this compound toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
-
Cell viability is expressed as a percentage of the untreated control.
-
Alamar Blue (Resazurin) Assay for Cell Viability
The Alamar Blue assay incorporates a redox indicator that changes color and fluoresces in response to cellular metabolic reduction.
-
Principle: The active ingredient, resazurin, is a blue and non-fluorescent compound that is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
-
Protocol:
-
Plate and treat cells with this compound as described for the MTT assay.
-
Add Alamar Blue reagent (typically 10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from direct light.
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.
-
Calculate cell viability relative to the untreated control.
-
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected by specific antibodies.
-
Protocol:
-
Culture and treat cells with this compound.
-
Add BrdU labeling solution to the cell culture and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Add a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of cell proliferation.
-
Signaling Pathways and Mechanisms of Toxicity
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and oxidative stress.
Apoptosis Induction
This compound is a potent inducer of apoptosis in various cell lines.[1] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Mitochondrial Pathway: this compound can induce a loss of mitochondrial membrane potential.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. It upregulates the expression of the pro-apoptotic gene Bax and downregulates the anti-apoptotic factor Bcl2l1.[1] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
-
Caspase Activation: The release of mitochondrial factors activates a cascade of caspases, which are the executioners of apoptosis. This compound has been shown to trigger the activation of caspase-3 and caspase-9.[1]
-
ERK Pathway Disruption: this compound has been found to disrupt the extracellular-regulated protein kinase (ERK) pathway, which is associated with cell proliferation and survival.[1][3] Inhibition of ERK signaling can contribute to the induction of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Oxidative Stress and Cell Cycle Arrest
This compound has been shown to induce the overproduction of reactive oxygen species (ROS) in some cell lines, such as Caco-2, leading to oxidative damage to lipids and DNA.[1] This oxidative stress can contribute to apoptosis. Furthermore, this compound can cause cell cycle arrest, with reports indicating arrest in the G0/G1, S, or G2/M phases, depending on the cell line and exposure time.[1][4]
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell line.
Caption: Experimental workflow for this compound toxicity testing.
Conclusion
This compound exhibits a broad range of cytotoxic activities that are highly dependent on the specific cell line being investigated. Its mechanisms of action are multifaceted, involving the induction of apoptosis through mitochondrial and ERK signaling pathways, the generation of oxidative stress, and the disruption of the cell cycle. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, facilitating a more informed approach to the study of this prevalent mycotoxin. Further research is warranted to fully elucidate the diverse cellular responses to this compound and to assess its potential risks to human and animal health.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SK [thermofisher.com]
A Comparative Analysis of Enniatin B1 Production by Different Fusarium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enniatin B1 production by various Fusarium strains, offering a valuable resource for researchers in mycotoxin studies and professionals in drug development exploring the therapeutic potential of this cyclic hexadepsipeptide. This compound, a secondary metabolite produced by several species of the Fusaurus genus, has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] This document summarizes quantitative data on this compound production, details the experimental protocols for its quantification, and illustrates the biosynthetic workflow and a generalized regulatory pathway.
This compound Production Across Fusarium Species: A Quantitative Comparison
The production of this compound varies significantly among different Fusarium species and even between strains of the same species. Environmental conditions, such as culture medium and temperature, also play a crucial role in the yield of this mycotoxin.[3][4] The following table summarizes this compound production levels reported in various studies, providing a comparative overview.
| Fusarium Species | Strain(s) | Culture Medium | This compound Yield (µg/g) | Reference |
| Fusarium avenaceum | 13 strains | Rice | Trace - 1200 | [5] |
| Fusarium tricinctum | Not specified | Rice | Trace - 1200 | [5] |
| Fusarium poae | Not specified | Rice | Trace | [5] |
| Fusarium proliferatum | KSU 830 | FDM Agar | Produced (exact value not specified) | [6] |
| Fusarium andiyazi | KSU 4647 | FDM Agar & PDA | Produced (exact value not specified) | [6] |
| Fusarium thapsinum | KSU 4093 | FDM Agar & PDA | Produced (exact value not specified) | [6] |
| Fusarium verticillioides | Multiple strains | FDM Agar & PDA | Produced (exact value not specified) | [6] |
Note: "Trace" indicates that the mycotoxin was detected but at a concentration below the limit of quantification. Production levels can be highly variable depending on the specific strain and culture conditions.
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following sections detail the common methodologies for the cultivation of Fusarium strains and the subsequent extraction and analysis of this compound.
Fungal Culture for this compound Production
This protocol describes a typical solid culture method for inducing this compound production in Fusarium species.
-
Materials:
-
Fusarium strain of interest
-
Potato Dextrose Agar (PDA) or Rice substrate
-
Petri dishes (9 cm)
-
Sterile water
-
Incubator
-
-
Procedure:
-
Prepare a spore suspension of the desired Fusarium strain in sterile water.
-
Inoculate the center of a Petri dish containing either PDA or autoclaved rice with the spore suspension.
-
Incubate the plates in the dark at 25°C for 14 days. This duration allows for sufficient mycelial growth and secondary metabolite production.
-
After the incubation period, the fungal culture is ready for mycotoxin extraction.
-
Extraction of this compound from Solid Culture
This protocol outlines a common procedure for extracting this compound from fungal biomass grown on a solid substrate.
-
Materials:
-
Fungal culture from the previous step
-
Methanol or a mixture of acetonitrile/water
-
Blender or homogenizer
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Harvest the entire content of the Petri dish (mycelia and substrate).
-
Homogenize the fungal material in a suitable solvent, such as methanol or an acetonitrile/water mixture, using a blender.
-
Filter the mixture through filter paper to separate the solid debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be redissolved in a smaller volume of a suitable solvent for further purification or direct analysis.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the sensitive and specific quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+NH₄]⁺ or [M+H]⁺ for this compound
-
Product Ions: At least two characteristic fragment ions for confirmation and quantification.
-
Calibration: A calibration curve is constructed using certified this compound standards of known concentrations.
-
-
Data Analysis:
-
The peak area of this compound in the sample chromatogram is measured.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
-
The final concentration is expressed in µg/g or mg/kg of the original fungal culture.
-
Visualizing the Processes
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for this compound production and quantification.
The biosynthesis of enniatins is a complex process regulated by various signaling pathways in response to environmental cues. While a detailed pathway specifically for this compound is not fully elucidated, a generalized model for mycotoxin regulation in Fusarium can be proposed. This involves sensing of external signals, transduction through MAPK and cAMP pathways, and transcriptional activation of biosynthetic genes like esyn1.
Caption: Generalized signaling pathway for mycotoxin biosynthesis in Fusarium.
This guide serves as a foundational resource for understanding the comparative production of this compound by Fusarium strains. The provided data and protocols can aid in the design of future research aimed at optimizing the production of this promising bioactive compound or for risk assessment in food safety.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Methylation Is Responsive to the Environment and Regulates the Expression of Biosynthetic Gene Clusters, Metabolite Production, and Virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enniatin B1 Extraction Efficiency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of extraction efficiencies for Enniatin B1, an emerging mycotoxin of concern, from various food matrices. Tailored for researchers, scientists, and drug development professionals, this document outlines the performance of different extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for accurate and reliable quantification of this contaminant.
This compound, a cyclic hexadepsipeptide produced by Fusarium species, is an increasingly prevalent contaminant in cereal crops and their derivatives.[1][2] Its presence in the food chain raises potential health concerns, necessitating robust analytical methods for its detection and quantification. This guide focuses on the critical sample preparation step, benchmarking the efficiency of various extraction techniques.
Comparative Analysis of Extraction Efficiency
The selection of an appropriate extraction method is paramount for the accurate determination of this compound. The efficiency of an extraction procedure is primarily evaluated based on recovery rates, limit of detection (LOD), and limit of quantification (LOQ). A summary of these performance parameters for different extraction methods applied to various food matrices is presented in the tables below.
Cereal-Based Products
Cereals and cereal-based products are the most common matrices for this compound contamination.[1][3] The following table compares the extraction efficiency of different methods from these matrices.
| Food Matrix | Extraction Method | Extraction Solvent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Wheat, Maize, Rice, Pasta | Solvent Extraction (without cleanup) | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | 85 - 105 | 0.1 - 1.0 | 0.3 - 2.9 | [4] |
| Wheat-based products (Flour, Pasta, Breakfast Cereals, Biscuits) | Ultra-Turrax Homogenization | Acetonitrile/Water (80:20, v/v) | 61 - 127 | 0.5 - 12 | 0.5 - 12 | [5] |
| Wheat-based products (Flour, Pasta, Breakfast Cereals, Biscuits) | Shaker | Acetonitrile/Water (80:20, v/v) | ND | ND | ND | [5] |
| Wheat-based products (Flour, Pasta, Breakfast Cereals, Biscuits) | QuEChERS | Acetonitrile | ND | ND | ND | [5] |
| Maize Flour | Solvent Extraction | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | 74 - 106 | 0.5 - 200 | 1 - 400 | [6] |
| Wheat and Maize | Solvent Extraction (without cleanup) | Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) | Apparent Recovery: ~20 to 110 | 0.03 - 220 | ND | [7] |
| Maize and Maize Silage | Solvent Extraction (direct injection) | ND | ND | ND | 26 | [8] |
ND: Not Determined
Animal Feed and Animal-Derived Products
The presence of this compound in animal feed can lead to its carry-over into animal-derived products.[9] Data on extraction efficiency from these matrices are also crucial.
| Food Matrix | Extraction Method | Extraction Solvent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Animal Feed (Raw Materials and Finished Feed) | QuEChERS (d-SPE cleanup) | Acetonitrile | Satisfactory (not specified) | ND | ND | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are the protocols for the key extraction methods cited in this guide.
Protocol 1: Solvent Extraction for Cereal-Based Products (without cleanup)
-
Matrix: Wheat, Maize, Rice, Pasta
-
Procedure:
-
Weigh 5 g of the homogenized and ground sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the extraction solvent (acetonitrile/water/acetic acid; 79:20:1, v/v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the raw extract 1:1 with the initial mobile phase of the LC-MS/MS system.
-
Filter the diluted extract through a 0.22 µm syringe filter prior to injection.
-
Protocol 2: Ultra-Turrax Homogenization for Wheat-Based Products
-
Reference: [5]
-
Matrix: Flour, Pasta, Breakfast Cereals, Biscuits
-
Procedure:
-
Weigh 5 g of the milled sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Homogenize with an Ultra-Turrax homogenizer at 13,500 rpm for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).
-
Filter through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Animal Feed
-
Reference: [10]
-
Matrix: Animal Feed
-
Procedure:
-
Weigh 5 g of the ground feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE (dispersive solid-phase extraction) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the cleaned extract to a new vial for LC-MS/MS analysis.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, a generalized experimental workflow for this compound analysis is presented below.
Caption: Generalized workflow for this compound extraction and analysis.
This guide highlights that for cereal-based matrices, solvent extraction with an acetonitrile/water/acetic acid mixture provides high recovery rates without the need for a cleanup step, making it an efficient choice.[4][7] The use of an Ultra-Turrax homogenizer can also yield good recoveries.[5] For more complex matrices like animal feed, the QuEChERS method offers a robust and effective approach with integrated cleanup.[10] The choice of method will ultimately depend on the specific food matrix, available equipment, and the desired sensitivity of the analysis. Researchers are encouraged to validate their chosen method in-house to ensure data quality and accuracy.
References
- 1. This compound: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 2. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of ultra-high-performance liquid chromatography-tandem mass spectrometry methods for the simultaneous determination of beauvericin, enniatins (A, A1, B, B1) and cereulide in maize, wheat, pasta and rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometric method for the determination of 39 mycotoxins in wheat and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Co-occurrence of Enniatin B1 with Other Fusarium Mycotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The contamination of cereal grains and their byproducts with mycotoxins produced by various Fusarium species is a significant concern for food safety and animal health. Among the emerging mycotoxins, Enniatin B1 (ENB1) is frequently detected in various commodities. Understanding the correlation of ENB1 with other well-known Fusarium mycotoxins is crucial for risk assessment and the development of effective mitigation strategies. This guide provides a comparative analysis of this compound co-occurrence with other major Fusarium mycotoxins, supported by experimental data.
Quantitative Co-occurrence of this compound and Other Mycotoxins
The following tables summarize quantitative data from various studies on the co-occurrence of this compound with deoxynivalenol (DON), zearalenone (ZEN), fumonisins (FUM), and beauvericin (BEA) in different cereal commodities.
Table 1: Co-occurrence of this compound and other Fusarium Mycotoxins in Wheat
| Mycotoxin Combination | Commodity | Number of Samples | Co-occurrence Frequency (%) | Concentration Range (µg/kg) | Reference |
| ENB1 & DON | Wheat | 116 | 75% (for DON) | ENB1: 8 - 785; DON: 13 - 594 | [1] |
| ENB1 & other Enniatins | Wheat | 1240 | High correlation (r = 0.61-0.98) | - | [2] |
| ENB1 & Beauvericin | Wheat with Head Blight | 13 | 61.5% | ENB1: Trace - 1900; BEA: 640 - 3500 | [3] |
Table 2: Co-occurrence of this compound and other Fusarium Mycotoxins in Maize
| Mycotoxin Combination | Commodity | Number of Samples | Co-occurrence Frequency (%) | Concentration Range (µg/kg) | Reference |
| ENB1, DON, ZEN, FUMs, BEA | Maize Grain (Michigan, 2017) | 45 | >80% for DON, ENNA, ENNB, FB1, FB2 | - | [4] |
| ENB1, DON, ZEN, FUMs, BEA | Maize Grain (Michigan, 2018) | 45 | >80% for BEA, DON, D3G, 15-ADON, FB1, FB2, FB3, ZEN | - | [4] |
| ENB1, ZON, α-ZOL, FB1 | Maize (Nigeria) | 170 | 3% | - | [5][6] |
| ENB1 & Beauvericin | Fresh Maize (2006) | - | 89% (for BEA) | ENB1: up to 2598; BEA: up to 988 | [7] |
| DON, ZEN, BEA | Silage Maize | 122 | High | Strong correlation between DON, ZEN, and BEA (r > 0.40) | [8] |
Experimental Protocols
The simultaneous detection and quantification of this compound and other Fusarium mycotoxins are predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common methodologies.
1. Sample Preparation and Extraction
-
Grinding: Cereal samples (e.g., wheat, maize) are ground to a fine powder to ensure homogeneity.
-
Extraction: A representative sample (typically 5-25 g) is extracted with a suitable solvent mixture. A common solvent is acetonitrile/water (80/20, v/v). The mixture is homogenized at high speed (e.g., using an Ultra-Turrax) for a short period (e.g., 3 minutes) and then centrifuged.
-
Clean-up (Optional but recommended): The supernatant can be subjected to a clean-up step to remove matrix interferences. This can be achieved using solid-phase extraction (SPE) cartridges or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For multi-mycotoxin analysis, immunoaffinity columns can also be employed.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid and 5 mM ammonium formate; B: methanol with 0.1% formic acid and 5 mM ammonium formate) is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in positive ion mode for Enniatins and other mycotoxins. The analysis is performed in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for each mycotoxin are monitored for quantification and confirmation.
-
Quantification: Mycotoxin concentrations are determined by comparing the peak areas from the sample chromatograms to a calibration curve constructed using certified reference standards. The use of isotopically labeled internal standards is recommended for improved accuracy and to compensate for matrix effects.
Logical Relationship of Mycotoxin Co-occurrence
The co-occurrence of this compound with other Fusarium mycotoxins is a complex interplay of fungal species, environmental conditions, and agricultural practices. The following diagram illustrates the logical flow from causal fungi to the co-contamination of cereals.
Caption: Fungal species and their resulting mycotoxin co-contamination in cereals.
Conclusion
The data presented in this guide highlight the frequent co-occurrence of this compound with other significant Fusarium mycotoxins, particularly deoxynivalenol, zearalenone, fumonisins, and beauvericin, in various cereal crops. This co-contamination underscores the importance of multi-mycotoxin analytical methods for accurate risk assessment. Researchers and professionals in drug development should consider the potential for additive or synergistic toxic effects when evaluating the health risks associated with mycotoxin exposure. Further research is needed to fully understand the toxicological interactions of these co-occurring mycotoxins.
References
- 1. Deoxynivalenol, deoxynivalenol-3-glucoside, and enniatins: the major mycotoxins found in cereal-based products on the Czech market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusarium species and enniatin mycotoxins in wheat, durum wheat, triticale and barley harvested in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxin Co-Occurrence in Michigan Harvested Maize Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Survey of maize from south-western Nigeria for zearalenone, α- and β-zearalenols, fumonisin B1 and enniatins produced by Fusarium species [agris.fao.org]
- 7. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
A Comparative Guide to the Validation of Multi-Mycotoxin Methods Including Enniatin B1
For researchers and professionals in drug development and food safety, the accurate and simultaneous detection of multiple mycotoxins is critical. This guide provides an objective comparison of different validated analytical methods for the quantification of mycotoxins, with a specific focus on the emerging mycotoxin Enniatin B1. The performance of these methods is supported by experimental data from peer-reviewed studies.
Performance Comparison of Validated Methods
The following table summarizes the key performance parameters for the determination of this compound using different validated LC-MS/MS based methods. This allows for a direct comparison of their linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification).
| Performance Parameter | Method 1: SPE-LC-MS/MS in Human Plasma & Urine | Method 2: Ultra-Turrax Extraction LC-MS/MS in Wheat-Based Products | Method 3: QuEChERS-LC-Q-TOF-MS in Human Urine |
| Linearity (R²) | 0.991–0.999[1] | Not explicitly stated | 0.998–0.999[2] |
| Recovery (%) | 85%–120%[1] | 61%–127%[3] | >65%[4] |
| Intra-day Precision (RSD%) | < 18%[1] | < 14%[3] | Not explicitly stated |
| Inter-day Precision (RSD%) | < 21%[1] | < 21%[3] | Not explicitly stated |
| LOD | 20–40 ng/L (plasma), 5–20 ng/L (urine)[1] | 0.5–12 µg/kg[3] | 0.1–1.5 ng/mL[4] |
| LOQ | 20–40 ng/L (plasma), 5–20 ng/L (urine)[1] | 0.5–12 µg/kg[3] | 0.3–5 ng/mL[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Method 1: Solid Phase Extraction (SPE) LC-MS/MS for Enniatins in Human Biological Fluids
This method was developed for the simultaneous determination of enniatins A, A1, B, B1, and beauvericin in human urine and plasma.[1]
Sample Preparation:
-
Plasma: Plasma samples are diluted with a solution of sodium acetate and acetic acid.
-
Urine: Urine samples are centrifuged and the supernatant is diluted.
-
Solid Phase Extraction (SPE): Both diluted plasma and urine samples are loaded onto graphitized carbon black SPE cartridges.
-
Washing: The cartridges are washed with a sequence of solvents to remove interferences.
-
Elution: The mycotoxins are eluted from the cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Instrumentation: High-performance liquid chromatography coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ionization mode is used, with sodiated adducts ([M+Na]⁺) showing higher signal intensities.[1]
Method 2: Ultra-Turrax Extraction for Enniatins in Wheat-Based Products
This comparative study evaluated different extraction procedures for enniatins and beauvericin in flour, pasta, breakfast cereals, and biscuits, with the Ultra-Turrax extraction proving most effective.[3]
Sample Preparation:
-
Extraction: The sample is homogenized with a mixture of acetonitrile and water using an Ultra-Turrax homogenizer.
-
Centrifugation: The extract is centrifuged to separate the solid and liquid phases.
-
Cleanup: An aliquot of the supernatant is subjected to a cleanup step.
-
Filtration: The final extract is filtered before injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Instrumentation: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) with an electrospray source.
-
Ionization Mode: Positive ionization mode is utilized for the analysis of the five mycotoxins.[3]
Method 3: QuEChERS-based Extraction for Mycotoxins in Human Urine
This method validates a sensitive methodology for the simultaneous determination of ten mycotoxins, including enniatins, in human urine using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[2][4]
Sample Preparation:
-
Extraction: A urine sample is mixed with an extraction solvent and a salt mixture in a centrifuge tube.
-
Shaking and Centrifugation: The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent for cleanup.
-
Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered prior to LC-Q-TOF-MS analysis.
LC-Q-TOF-MS Conditions:
-
Instrumentation: Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS).
-
Calibration: Matrix-matched calibration curves are required for accurate quantification.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to method selection in multi-mycotoxin analysis.
Caption: Experimental Workflow for Multi-Mycotoxin Analysis.
Caption: Decision Tree for Mycotoxin Analysis Method Selection.
References
Assessing the performance of different mass spectrometers for Enniatin B1 identification
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry platform for the identification and quantification of the emerging mycotoxin, Enniatin B1.
In the realm of food safety and drug development, the accurate detection of mycotoxins is paramount. This compound, a cyclic hexadepsipeptide produced by Fusarium species, has garnered increasing attention due to its widespread contamination of cereals and its potential toxic effects. The choice of analytical instrumentation is critical for reliable and sensitive quantification. This guide provides an in-depth comparison of the performance of different mass spectrometry platforms for the analysis of this compound, supported by experimental data from peer-reviewed studies.
Performance Deep Dive: A Quantitative Comparison
The selection of a mass spectrometer for this compound analysis hinges on key performance metrics such as sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, and mass accuracy. Below is a summary of reported performance data from various studies utilizing different mass spectrometer types.
| Mass Spectrometer Type | Instrument Example | Matrix | LOD | LOQ | Linearity (R²) | Mass Accuracy | Reference |
| High-Resolution Mass Spectrometry (HRMS) | |||||||
| Quadrupole-Orbitrap (Q-Orbitrap) | Thermo Scientific Q-Exactive | Human Urine | 0.0005 ng/mL | 0.001 ng/mL | 0.9997 | < 2.5 ppm | [1][2] |
| Quadrupole Time-of-Flight (Q-TOF) | Not Specified | Human Urine | 0.1 ng/mL | 0.3 ng/mL | 0.998 - 0.999 | Not Reported | [3] |
| Tandem Mass Spectrometry (MS/MS) | |||||||
| Triple Quadrupole (QqQ) | Applied Biosystems | Human Urine | Not Reported | 0.1 ng/mL | Not Reported | Not Applicable | [1] |
| Triple Quadrupole (QqQ) | Thermo Fisher Scientific | Human Urine | Not Reported | 0.005 ng/mL | Not Reported | Not Applicable | [1] |
| Triple Quadrupole (QqQ) | Not Specified | Maize | Not Reported | 26 ng/g | Not Reported | Not Applicable | [4] |
| QTRAP | Not Specified | Animal Feed | Not Reported | Not Reported | >0.99 | Not Applicable | [5] |
| Triple Quadrupole (QqQ) | Not Specified | Human Plasma | Not Reported | 20-40 ng/L | 0.991 - 0.999 | Not Applicable | [6] |
Key Takeaways:
-
High-Resolution Mass Spectrometry (HRMS) , particularly Quadrupole-Orbitrap systems, demonstrates exceptional sensitivity for this compound analysis, achieving sub-picogram per milliliter detection limits in complex matrices like human urine.[1][2] The high mass accuracy of HRMS instruments also provides greater confidence in compound identification.
-
Tandem Mass Spectrometry (MS/MS) using triple quadrupole instruments is a robust and widely used technique for the quantification of this compound.[4][5][6] While generally offering excellent sensitivity, the reported LOQs can vary significantly depending on the specific instrument, matrix, and sample preparation method.
Unveiling the Molecular Fingerprint: Ionization and Fragmentation
Across various studies, positive mode electrospray ionization (ESI+) is the preferred method for this compound analysis. The molecule readily forms an ammonium adduct, [M+NH₄]⁺, which serves as the precursor ion for fragmentation in tandem mass spectrometry.
The fragmentation of the this compound precursor ion provides characteristic product ions that are used for identification and quantification in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) modes. The fragmentation pathways typically involve the loss of N-methyl-L-valine and D-α-hydroxyisovaleric acid residues.
Experimental Corner: Protocols for Success
Reproducible and reliable data are built on a foundation of well-defined experimental protocols. The following sections detail common methodologies for sample preparation and liquid chromatography coupled with mass spectrometry for this compound analysis.
Sample Preparation: The Crucial First Step
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.
1. Solid-Phase Extraction (SPE):
-
Objective: To clean up and concentrate this compound from liquid matrices like urine and plasma.[6]
-
Protocol:
-
Dilute the sample (e.g., 5 mL of urine with 500 µL of ultrapure water) and adjust the pH to approximately 4.[6]
-
Condition a graphitized carbon black (GCB) or other suitable SPE cartridge.[6]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute this compound using an appropriate solvent mixture (e.g., dichloromethane/methanol).[6]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Objective: A streamlined method for extracting this compound from solid matrices like cereals and animal feed.[5]
-
Protocol:
-
Homogenize the solid sample.
-
Add an extraction solvent (typically acetonitrile) and shake vigorously.[5]
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Cleanup is often performed using dispersive SPE (d-SPE) with a sorbent like PSA (primary secondary amine) to remove matrix components.
-
Centrifuge and collect the supernatant for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound.
-
Mobile Phase: A gradient elution with water and an organic solvent (methanol or acetonitrile), both typically containing a small percentage of an additive like formic acid or ammonium formate to improve ionization efficiency.[1]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.[1]
-
Injection Volume: Usually between 5 and 20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode:
-
HRMS (Orbitrap, Q-TOF): Full scan for identification of the precursor ion with high mass accuracy, followed by targeted MS/MS (e.g., PRM) for quantification.
-
MS/MS (Triple Quadrupole): Selected Reaction Monitoring (SRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.
-
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps involved in this compound identification.
Caption: General experimental workflow for this compound analysis.
Caption: Ionization and fragmentation pathway of this compound.
Conclusion: Making an Informed Decision
Both high-resolution mass spectrometry and tandem mass spectrometry are powerful tools for the identification and quantification of this compound.
-
For routine quantitative analysis where high throughput and robustness are key, a triple quadrupole mass spectrometer is an excellent choice, providing reliable results with good sensitivity.
-
For research and development , where confident identification of this compound and its potential metabolites is crucial, a high-resolution mass spectrometer , such as a Q-Orbitrap, is the superior option. Its high mass accuracy and resolution offer an unparalleled level of certainty in compound identification and the ability to perform retrospective data analysis.
Ultimately, the choice of instrument will depend on the specific application, required sensitivity, and the laboratory's budget. By understanding the performance characteristics and experimental considerations outlined in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their this compound analyses.
References
- 1. Biomonitoring of this compound and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Development of a LC-MS/MS method for the analysis of enniatins and beauvericin in whole fresh and ensiled maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Enniatin B1
This document provides immediate and essential safety, handling, and disposal protocols for Enniatin B1, a mycotoxin with potent biological activity. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Toxicity
This compound is a cyclohexadepsipeptide mycotoxin produced by various Fusarium species.[1] Its primary toxic action is attributed to its ionophoric properties, allowing it to transport monovalent ions across cellular and mitochondrial membranes, which can uncouple oxidative phosphorylation.[1][2]
GHS Classification: According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic.[3]
Hazard Statements:
In laboratory studies, this compound has demonstrated significant cytotoxic effects, including the ability to impair the cell cycle, induce oxidative stress, and trigger apoptosis (programmed cell death).[5][6][7] Due to a lack of comprehensive in vivo toxicity data, a tolerable daily intake for humans has not been established.[8]
Quantitative Safety Data
The following table summarizes key quantitative data regarding the toxicity and physical properties of this compound.
| Parameter | Value | Source(s) |
| GHS Hazard Codes | H301, H311, H331 | [2][3] |
| In Vitro Cytotoxicity | 0.8 µM to 41 µM (cell line dependent) | [5] |
| Apoptosis Induction (EC₅₀) | ~10 µM (in several cancer cell lines) | [4] |
| Solubility | 10 mg/mL in DMSO, methanol, and ethanol | [1] |
| Storage Temperature | -20°C | [1][4] |
Operational Protocols
Adherence to the following protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE setup is required for all procedures involving this compound, from handling the solid powder to working with solutions.
-
Respiratory Protection: A fit-tested N95 respirator is the minimum requirement for handling the powdered form to prevent inhalation.[9] For procedures with a higher risk of aerosolization or when handling larger quantities, a half-mask or full-face respirator with P100 (HEPA) and organic vapor cartridges is recommended to protect against both particulates and potential gases.[9][10]
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect the eyes from dust particles and liquid splashes.[11][12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use. Double-gloving is recommended. Change gloves immediately if contamination is suspected.[12]
-
Body Protection: A disposable, solid-front chemical safety suit or a lab coat with long sleeves and tight cuffs is required.[12] Disposable coveralls should be used for tasks with a high risk of contamination.[10]
-
Foot Protection: Closed-toe shoes are required at all times in the laboratory. For extensive handling or spill cleanup, chemical-resistant boot covers should be worn.[13]
Safe Handling and Solution Preparation Protocol
This protocol outlines the steps for safely weighing and reconstituting powdered this compound.
Designated Area: All work with this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol, methanol)[1]
-
Calibrated analytical balance (in a fume hood or containment enclosure)
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flasks and glassware
-
Vortex mixer
-
Waste container for contaminated consumables
Procedure:
-
Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a new sheet of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the paper/boat. Avoid any sudden movements that could generate dust.
-
Once the target weight is reached, securely close the primary container of this compound.
-
-
Reconstitution:
-
Carefully transfer the weighed powder into a sterile, appropriately sized glass vial or flask.
-
Using a calibrated pipette, add the required volume of the chosen solvent (e.g., DMSO) to the flask.[1]
-
Cap the flask securely and mix gently by vortexing until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Immediate Cleanup:
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Dispose of the weighing paper, gloves, and any other contaminated disposable items in the designated hazardous chemical waste container.
-
Emergency and Disposal Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or aerosolized.
-
Isolate: Secure the area to prevent entry.
-
Protect: If trained and safe to do so, don appropriate PPE, including a respirator.
-
Contain: For a liquid spill, cover with an absorbent material from a chemical spill kit. For a powder spill, gently cover with damp paper towels to prevent dust from becoming airborne.
-
Clean: Carefully collect the absorbed material or damp towels using forceps or a scoop and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[14]
-
Liquid waste containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[14]
-
Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.[14]
Visual Workflow
The following diagram illustrates the mandatory workflow for preparing to handle this compound, emphasizing the sequence of safety checks and PPE donning.
Caption: Workflow for preparing to handle this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS 19914-20-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. solutionsstores.com [solutionsstores.com]
- 13. youtube.com [youtube.com]
- 14. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
